molecular formula C17H17NO5 B7945767 N-Caffeoyldopamine CAS No. 105955-00-8

N-Caffeoyldopamine

Numéro de catalogue: B7945767
Numéro CAS: 105955-00-8
Poids moléculaire: 315.32 g/mol
Clé InChI: FSMGGLPUXCKRGT-ZZXKWVIFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Caffeoyldopamine is a useful research compound. Its molecular formula is C17H17NO5 and its molecular weight is 315.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c19-13-4-1-11(9-15(13)21)3-6-17(23)18-8-7-12-2-5-14(20)16(22)10-12/h1-6,9-10,19-22H,7-8H2,(H,18,23)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMGGLPUXCKRGT-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCNC(=O)C=CC2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103188-49-4
Record name N-Caffeoyldopamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103188494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-CAFFEOYLDOPAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEM1G2VY70
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Occurrence and Analysis of N-Caffeoyldopamine in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Caffeoyldopamine, also known as clovamide, is a naturally occurring phenolic amide synthesized from the conjugation of caffeic acid and dopamine.[1] This compound has garnered significant interest within the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. Notably, this compound acts as a potent beta-2 adrenergic receptor agonist, a mechanism that underpins many of its physiological effects.[2] This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its prevalence, detailed experimental protocols for its analysis, and a visualization of its key signaling and biosynthetic pathways.

Natural Sources and Quantitative Data

This compound is found in a variety of plant species. The most well-documented sources include cocoa beans (Theobroma cacao L.), red clover (Trifolium pratense L.), and to a lesser extent, Cannabis sativa L., which contains related hydroxycinnamic acid amides. The concentration of this compound can vary significantly depending on the plant species, cultivar, growing conditions, and processing methods.

Plant SpeciesPlant PartCompoundConcentration (mg/g dry weight)Reference
Trifolium pratense (Red Clover)LeavesClovamide15.6 ± 0.6[3]
Trifolium pratense subsp. nivale (Snow Clover)LeavesClovamide8.2 ± 0.1[3]
Theobroma cacao (Cocoa)Beans (fermented)ClovamideVaries (qualitatively detected)[4]
Cannabis sativa L.InflorescencesN-trans-caffeoyltyramine*0.1 to 76.2 mg/kg

Note: N-trans-caffeoyltyramine is a structurally similar hydroxycinnamic acid amide.

Experimental Protocols

The accurate quantification of this compound from plant matrices requires robust extraction and analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the preferred method for its sensitivity and selectivity.

Extraction of this compound from Plant Material

This protocol provides a general procedure for the extraction of this compound and other phenolic compounds from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., cocoa beans, clover leaves)

  • 80% Methanol (HPLC grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.

  • Add 10 mL of 80% methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

  • Place the tube in an ultrasonic bath for 30 minutes to facilitate cell disruption and extraction.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The extract is now ready for HPLC-MS/MS analysis.

Quantification by HPLC-MS/MS

This section outlines a general High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound.

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: Linear gradient from 5% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): [M+H]+ for this compound (e.g., 316.1)

  • Product Ions (m/z): Specific fragment ions for quantification and qualification (to be determined by direct infusion of a standard).

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, gas flow, temperature).

Quantification:

  • A calibration curve should be constructed using a certified reference standard of this compound.

  • The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the calibration curve.

Signaling and Biosynthetic Pathways

This compound Signaling Pathway

This compound exerts its biological effects primarily through the activation of the beta-2 adrenergic receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).

N_Caffeoyldopamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds to Gs Gs Protein (α, β, γ subunits) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Phosphorylates target proteins

Caption: this compound signaling cascade.

Biosynthesis of this compound

The biosynthesis of this compound in plants involves two distinct pathways that converge: the phenylpropanoid pathway for the synthesis of caffeic acid and the tyrosine-derived pathway for the synthesis of dopamine. The final step is the condensation of these two precursors, catalyzed by an acyltransferase.

N_Caffeoyldopamine_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_tyrosine Tyrosine-Derived Pathway cluster_key Enzymes Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic acid p_Coumaric_acid->Caffeic_acid C3H N_Caffeoyldopamine This compound Caffeic_acid->N_Caffeoyldopamine Acyltransferase (BAHD family) Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Dopamine->N_Caffeoyldopamine Acyltransferase (BAHD family) PAL PAL: Phenylalanine ammonia-lyase C4H C4H: Cinnamate 4-hydroxylase C3H C3H: p-Coumarate 3-hydroxylase

Caption: Biosynthesis of this compound.

Conclusion

This compound is a promising bioactive compound with a defined mechanism of action and established natural sources. The methodologies outlined in this guide provide a framework for the accurate identification and quantification of this molecule in plant materials. Further research into its quantitative distribution across a wider range of plant species and the elucidation of the specific acyltransferases involved in its biosynthesis will be crucial for harnessing its full therapeutic potential. The provided diagrams offer a clear visual representation of its molecular pathways, aiding in the conceptual understanding for researchers in the field.

References

Isolating and Purifying N-Caffeoyldopamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for the Isolation and Purification of N-Caffeoyldopamine from Plant Extracts

This guide provides a comprehensive overview of the methodologies for isolating and purifying this compound (N-CD), a bioactive phenolic compound with significant potential in drug development. This compound, also known as clovamide, is a naturally occurring conjugate of caffeic acid and dopamine.[1][2] It has garnered considerable interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and quantitative data to facilitate the efficient extraction and purification of this promising molecule from plant sources.

Natural Sources of this compound

This compound is found in a variety of plant species. The most notable and widely studied source is the cocoa bean (Theobroma cacao), where it is present as one of the key polyphenolic compounds.[1][3] Other reported plant sources include red clover (Trifolium pratense), from which the compound's alternative name "clovamide" is derived. The concentration of this compound in these plant materials can vary depending on the specific cultivar, geographical origin, and processing methods.

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from plant extracts is a multi-step process that typically involves an initial extraction followed by several chromatographic purification stages. The following protocols are based on established methodologies for the isolation of phenolic compounds from plant materials.

Extraction of this compound from Cocoa Beans

The initial step involves the extraction of the crude phenolic fraction from the plant material. Due to the polar nature of this compound, polar solvents are most effective for its extraction.

Materials and Equipment:

  • Dried and powdered cocoa beans

  • n-hexane

  • Methanol (HPLC grade)

  • Soxhlet apparatus

  • Rotary evaporator

  • Filter paper

  • Ultrasonic bath

Protocol:

  • Defatting of Cocoa Beans: To remove the high lipid content in cocoa beans, a defatting step is necessary.

    • Place 100 g of finely ground cocoa bean powder into a cellulose thimble.

    • Extract the powder with n-hexane using a Soxhlet apparatus for 6-8 hours to remove the fatty components.

    • Air-dry the defatted cocoa powder to remove any residual n-hexane.

  • Solvent Extraction:

    • Suspend the defatted cocoa powder in methanol at a solid-to-solvent ratio of 1:10 (w/v).

    • Perform the extraction using an ultrasonic bath at room temperature for 60 minutes. This enhances the extraction efficiency by disrupting the plant cell walls.

    • After ultrasonication, filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue two more times with fresh methanol to ensure maximum recovery of the target compound.

    • Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

Purification of this compound

The crude extract contains a complex mixture of compounds. Therefore, a multi-step purification process is required to isolate this compound.

Materials and Equipment:

  • Crude methanolic extract

  • C18 SPE cartridges

  • Methanol

  • Deionized water

  • Vacuum manifold

Protocol:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Dissolve a portion of the crude methanolic extract in a minimal amount of 50% aqueous methanol and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 10 mL of deionized water to remove highly polar impurities.

  • Elution: Elute the fraction containing this compound with 10 mL of 80% aqueous methanol.

  • Concentration: Concentrate the eluted fraction using a rotary evaporator to dryness.

Materials and Equipment:

  • SPE-purified extract

  • Silica gel (70-230 mesh)

  • Glass column

  • Solvents: Chloroform and Methanol (HPLC grade)

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Protocol:

  • Column Packing: Prepare a silica gel slurry in chloroform and carefully pack it into a glass column.

  • Sample Loading: Dissolve the dried extract from the SPE step in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with a stepwise gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by increasing the percentage of methanol (e.g., 98:2, 95:5, 90:10, 80:20, and 50:50 v/v).

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) using a fraction collector.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) with a chloroform:methanol (9:1 v/v) mobile phase. Visualize the spots under UV light (254 nm).

  • Pooling of Fractions: Pool the fractions that show a prominent spot corresponding to the expected Rf value of this compound. Concentrate the pooled fractions to dryness.

Materials and Equipment:

  • Fractionated extract from column chromatography

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • Syringe filters (0.45 µm)

Protocol:

  • Sample Preparation: Dissolve the concentrated fraction from the previous step in the initial mobile phase composition and filter it through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Preparative C18 column

    • Mobile Phase: A gradient elution is typically used. For example, a linear gradient from 10% to 40% B over 40 minutes.

    • Flow Rate: Dependent on the column dimensions, typically around 10-20 mL/min.

    • Detection: UV detection at a wavelength of 280 nm or 320 nm.

  • Injection and Fraction Collection: Inject the sample onto the column and collect the peak corresponding to this compound based on its retention time.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

  • Lyophilization: Lyophilize the purified fraction to obtain this compound as a pure solid.

Quantitative Data

The following table summarizes the reported content of this compound in cocoa beans. It is important to note that these values can vary significantly.

Plant MaterialPartThis compound Content (mg/kg dry weight)Reference
Theobroma cacaoNon-fermented beans428
Theobroma cacaoRoasted cocoa nibsNot specified, but present

Visualization of Workflow and Signaling Pathway

Experimental Workflow for Isolation and Purification

experimental_workflow plant_material Cocoa Beans grinding Grinding plant_material->grinding defatting Soxhlet Extraction (n-hexane) grinding->defatting extraction Ultrasonic Extraction (Methanol) defatting->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract spe Solid-Phase Extraction (C18) crude_extract->spe concentration2 Rotary Evaporation spe->concentration2 spe_extract SPE Purified Extract concentration2->spe_extract column_chrom Silica Gel Column Chromatography spe_extract->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection pooling Pooling of Fractions fraction_collection->pooling concentration3 Rotary Evaporation pooling->concentration3 prep_hplc Preparative HPLC (C18) concentration3->prep_hplc purity_analysis Analytical HPLC prep_hplc->purity_analysis lyophilization Lyophilization purity_analysis->lyophilization pure_ncd Pure this compound lyophilization->pure_ncd

Caption: Workflow for the isolation and purification of this compound.

This compound Signaling Pathway

This compound has been shown to act as a β2-adrenoceptor agonist, leading to an increase in intracellular cyclic AMP (cAMP).

signaling_pathway NCD This compound Beta2AR β2-Adrenoceptor NCD->Beta2AR binds to AC Adenylate Cyclase Beta2AR->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Responses PKA->Downstream phosphorylates

Caption: this compound's activation of the β2-adrenoceptor/cAMP pathway.

References

A Technical Guide to the Chemical Synthesis of N-Caffeoyldopamine from Caffeic Acid and Dopamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of N-Caffeoyldopamine, a naturally occurring phenolic amide with significant biological activities. The synthesis originates from the direct coupling of caffeic acid and dopamine. This document outlines a detailed experimental protocol, summarizes key quantitative data, and visualizes the synthetic workflow and a primary signaling pathway associated with the compound's bioactivity.

Introduction

This compound is a phytochemical found in various plants and has garnered interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] Its synthesis involves the formation of an amide bond between the carboxylic acid group of caffeic acid and the amine group of dopamine.[2] This guide details a common and effective method for this synthesis, employing a carbodiimide coupling agent.

Quantitative Data Summary

The synthesis of this compound from caffeic acid and dopamine can be achieved with good efficiency. The following table summarizes the typical quantitative outcomes based on reported syntheses.

ParameterValueSource
Yield > 40%[2][3]
Purity > 98% (after HPLC purification)[4]
Molecular Formula C₁₇H₁₇NO₅
Molecular Weight 315.32 g/mol

Experimental Protocol: Amide Coupling Synthesis

This section provides a detailed methodology for the synthesis of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve yield.

Materials:

  • Caffeic Acid

  • Dopamine Hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Reaction Setup:

    • To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add caffeic acid (1 equivalent).

    • Dissolve the caffeic acid in anhydrous dimethylformamide (DMF).

    • Add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) to the solution and stir until it dissolves.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Activation of Caffeic Acid:

    • Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) to the cooled solution.

    • Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid group of caffeic acid.

  • Coupling Reaction:

    • In a separate flask, dissolve dopamine hydrochloride (1 equivalent) in a minimal amount of anhydrous DMF.

    • Add triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents) to the dopamine solution to neutralize the hydrochloride salt and act as a base.

    • Slowly add the dopamine solution to the activated caffeic acid mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted caffeic acid and HOBt), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude this compound using High-Performance Liquid Chromatography (HPLC) to achieve high purity (>98%).

Visualizations

Experimental Workflow

The following diagram illustrates the key stages of the chemical synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve_caffeic Dissolve Caffeic Acid & HOBt in DMF activate Activate with EDCI at 0°C dissolve_caffeic->activate couple Combine and React at Room Temperature activate->couple prepare_dopamine Prepare Dopamine Solution with Base prepare_dopamine->couple dilute Dilute with Ethyl Acetate couple->dilute wash_hcl Wash with 1M HCl dilute->wash_hcl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate hplc HPLC Purification concentrate->hplc product Pure this compound hplc->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway: β2-Adrenergic Receptor Activation

This compound has been identified as a potent β2-adrenoceptor agonist, leading to an increase in intracellular cyclic AMP (cAMP). The diagram below outlines this key signaling cascade.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects NCDA This compound beta2AR β2-Adrenergic Receptor NCDA->beta2AR Binds Gs Gαs Protein beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Binds PKA_active Active PKA PKA_inactive->PKA_active Activates Proteins Target Proteins PKA_active->Proteins Phosphorylates Phospho_Proteins Phosphorylated Proteins PKA_active->Phospho_Proteins Cell_Response Cellular Response Phospho_Proteins->Cell_Response

Caption: β2-Adrenergic signaling pathway activated by this compound.

Conclusion

The synthesis of this compound from caffeic acid and dopamine is a reproducible process that can be achieved in good yields and high purity through standard amide coupling techniques followed by HPLC purification. Understanding the synthetic methodology and the biological pathways, such as the β2-adrenergic signaling cascade, is crucial for the further investigation and development of this compound for potential therapeutic applications. This guide provides a foundational resource for researchers and professionals in the field of medicinal chemistry and drug development.

References

Spectroscopic Characterization of N-Caffeoyldopamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Caffeoyldopamine (NCD), a naturally occurring phenolic compound found in various plants, has garnered significant interest in the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. A thorough understanding of its chemical structure and purity is paramount for accurate biological evaluation and potential therapeutic development. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The expected chemical shifts for the protons in this compound are summarized in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-27.0 - 7.2d
H-56.8 - 7.0d
H-66.7 - 6.9dd
H-7 (vinylic)7.4 - 7.6d
H-8 (vinylic)6.2 - 6.4d
H-2'6.6 - 6.8d
H-5'6.7 - 6.9d
H-6'6.5 - 6.7dd
-CH₂- (ethylene bridge)3.4 - 3.6t
-CH₂- (ethylene bridge)2.7 - 2.9t
-NH- (amide)8.0 - 8.5t
-OH (phenolic)8.5 - 9.5s (broad)

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the different carbon environments in the molecule. The expected chemical shifts for the carbons in this compound are presented in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1126 - 128
C-2115 - 117
C-3144 - 146
C-4145 - 147
C-5114 - 116
C-6121 - 123
C-7 (vinylic)140 - 142
C-8 (vinylic)118 - 120
C-9 (C=O)166 - 168
C-1'130 - 132
C-2'116 - 118
C-3'143 - 145
C-4'144 - 146
C-5'115 - 117
C-6'120 - 122
-CH₂- (ethylene bridge)41 - 43
-CH₂- (ethylene bridge)35 - 37

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is employed to confirm its molecular formula.

Table 3: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₁₇H₁₇NO₅-
Molecular Weight315.32 g/mol [1]
Exact Mass315.1107 Da[1]
Monoisotopic Mass315.11067264 Da[1]
Predicted [M+H]⁺316.1180-
Predicted [M-H]⁻314.1034-
Fragmentation Pattern

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented to provide structural information. The predicted fragmentation of this compound would likely involve cleavage of the amide bond and fragmentation of the catechol and caffeoyl moieties. A key fragment would be the tropylium ion derived from the dopamine moiety.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3500-3200 (broad)O-H (phenolic)Stretching
3350-3250N-H (amide)Stretching
3100-3000C-H (aromatic, vinylic)Stretching
2950-2850C-H (aliphatic)Stretching
1660-1640C=O (amide I)Stretching
1600-1580C=C (aromatic)Stretching
1550-1520N-H (amide II)Bending
1280-1200C-O (phenolic)Stretching

Note: These are predicted absorption ranges and can be influenced by hydrogen bonding and the physical state of the sample.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical as labile protons (-OH, -NH) may exchange with deuterium.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Use the residual solvent peak as an internal reference.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

    • Use the solvent carbon signals as an internal reference.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Mass Spectrometry Protocol (LC-MS/MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system for liquid chromatography (e.g., methanol/water with 0.1% formic acid).

  • Liquid Chromatography (LC):

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Mass Spectrometry (MS):

    • Utilize an electrospray ionization (ESI) source in both positive and negative ion modes.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).

    • For fragmentation studies, perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ or [M-H]⁻ ion as the precursor.

  • Data Analysis: Analyze the data to determine the accurate mass of the molecular ion and identify the fragmentation patterns.

FTIR Spectroscopy Protocol (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, 16-32 scans.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum. Analyze the spectrum to identify the characteristic absorption bands of the functional groups.

Visualization of the Spectroscopic Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (1H, 13C) Sample->NMR MS Mass Spectrometry (HRMS, MS/MS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR Structure Structural Elucidation NMR->Structure Identity Identity Confirmation MS->Identity FTIR->Structure Purity Purity Assessment Structure->Purity Identity->Purity

Caption: General workflow for spectroscopic characterization.

References

Physical and chemical properties of N-Caffeoyldopamine (solubility, stability)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Caffeoyldopamine (NCD), a naturally occurring phenolic amide, has garnered significant interest within the scientific community for its potential therapeutic applications, including antioxidant, anti-inflammatory, and neuroprotective properties. A thorough understanding of its physical and chemical characteristics, particularly solubility and stability, is paramount for advancing its research and development as a potential drug candidate. This technical guide provides an in-depth overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its key signaling pathways.

Physical and Chemical Properties

Precise quantitative data on the solubility and stability of this compound is not extensively available in the public domain. However, by examining the properties of its constituent molecules, caffeic acid and dopamine, we can infer its likely characteristics.

Solubility Profile

This compound's structure, combining the polar catechol groups of both caffeic acid and dopamine with a more nonpolar backbone, suggests it will exhibit moderate solubility in a range of solvents. The presence of multiple hydroxyl groups allows for hydrogen bonding with polar solvents, while the aromatic rings contribute to some nonpolar character.

Table 1: Solubility Data of this compound and its Constituent Moieties

CompoundWaterEthanolDimethyl Sulfoxide (DMSO)
This compound Data not availableData not availableSoluble (used in biological assays)
Caffeic Acid Sparingly soluble in hot water; ~0.6-0.65 mg/mL in PBS (pH 7.2)[1][2][3]~25 mg/mL (warm)[1][2]~40 mg/mL
Dopamine HCl 100 mM~1-20 mg/mL (hot)~30-38 mg/mL

Note: The solubility of this compound in DMSO is inferred from its common use as a solvent in in-vitro studies, though specific concentration limits are not typically reported.

Stability Profile

The stability of this compound is influenced by factors such as pH, temperature, and light exposure. The catechol moieties in its structure are susceptible to oxidation, particularly at higher pH and in the presence of light and oxygen.

General Stability Observations:

  • pH: Caffeic acid is more stable in acidic conditions (pH 2-3) and is not stable at high pH. Dopamine is also more stable in acidic solutions (pH 4-6.4) and is unstable in alkaline solutions. Therefore, it is predicted that this compound will exhibit greater stability in acidic to neutral pH ranges.

  • Temperature: Both caffeic acid and dopamine are susceptible to thermal degradation. Elevated temperatures can accelerate oxidation and other degradation pathways. For instance, dopamine hydrochloride solutions are stable for extended periods at 4°C but have limited stability at 25°C.

  • Light: Exposure to light can promote the degradation of both caffeic acid and dopamine. Studies on dopamine hydrochloride recommend protection from light to maintain stability.

Table 2: Predicted Stability of this compound under Various Conditions

ConditionPredicted Stability of this compoundRationale based on Constituent Moieties
Acidic pH (2-5) HighCaffeic acid and dopamine are more stable in acidic conditions.
Neutral pH (6-7.5) ModerateStability is likely to decrease as pH approaches and exceeds neutrality.
Alkaline pH (>8) LowCatechol groups are prone to oxidation at high pH.
Refrigerated (2-8 °C) HighLower temperatures slow down degradation reactions.
Room Temperature (20-25 °C) ModerateDegradation is expected to be more significant than at refrigerated temperatures.
Elevated Temperature (>40 °C) LowThermal degradation is likely to be rapid.
Protected from Light HighMinimizes light-induced degradation.
Exposed to Light LowProne to photodegradation.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound, adapted from standard pharmaceutical testing guidelines.

Solubility Determination: Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, phosphate-buffered saline at various pH)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. Ensure there is undissolved solid material present.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining undissolved particles.

  • Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated HPLC method. A standard calibration curve of this compound should be used for accurate quantification.

  • Calculation: The solubility is calculated from the concentration of the saturated solution, taking into account any dilution factors, and is typically expressed in mg/mL or mol/L.

G cluster_0 Solubility Determination Workflow Start Start Add excess NCD to solvent Add excess NCD to solvent Start->Add excess NCD to solvent Equilibrate (24-48h) Equilibrate (24-48h) Add excess NCD to solvent->Equilibrate (24-48h) Centrifuge Centrifuge Equilibrate (24-48h)->Centrifuge Collect supernatant Collect supernatant Centrifuge->Collect supernatant Filter (0.45 um) Filter (0.45 um) Collect supernatant->Filter (0.45 um) Analyze by HPLC Analyze by HPLC Filter (0.45 um)->Analyze by HPLC Calculate Solubility Calculate Solubility Analyze by HPLC->Calculate Solubility End End Calculate Solubility->End

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability Testing Protocol

This protocol outlines a general approach to assess the stability of this compound under various environmental conditions.

Materials:

  • This compound solution of a known concentration

  • Stability chambers with controlled temperature and humidity

  • Light source for photostability testing (ICH Q1B compliant)

  • pH meter and buffers

  • HPLC system with a stability-indicating method

Procedure:

  • Sample Preparation: Prepare solutions of this compound in relevant solvents and/or formulations.

  • Storage Conditions: Aliquot the samples into appropriate containers and expose them to a range of conditions as outlined in Table 3.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months for long-term; 0, 1, 3, 6 months for accelerated).

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visual inspection for color change, precipitation, or clarity.

    • pH: Measure the pH of the solution.

    • Assay: Quantify the remaining this compound concentration using a validated, stability-indicating HPLC method.

    • Degradation Products: Identify and quantify any degradation products.

  • Data Evaluation: Determine the rate of degradation and identify the conditions under which the compound is most stable. Degradation kinetics (e.g., zero-order, first-order) can be determined by plotting the concentration of this compound against time.

Table 3: Recommended Conditions for Stability Testing of this compound

StudyStorage ConditionMinimum Time Period
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH12 months
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months
Photostability ICH Q1B specified light exposureAs per guideline
pH Stability Solutions at various pH values (e.g., 2, 5, 7.4, 9) stored at different temperaturesTo be determined

Signaling Pathways

This compound exerts its biological effects through various signaling pathways. Below are diagrams illustrating its proposed mechanisms of action.

β2-Adrenergic Receptor Signaling Pathway

This compound has been identified as a potent β2-adrenoceptor agonist, leading to an increase in intracellular cyclic AMP (cAMP).

G cluster_0 β2-Adrenergic Receptor Signaling NCD This compound beta2AR β2-Adrenergic Receptor NCD->beta2AR binds Gs Gs Protein beta2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response (e.g., smooth muscle relaxation) PKA->CellularResponse phosphorylates targets

Caption: this compound activates the β2-adrenergic receptor, leading to cAMP production.

Antioxidant and Anti-inflammatory Signaling Pathway

The antioxidant and anti-inflammatory effects of this compound are thought to be mediated, in part, through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

G cluster_0 Antioxidant & Anti-inflammatory Pathway OxidativeStress Oxidative Stress / Inflammatory Stimuli IKK IKK Complex OxidativeStress->IKK activates NCD This compound NCD->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to GeneTranscription Pro-inflammatory Gene Transcription Inflammation Inflammation GeneTranscription->Inflammation

References

The Multi-Faceted Mechanism of Action of N-Caffeoyldopamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Caffeoyldopamine (N-CD), a naturally occurring phenolic amide also known as Clovamide, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its antioxidant, anti-inflammatory, neuroprotective, and cardiovascular effects. Through a comprehensive review of preclinical studies, this document elucidates the signaling pathways modulated by N-CD, presents quantitative data on its potency, and details the experimental methodologies used to ascertain its mechanism of action. Visual representations of key pathways and experimental workflows are provided to facilitate a deeper understanding of this promising bioactive compound.

Core Mechanisms of Action

This compound exerts its biological effects through a combination of receptor-mediated signaling and direct molecular interactions. The primary mechanisms identified include:

  • Beta-2 Adrenergic Receptor (β2-AR) Agonism: N-CD acts as a potent agonist at β2-adrenergic receptors, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3] This pathway is central to its cardiovascular and anti-platelet effects.

  • Antioxidant Activity: Possessing a chemical structure that combines caffeic acid and dopamine, N-CD is an effective antioxidant.[4] It can directly scavenge free radicals, donate hydrogen atoms, reduce transition metal ions, and chelate ferrous ions.[4]

  • Anti-inflammatory Modulation: N-CD influences key inflammatory pathways. It has been shown to suppress the expression of P-selectin on platelets, an effect partially mediated by its β2-AR agonism, thereby reducing platelet-leukocyte interactions. It is also suggested to modulate pathways involving nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK).

  • Neuroprotection: The neuroprotective effects of N-CD are attributed to its antioxidant and anti-inflammatory properties, which protect neurons from oxidative stress and inflammatory damage.

  • Enzyme Inhibition: N-CD has been shown to inhibit acetylcholinesterase (AChE), although some of its analogs may be more potent in this regard.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies, providing a comparative overview of this compound's potency and efficacy.

Table 1: Antioxidant Activity of this compound
AssayIC50 / Activity MetricSpecies/SystemReference
DPPH Radical Scavenging5.95 µMChemical Assay
ABTS Radical Cation Scavenging0.24 µMChemical Assay
Ferric Reducing Antioxidant Power (FRAP)822.45 AAE (µmol/mmol)Chemical Assay
Ferrous Ion (Fe2+) ChelationIC50 > N-trans-feruloyldopamine (3.17 mM)Chemical Assay
Table 2: β2-Adrenergic Receptor Agonist Activity of this compound
ParameterValueCell LineReference
cAMP Increase< 0.05 µMU937 (myelocytic cells)
Apparent Dissociation Constant (Kd)0.75 µMU937 cells
Table 3: Anti-platelet and Anti-inflammatory Activity of this compound
EffectConcentration / DoseSystemReference
P-selectin Inhibition30% inhibition at 0.05 µMHuman Platelets (in vitro)
Platelet-Leukocyte Interaction Suppression36% suppression at 0.05 µMHuman Blood Samples (in vitro)
P-selectin Inhibition (in vivo)31-45% reductionMice (50-100 µ g/35g body weight, oral)
Platelet-Leukocyte Interaction Suppression (in vivo)34-43% reductionMice (50-100 µ g/35g body weight, oral)
Table 4: Acetylcholinesterase (AChE) Inhibition
CompoundIC50Enzyme SourceReference
N-trans-CaffeoyldopamineWeaker than N-trans-feruloyldopamine (8.52 µM)Electrophorus electricus

Signaling Pathways and Molecular Interactions

The following diagrams illustrate the key signaling pathways modulated by this compound.

NCD_Beta2_Pathway NCD This compound Beta2AR β2-Adrenergic Receptor NCD->Beta2AR Agonist Binding AC Adenylyl Cyclase Beta2AR->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CellularResponse Cellular Responses (e.g., Vasodilation, ↓ P-selectin expression) PKA->CellularResponse Phosphorylation of targets

Figure 1: this compound's β2-Adrenergic Receptor Signaling Pathway.

NCD_Antioxidant_Mechanism cluster_ros Reactive Oxygen Species (ROS) DPPH DPPH• Neutralized Neutralized Species DPPH->Neutralized ABTS ABTS•+ ABTS->Neutralized Fe3 Fe³⁺ Fe2 Fe²⁺ Fe3->Fe2 NCD This compound NCD->DPPH Radical Scavenging (H• donation) NCD->ABTS Radical Scavenging (H• donation) NCD->Fe3 Reduction NCD->Fe2 Chelation NCD_Antiplatelet_Workflow PlateletActivation Platelet Activation PSelectin P-selectin Expression on Platelet Surface PlateletActivation->PSelectin Interaction Platelet-Leukocyte Interaction PSelectin->Interaction Leukocyte Leukocyte Leukocyte->Interaction Inflammation Inflammation Interaction->Inflammation NCD This compound NCD->PSelectin Inhibition Beta2AR β2-AR Agonism NCD->Beta2AR Beta2AR->PSelectin Partial Inhibition

References

Unveiling the Antioxidant Potential of N-Caffeoyldopamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

N-Caffeoyldopamine (N-CD), a naturally occurring phenolic amide, has garnered significant scientific interest for its potent antioxidant properties. This technical guide provides an in-depth investigation into the multifaceted antioxidant mechanisms of N-CD, presenting quantitative data, detailed experimental protocols, and visual representations of its mode of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel antioxidant compounds.

Introduction

This compound is a phytochemical synthesized from the conjugation of caffeic acid and dopamine.[1] Found in various plants, including cocoa (Theobroma cacao L.), it is recognized for its antioxidative, neuroprotective, and anti-inflammatory activities.[1][2][3] The unique chemical structure, combining the functionalities of both caffeic acid and dopamine, is believed to contribute to its enhanced biological effects.[1] Scientific investigations, primarily through in vitro and animal models, have consistently demonstrated N-CD's capacity to scavenge free radicals and protect cells from oxidative stress. This guide will delve into the core mechanisms underpinning these properties.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a combination of direct and indirect mechanisms, ranging from direct neutralization of reactive species to the modulation of cellular signaling pathways that bolster endogenous antioxidant defenses.

Direct Radical Scavenging

The primary antioxidant mechanism of this compound is its ability to directly scavenge harmful free radicals. Its molecular structure, rich in hydroxyl groups, enables it to donate hydrogen atoms to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus terminating damaging chain reactions. This direct scavenging activity has been demonstrated against various radicals, including the superoxide anion and hydroxyl radical.

G Figure 1: Direct Radical Scavenging by this compound cluster_ROS Reactive Oxygen Species (ROS) cluster_NCD This compound cluster_Neutralized Neutralized Products ROS e.g., O₂⁻, OH• NCD This compound (with -OH groups) ROS->NCD attacks Neutralized Stable Molecules NCD->Neutralized donates H⁺ neutralizes

Figure 1: Direct Radical Scavenging by this compound
Activation of the Nrf2 Signaling Pathway

This compound can indirectly exert antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of protective genes. The catechol moiety of N-CD is crucial for this activity, as its oxidation enhances the activation of the Nrf2 pathway. The dopamine component of N-CD is also known to induce Nrf2 activity by generating oxidative stressors like H₂O₂ and dopamine-quinones, which in turn activate the pathway.

G Figure 2: Nrf2 Pathway Activation by this compound cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus NCD This compound Keap1_Nrf2 Keap1-Nrf2 Complex NCD->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant & Detoxification Genes ARE->Genes activates transcription

Figure 2: Nrf2 Pathway Activation by this compound
Metal Ion Chelation

Transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. This compound possesses metal-chelating properties, enabling it to bind to these metal ions and prevent them from participating in redox reactions. This sequestration of pro-oxidant metal ions is another important aspect of its antioxidant capacity. The dopamine moiety, in particular, is known to chelate metal ions.

Quantitative Antioxidant Activity

The antioxidant potency of this compound has been quantified using various established in vitro assays. The following table summarizes the key findings from the literature.

AssayCompoundIC₅₀ / Activity ValueReference
DPPH Radical ScavengingN-trans-Caffeoyldopamine5.95 µM
ABTS Radical Cation ScavengingN-trans-Caffeoyldopamine0.24 µM
Ferric Reducing Antioxidant Power (FRAP)N-trans-Caffeoyldopamine822.45 µmol AAE/mmol
Ferrous Ion (Fe²⁺) ChelationN-trans-Caffeoyldopamine> N-trans-feruloyldopamine (IC₅₀ 3.17 mM)

IC₅₀: The concentration of the antioxidant required to scavenge 50% of the radicals. AAE: Ascorbic Acid Equivalent.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. Below are the protocols for key assays used to evaluate this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • This compound (test sample)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve this compound and the positive control in the same solvent to prepare a series of concentrations.

  • Reaction Setup: In a 96-well plate, add a specific volume of the test sample or control to each well. Then, add the DPPH working solution to initiate the reaction. A blank containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue/green chromophore. The reduction of ABTS•⁺ by an antioxidant results in a loss of color that is measured spectrophotometrically.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • This compound (test sample)

  • Trolox (positive control)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of ABTS•⁺ Stock Solution: Prepare an aqueous solution of ABTS and potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.

  • Preparation of ABTS•⁺ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Sample Preparation: Prepare various concentrations of this compound and the positive control.

  • Reaction: Add the ABTS•⁺ working solution to the test samples and controls.

  • Incubation: Incubate the mixture for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and fluoresces upon oxidation by peroxyl radicals.

Materials:

  • Human hepatocarcinoma (HepG2) or Caco-2 cells

  • Cell culture medium

  • DCFH-DA solution

  • 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) (peroxyl radical generator)

  • This compound (test sample)

  • Quercetin (positive control)

  • Black 96-well microplate with a clear bottom

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HepG2 or Caco-2 cells in a black 96-well microplate and allow them to adhere for 24 hours.

  • Treatment: Remove the media and treat the cells with various concentrations of this compound or quercetin along with the DCFH-DA probe.

  • Incubation: Incubate the plate for a specific time (e.g., 1 hour) to allow for cellular uptake.

  • Washing: Wash the cells with PBS to remove extracellular compounds.

  • Radical Induction: Add the AAPH solution to induce cellular oxidative stress.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence reader and measure the fluorescence emission every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve for fluorescence versus time. The CAA value is calculated based on the degree of fluorescence inhibition by the antioxidant compared to the control.

G Figure 3: General Workflow for In Vitro Antioxidant Assays Prep 1. Preparation - Radical Solution (DPPH/ABTS) - Test Compound (N-CD) - Positive Control Mix 2. Reaction Mixture Combine Radical Solution with Test Compound/Control Prep->Mix Incubate 3. Incubation Allow reaction to proceed (Dark, Room Temp) Mix->Incubate Measure 4. Measurement Read Absorbance at Specific Wavelength Incubate->Measure Calculate 5. Calculation - % Inhibition - IC₅₀ Value Measure->Calculate

Figure 3: General Workflow for In Vitro Antioxidant Assays

Conclusion

This compound exhibits robust antioxidant properties through a combination of direct radical scavenging, modulation of the Nrf2 signaling pathway, and metal ion chelation. Quantitative in vitro assays confirm its high potency, often exceeding that of its parent compounds, caffeic acid and dopamine. The detailed experimental protocols provided in this guide serve as a resource for the standardized evaluation of N-CD and other novel antioxidant compounds. While preclinical data is promising, further research, including clinical trials, is necessary to fully elucidate its therapeutic potential in human health and disease.

References

An In-depth Technical Guide to the Anti-inflammatory Effects of N-Caffeoyldopamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Caffeoyldopamine (N-CDA), a phenolic amide synthesized from caffeic acid and dopamine, has emerged as a compound of significant interest due to its potent antioxidant and anti-inflammatory properties.[1] This naturally occurring phytochemical, found in plants such as Theobroma cacao, is being investigated for its therapeutic potential in a range of inflammatory diseases.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying N-CDA's anti-inflammatory effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily involving direct antioxidant activity, modulation of key cell surface receptors, and inhibition of pro-inflammatory signaling cascades and enzymes.

1. Potent Antioxidant and Radical Scavenging Activity

A foundational aspect of N-CDA's anti-inflammatory action is its ability to neutralize reactive oxygen species (ROS). Oxidative stress is a key initiator and propagator of inflammatory responses. The unique structure of N-CDA, combining both caffeic acid and dopamine moieties, allows it to effectively donate hydrogen atoms to scavenge free radicals.[1] In vitro studies have consistently demonstrated that N-CDA possesses superior antioxidant activity compared to its parent compounds.[4]

2. β2-Adrenoceptor Agonism and cAMP Upregulation

N-CDA is a potent β2-adrenoceptor agonist. The activation of these receptors on immune cells, such as myelocytic U937 cells, leads to a significant increase in intracellular cyclic AMP (cAMP) levels. The elevation of cAMP is a well-established anti-inflammatory signal that can interfere with pro-inflammatory pathways, including the NF-κB cascade, thereby reducing the expression of inflammatory mediators. N-CDA's potency in increasing cAMP is comparable to that of well-known β2-adrenoceptor agonists like salbutamol.

3. Inhibition of Pro-inflammatory Enzymes and Mediators

Chronic and unregulated activity of inducible enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are pivotal in the development of inflammatory diseases. While direct studies on N-CDA are emerging, its parent compound, caffeic acid, and related derivatives are known to inhibit the expression and activity of iNOS and COX-2. This inhibition leads to a reduction in the production of key inflammatory mediators: nitric oxide (NO) and prostaglandins, respectively.

Furthermore, N-CDA has been shown to suppress the expression of P-selectin, an adhesion molecule on platelets that facilitates interactions between platelets and leukocytes—a critical step in the inflammatory cascade.

4. Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of N-CDA are rooted in its ability to modulate critical intracellular signaling pathways that orchestrate the inflammatory response.

  • Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2. Both dopamine and caffeic acid derivatives have been shown to inhibit NF-κB activation. By preventing the degradation of the inhibitor IκBα, these compounds block the nuclear translocation of the NF-κB p65 subunit, thereby halting the transcription of inflammatory genes.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family—comprising ERK, JNK, and p38—is another crucial signaling network that responds to extracellular stimuli to regulate inflammation. Activation of these kinases often leads to the activation of transcription factors like NF-κB and the subsequent production of inflammatory cytokines. Phytochemicals with anti-inflammatory properties frequently target the MAPK pathway to suppress the inflammatory response.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies, highlighting the potency of this compound.

Table 1: Antioxidant Activity of this compound

AssayIC50 ValueSource
DPPH Radical Scavenging5.95 μM
ABTS Radical Cation Scavenging0.24 μM
Ferrous Ions (Fe²⁺) Chelation> 10 mM*
Ferric Reducing Antioxidant Power (FRAP)822.45 μmol AAE/mmol**

*N-trans-feruloyldopamine showed slightly better activity (IC50 3.17 mM). **AAE: Ascorbic acid equivalent.

Table 2: Receptor Binding and Cellular Activity

Target/ActivityMetricValue/EffectConcentrationSource
β2-Adrenoceptor AgonismApparent Kd0.75 μM-
cAMP ProductionIncreasePotent increase in intracellular cAMP< 0.05 μM
P-selectin Expression Inhibition% Inhibition30%0.05 μM
Platelet-Leukocyte Interaction% Inhibition32%0.05 μM

Table 3: In Vivo Anti-inflammatory Effects

Animal ModelAdministrationEffectDosageSource
MiceOral31-45% reduction in P-selectin expression50-100 µ g/35g
MiceOral34-43% reduction in platelet-leukocyte interactions50-100 µ g/35g

Key Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the primary mechanisms of action for this compound.

NCDA_Antioxidant_Action ROS Reactive Oxygen Species (ROS) NCDA This compound ROS->NCDA Scavenges Oxidative_Stress Oxidative Stress & Cell Damage ROS->Oxidative_Stress Causes Neutralized Neutralized Species NCDA->Neutralized Inflammation Inflammation Oxidative_Stress->Inflammation Promotes

Caption: N-CDA directly scavenges ROS, mitigating oxidative stress.

NCDA_Beta2_cAMP_Pathway cluster_membrane Cell Membrane Beta2AR β2-Adrenoceptor AC Adenylyl Cyclase Beta2AR->AC Activates NCDA This compound NCDA->Beta2AR Binds & Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB_pathway NF-κB Pathway Activation PKA->NFkB_pathway Inhibits Inflammation Inflammatory Gene Expression NFkB_pathway->Inflammation

Caption: N-CDA activates β2-adrenoceptors, increasing cAMP levels.

NCDA_NFkB_MAPK_Inhibition cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK Cascade (ERK, JNK, p38) Stimuli->MAPK IkB IκBα MAPK->IkB Phosphorylates (leading to degradation) NFkB_complex p65/p50-IκBα (Inactive) IkB->NFkB_complex NFkB_active p65/p50 (Active) NFkB_complex->NFkB_active Releases Gene_Expression Transcription of iNOS, COX-2, TNF-α, IL-6 NFkB_active->Gene_Expression Promotes Nucleus Nucleus NCDA This compound NCDA->MAPK Inhibits NCDA->IkB Inhibits Degradation

Caption: N-CDA inhibits the MAPK and NF-κB inflammatory pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to assess the anti-inflammatory effects of this compound.

1. Protocol: LPS-Induced Pro-inflammatory Mediator Production in Macrophages

This assay assesses the ability of N-CDA to inhibit the production of inflammatory mediators like NO, PGE₂, TNF-α, and IL-6 in vitro.

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages or primary bone marrow-derived macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in 24-well or 96-well plates at a density of 2.5 x 10⁵ cells/mL and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment:

    • Pre-treat the adherent cells with various concentrations of this compound (e.g., 0.1, 1, 10 μM) or vehicle control (e.g., DMSO) for 1-2 hours.

    • Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 μg/mL. Include a control group with no LPS stimulation.

    • Incubate the cells for an additional 18-24 hours.

  • Analysis:

    • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Measure nitrite (a stable product of NO) concentration using the Griess reagent assay. Read absorbance at 540 nm.

    • Cytokine Measurement (TNF-α, IL-6): Collect the supernatant and quantify cytokine levels using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • Gene Expression (iNOS, COX-2): Lyse the cells to extract total RNA. Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the mRNA expression levels of Nos2 (iNOS), Ptgs2 (COX-2), Tnf, and Il6. Normalize data to a housekeeping gene like Actb (β-actin).

    • Protein Expression (Western Blot): Lyse cells and determine protein concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against iNOS, COX-2, and phosphorylated/total proteins of the NF-κB and MAPK pathways.

2. Protocol: Carrageenan-Induced Paw Edema in Mice

This in vivo model is a standard for evaluating the acute anti-inflammatory activity of a compound.

  • Animals:

    • Use male BALB/c or C57BL/6 mice (6-8 weeks old).

    • Acclimatize animals for at least one week before the experiment with free access to food and water.

  • Treatment:

    • Divide mice into groups: Vehicle control, N-CDA treated (e.g., 50 and 100 µ g/35g body weight), and positive control (e.g., Indomethacin).

    • Administer N-CDA or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before the inflammatory insult.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw using a plethysmometer.

    • Inject 50 μL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.

  • Measurement and Analysis:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point.

    • At the end of the experiment, euthanize the animals and collect the paw tissue for histological analysis or to measure levels of inflammatory mediators like IL-1β.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory potential through a combination of potent antioxidant effects and the modulation of key inflammatory signaling pathways, including β2-adrenoceptor/cAMP and NF-κB/MAPK. The quantitative data underscores its high potency, often in the sub-micromolar range. The detailed protocols provided herein offer a framework for further investigation and validation of its therapeutic efficacy.

Future research should focus on:

  • Elucidating the precise interactions between N-CDA and components of the MAPK and NF-κB pathways.

  • Conducting comprehensive preclinical studies in various animal models of chronic inflammatory diseases (e.g., arthritis, inflammatory bowel disease).

  • Investigating the pharmacokinetics, bioavailability, and safety profile of N-CDA to establish a foundation for potential clinical translation.

Given its multifaceted mechanism of action, this compound stands as a promising lead compound for the development of novel anti-inflammatory therapeutics.

References

Preliminary studies on the neuroprotective potential of N-Caffeoyldopamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Caffeoyldopamine (NCD), a naturally occurring phenolic compound also known as clovamide, has emerged as a promising candidate for neuroprotective therapies. Preliminary studies have demonstrated its significant potential in mitigating neuronal damage in various in vitro models of neurodegenerative conditions. This technical guide provides an in-depth overview of the current understanding of NCD's neuroprotective effects, focusing on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to evaluate its efficacy. Quantitative data from key studies are summarized, and diagrams of pertinent signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its therapeutic potential.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Oxidative stress, excitotoxicity, and neuroinflammation are key pathological mechanisms contributing to neuronal cell death in these conditions. This compound, a phytochemical found in various plants, including cocoa, has garnered attention for its potent antioxidant and anti-inflammatory properties. This document synthesizes the preliminary research on the neuroprotective capabilities of NCD, offering a technical resource for the scientific community.

Neuroprotective Effects of this compound

NCD has demonstrated significant neuroprotective activity in various in vitro models of neuronal injury. Studies have shown that NCD can protect neuronal cells from damage induced by oxidative stress, excitotoxicity, and ischemia-reperfusion injury.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of this compound (clovamide) have been quantified in studies using human neuroblastoma cell lines. The following table summarizes the key efficacy data from a study by Fallarini et al. (2009)[1].

Neuronal Insult Model Cell Line EC₅₀ (µM) Maximal Protection (%)
Oxidative Stress (tert-butylhydroperoxide)Differentiated SH-SY5Y0.9 - 3.740 - 60
Excitotoxicity (L-glutamate)Differentiated SK-N-BE(2)0.9 - 3.740 - 60
Ischemia-Reperfusion (OGD/Reoxygenation)Differentiated SH-SY5Y0.9 - 3.740 - 60

Table 1: Summary of the neuroprotective efficacy of this compound in various in vitro models. Data is sourced from Fallarini et al. (2009)[1].

Mechanisms of Neuroprotection

The neuroprotective effects of this compound are multi-faceted, involving the modulation of several key cellular pathways implicated in neuronal survival and death.

Attenuation of Oxidative Stress

NCD has been shown to combat oxidative stress by preventing the depletion of endogenous antioxidants, such as glutathione, and by inhibiting lipid peroxidation[1]. This antioxidant activity is crucial in protecting neurons from the damaging effects of reactive oxygen species (ROS).

Regulation of Intracellular Calcium Homeostasis

In models of excitotoxicity, NCD prevents the overload of intracellular calcium (Ca²⁺)[1]. Dysregulation of calcium homeostasis is a critical event in neuronal cell death, and by stabilizing intracellular calcium levels, NCD helps maintain neuronal integrity.

Modulation of Gene Expression

NCD has been observed to modulate the expression of immediate early genes, such as c-fos, which are involved in cell proliferation, differentiation, and apoptosis[1]. By regulating the expression of such genes, NCD can influence the cell's response to harmful stimuli.

Anti-inflammatory Activity

Studies have indicated that NCD can inhibit the translocation of the pro-inflammatory transcription factor NF-κB. By suppressing NF-κB activation, NCD can reduce the expression of inflammatory mediators that contribute to neurodegeneration.

Signaling Pathways Implicated in this compound's Neuroprotection

Based on its known antioxidant and anti-inflammatory properties, several key signaling pathways are likely involved in the neuroprotective actions of this compound.

Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. It is plausible that NCD, as a phenolic antioxidant, activates this pathway, leading to the expression of a battery of antioxidant and cytoprotective genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NCD This compound Keap1_Nrf2 Keap1-Nrf2 Complex NCD->Keap1_Nrf2 dissociates Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocates ROS Oxidative Stress ROS->Keap1_Nrf2 dissociates ARE Antioxidant Response Element Nrf2_nu->ARE binds Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Proposed Keap1-Nrf2 activation by NCD.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical pro-survival pathway in neurons. Activation of this pathway can inhibit apoptosis and promote cell survival. It is hypothesized that NCD may activate the PI3K/Akt pathway, contributing to its neuroprotective effects.

PI3K_Akt_Pathway NCD This compound Receptor Receptor NCD->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis Cell_Survival Cell Survival pAkt->Cell_Survival MAPK_Pathways cluster_erk ERK Pathway cluster_jnk_p38 JNK/p38 Pathways NCD This compound ERK ERK NCD->ERK activates JNK_p38 JNK / p38 NCD->JNK_p38 inhibits pERK p-ERK ERK->pERK Survival Neuronal Survival pERK->Survival pJNK_p38 p-JNK / p-p38 JNK_p38->pJNK_p38 Apoptosis Apoptosis pJNK_p38->Apoptosis Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Cell_Culture Culture SH-SY5Y or SK-N-BE(2) cells Differentiation Differentiate cells (e.g., with retinoic acid) Cell_Culture->Differentiation Pre_treatment Pre-treat with NCD (various concentrations) Differentiation->Pre_treatment Induce_Injury Induce neuronal injury (t-BOOH, Glutamate, or OGD) Pre_treatment->Induce_Injury LDH_Assay Measure LDH release (Cytotoxicity) Induce_Injury->LDH_Assay Western_Blot Analyze signaling proteins (Western Blot) Induce_Injury->Western_Blot Other_Assays Other mechanistic assays (Ca2+ imaging, gene expression) Induce_Injury->Other_Assays Data_Analysis Calculate % neuroprotection, quantify protein levels LDH_Assay->Data_Analysis Western_Blot->Data_Analysis Other_Assays->Data_Analysis Conclusion Draw conclusions on neuroprotective efficacy and mechanism Data_Analysis->Conclusion

References

N-Caffeoyldopamine: A Potential β2-Adrenoceptor Agonist for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: N-Caffeoyldopamine, a naturally occurring phytochemical found in various plants, has garnered significant interest within the scientific community for its potential therapeutic applications. Structurally similar to known β-adrenoceptor agonists, this compound has been investigated for its activity at the β2-adrenoceptor, a key target in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the current understanding of this compound as a potential β2-adrenoceptor agonist, detailing its mechanism of action, experimental evaluation, and future prospects.

Core Concepts: The β2-Adrenoceptor Signaling Pathway

Activation of the β2-adrenoceptor, a G-protein coupled receptor (GPCR), initiates a well-defined signaling cascade crucial for smooth muscle relaxation, particularly in the airways. The canonical pathway involves the coupling of the receptor to a stimulatory G-protein (Gs). Upon agonist binding, the Gs-protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

G_protein_signaling β2-Adrenoceptor Signaling Pathway cluster_membrane Cell Membrane β2-AR β2-Adrenoceptor Gs Gs Protein β2-AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates This compound This compound This compound->β2-AR Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Canonical β2-adrenoceptor signaling cascade initiated by an agonist.

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound as a β2-adrenoceptor agonist have been evaluated primarily through in vitro functional assays, such as cAMP accumulation assays.

CompoundApparent Kd (μM) in U937 Cells[1]
This compound 0.75
N-Coumaroyldopamine0.69
Salbutamol0.65

Note: The apparent dissociation constant (Kd) was obtained from Km values and is used as a measure of potency in cAMP production.

Detailed Experimental Protocols

Radioligand Binding Assay for β2-Adrenoceptor Affinity

This assay determines the binding affinity (Ki) of a test compound for the β2-adrenoceptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

radioligand_binding_workflow Radioligand Binding Assay Workflow prep Membrane Preparation (e.g., from CHO cells expressing β2-AR) incubation Incubation: - Membranes - Radioligand ([3H]-DHA) - this compound (competitor) prep->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Measures radioactivity on filters) filtration->counting analysis Data Analysis (Determine IC50 and calculate Ki) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenoceptor are cultured and harvested. The cells are then homogenized in a lysis buffer and subjected to centrifugation to isolate the cell membranes containing the receptors.

  • Binding Assay: In a multi-well plate, the prepared membranes are incubated with a fixed concentration of a radiolabeled β2-adrenoceptor antagonist, such as [³H]-dihydroalprenolol ([³H]-DHA), and varying concentrations of this compound.

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay for Functional Agonist Activity

This assay measures the ability of this compound to stimulate the production of the second messenger cAMP, providing a functional measure of its agonist activity at the β2-adrenoceptor.[1][2]

Experimental Workflow:

camp_assay_workflow cAMP Accumulation Assay Workflow cell_culture Cell Culture (e.g., U937 or CHO cells expressing β2-AR) stimulation Cell Stimulation: - Cells - this compound (agonist) - Phosphodiesterase inhibitor (e.g., IBMX) cell_culture->stimulation lysis Cell Lysis stimulation->lysis detection cAMP Detection (e.g., ELISA, HTRF) lysis->detection analysis Data Analysis (Determine EC50) detection->analysis

Caption: General workflow for a cell-based cAMP accumulation assay.

Methodology:

  • Cell Culture: Human myelocytic U937 cells, which endogenously express β2-adrenoceptors, or another suitable cell line (e.g., CHO cells expressing the receptor) are cultured.[1][2]

  • Cell Stimulation: The cells are treated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.

  • Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a commercially available kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Analysis: A dose-response curve is generated to determine the concentration of this compound that produces 50% of the maximal response (EC50), which is a measure of its potency.

In Vitro Bronchodilator Assay using Guinea Pig Trachea

This organ bath experiment directly assesses the ability of this compound to relax airway smooth muscle, providing a physiologically relevant measure of its potential as a bronchodilator.

Experimental Workflow:

bronchodilator_assay_workflow In Vitro Bronchodilator Assay Workflow tissue_prep Tracheal Ring Preparation (from Guinea Pig) mounting Mounting in Organ Bath (under tension) tissue_prep->mounting contraction Pre-contraction (with an agent like histamine or methacholine) mounting->contraction relaxation Cumulative Addition of this compound contraction->relaxation recording Tension Recording relaxation->recording analysis Data Analysis (Determine EC50 or pD2) recording->analysis

Caption: Workflow for assessing bronchodilator activity in isolated tracheal rings.

Methodology:

  • Tissue Preparation: The trachea is isolated from a guinea pig and cut into rings.

  • Mounting: The tracheal rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The rings are placed under a baseline tension.

  • Pre-contraction: The tracheal rings are contracted with a spasmogen, such as histamine or methacholine, to induce a stable level of muscle tone.

  • Drug Administration: this compound is added to the organ bath in a cumulative manner, with increasing concentrations.

  • Tension Measurement: The relaxation of the tracheal smooth muscle is measured as a decrease in tension using an isometric force transducer.

  • Data Analysis: A concentration-response curve is constructed to determine the EC50 or pD2 value, which quantifies the potency of this compound as a bronchodilator.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent β2-adrenoceptor agonist. Its ability to increase intracellular cAMP levels in a dose-dependent manner and its structural similarity to established β2-agonists make it a promising candidate for further investigation. While direct binding affinity (Ki) and specific bronchodilator efficacy (EC50/pD2) data for this compound are not yet widely published, the detailed protocols provided in this guide offer a clear roadmap for obtaining this critical information.

Future research should focus on comprehensive in vivo studies to evaluate the bronchodilator effects of this compound in animal models of asthma and COPD. Furthermore, detailed pharmacokinetic and pharmacodynamic studies will be essential to assess its potential for clinical development. The exploration of this compound and its analogs could lead to the discovery of novel therapeutic agents for obstructive airway diseases.

References

In Silico Modeling of N-Caffeoyldopamine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Caffeoyldopamine, a naturally occurring phenolic amide found in plants such as cocoa, has garnered significant interest for its pharmacological activities, primarily as a potent agonist of the beta-2 adrenergic receptor (β2AR).[1][2] This technical guide provides a comprehensive overview of the in silico methodologies to model the binding of this compound to the β2AR. It details a plausible computational workflow, from receptor and ligand preparation to molecular docking and interaction analysis. Furthermore, this document summarizes the known quantitative data on the binding and functional potency of this compound and its analogs, presents detailed experimental protocols for key assays, and visualizes critical pathways and workflows to facilitate a deeper understanding of its mechanism of action at the molecular level.

Introduction to this compound and its Target Receptor

This compound is a phytochemical that exhibits significant biological effects, notably its agonistic activity on the beta-2 adrenergic receptor.[1][2] The β2AR is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including smooth muscle relaxation, and is a well-established target for drugs used in the treatment of asthma and other respiratory diseases.[3] The interaction of this compound with the β2AR initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger. Understanding the molecular interactions between this compound and the β2AR is paramount for the rational design of novel therapeutics with improved potency and selectivity.

Quantitative Data on this compound and Analog Binding

The following tables summarize the available quantitative data for the interaction of this compound and related compounds with the beta-2 adrenergic receptor.

Table 1: Functional Potency of this compound and Analogs

CompoundAssay TypeCell LineMeasured ParameterValue (µM)Reference
This compoundcAMP ProductionU937Apparent Kd0.75
N-CoumaroyldopaminecAMP ProductionU937Apparent Kd0.69
SalbutamolcAMP ProductionU937Apparent Kd0.65

Table 2: Comparative Potency of this compound Analogs

CompoundPotency Rank
N-Coumaroyldopamine1
This compound2
N-Feruloyldopamine3
N-Sinapoyldopamine4
N-Cinnamoyldopamine5

Based on the ability to increase cAMP in U937 cells.

In Silico Modeling Workflow

This section outlines a detailed workflow for the in silico modeling of this compound binding to the human beta-2 adrenergic receptor.

In_Silico_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_analysis Analysis PDB Receptor Structure Retrieval (PDB ID: 2RH1, 3NY9) Docking Molecular Docking Simulation (e.g., AutoDock Vina, Glide) PDB->Docking Prepared Receptor Ligand Ligand Structure Preparation (this compound) Ligand->Docking Prepared Ligand Scoring Pose Scoring and Ranking Docking->Scoring Generated Poses Interaction Binding Pose Analysis (Hydrogen Bonds, Hydrophobic Interactions) Scoring->Interaction Top-Ranked Pose MD_Sim Molecular Dynamics Simulation (Optional, for stability analysis) Interaction->MD_Sim Complex for Dynamics

In Silico Modeling Workflow for this compound.

Receptor and Ligand Preparation

Receptor Preparation:

  • Structure Retrieval: Obtain the crystal structure of the human beta-2 adrenergic receptor from the Protein Data Bank (PDB). Suitable structures include PDB IDs: 2RH1 and 3NY9.

  • Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any fusion proteins (e.g., T4 lysozyme) that may have been used for crystallization.

  • Protonation and Optimization: Add hydrogen atoms to the protein structure and assign appropriate protonation states to ionizable residues at a physiological pH (7.4). This can be performed using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or PDB2PQR.

  • Energy Minimization: Perform a brief energy minimization of the receptor structure to relieve any steric clashes.

Ligand Preparation:

  • Structure Generation: Generate the 3D structure of this compound. This can be done using chemical drawing software like ChemDraw or MarvinSketch, followed by conversion to a 3D format.

  • Ligand Optimization: Perform a geometry optimization of the ligand structure using a suitable force field (e.g., MMFF94) or quantum mechanical methods.

  • Charge Assignment: Assign partial atomic charges to the ligand.

Molecular Docking Simulation
  • Grid Generation: Define the binding site on the receptor. This is typically a grid box centered on the known orthosteric binding pocket of the β2AR, which includes key residues like Asp113 on transmembrane helix 3 (TM3) and serines on TM5.

  • Docking Algorithm: Utilize a molecular docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared this compound ligand into the defined binding site. These programs explore various conformations and orientations of the ligand within the binding pocket.

  • Pose Generation: The docking process will generate a set of possible binding poses for this compound.

Analysis of Docking Results
  • Scoring and Ranking: The generated poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are selected for further analysis.

  • Interaction Analysis: Visually inspect the top-ranked binding poses to identify key molecular interactions between this compound and the β2AR. This includes identifying hydrogen bonds, hydrophobic interactions, and any other significant contacts. Key interacting residues in the β2AR for catecholamine-like ligands often include Asp113, Ser203, Ser204, and Ser207.

  • Molecular Dynamics (Optional): To assess the stability of the predicted binding pose, a molecular dynamics simulation of the this compound-β2AR complex can be performed. This simulation provides insights into the dynamic behavior of the ligand-receptor interaction over time.

Signaling Pathway

Upon binding of this compound to the beta-2 adrenergic receptor, a well-defined signaling cascade is initiated, leading to the production of cAMP.

Signaling_Pathway NCD This compound B2AR Beta-2 Adrenergic Receptor (β2AR) NCD->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates targets leading to

Beta-2 Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kd) of this compound for the beta-2 adrenergic receptor.

Radioligand_Binding_Assay Membrane_Prep Membrane Preparation (from cells expressing β2AR) Incubation Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Quantifies bound radioligand) Filtration->Counting Analysis Data Analysis (Determine Kd/Ki) Counting->Analysis

Radioligand Binding Assay Workflow.

Materials:

  • Cell membranes expressing the human beta-2 adrenergic receptor.

  • Radioligand (e.g., [3H]-CGP 12177).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human β2AR.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of a known β2AR antagonist like propranolol), and competitive binding (radioligand + varying concentrations of this compound).

  • Incubation: Add the membrane preparation to each well, followed by the appropriate ligands. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of this compound to stimulate the production of intracellular cAMP, confirming its agonistic activity.

Materials:

  • A suitable cell line endogenously or recombinantly expressing the β2AR (e.g., U937, HEK293).

  • This compound and other test compounds.

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Culture: Culture the cells in 96-well plates until they reach the desired confluency.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C. Include a known β2AR agonist (e.g., isoproterenol or salbutamol) as a positive control.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Detection: Perform the cAMP detection assay following the kit protocol. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

  • Signal Measurement: Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

  • Data Analysis: Convert the signal to cAMP concentration using a standard curve. Plot the cAMP concentration as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal response.

Conclusion

The in silico modeling of this compound binding to the beta-2 adrenergic receptor, complemented by experimental validation through binding and functional assays, provides a powerful framework for understanding its molecular mechanism of action. The detailed workflows and protocols presented in this guide offer a systematic approach for researchers to investigate the interactions of this compound and similar compounds with GPCRs. Such studies are invaluable for the structure-based design of novel and more effective therapeutic agents targeting the β2AR.

References

Methodological & Application

Application Note: Quantification of N-Caffeoyldopamine in Samples using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Caffeoyldopamine in various sample matrices, particularly plant extracts. This compound, a naturally occurring phenolic compound, has garnered significant interest for its potential therapeutic properties. This document provides comprehensive experimental protocols for sample preparation and HPLC analysis, along with method validation data presented in clear, tabular format. Additionally, a graphical representation of the experimental workflow is included to facilitate understanding and implementation of the method.

Introduction

This compound is a bioactive compound found in several plant species and possesses a range of pharmacological activities, including antioxidant and anti-inflammatory effects. As research into its therapeutic potential expands, the need for accurate and precise quantification methods becomes paramount. High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers a sensitive and specific approach for the determination of this compound in complex mixtures. This application note presents a validated reversed-phase HPLC (RP-HPLC) method suitable for routine analysis in research and quality control settings.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid (analytical grade)

  • Ethyl acetate (analytical grade)

  • Hexane (analytical grade)

  • Solid-Phase Extraction (SPE) C18 cartridges (500 mg, 6 mL)

  • Syringe filters (0.45 µm, PTFE)

Sample Preparation

The appropriate sample preparation technique is crucial for accurate quantification and to minimize matrix interference.[1] Two common methods, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), are described below. The choice of method will depend on the sample matrix and the required level of cleanup.

2.2.1. Liquid-Liquid Extraction (LLE) Protocol

This method is suitable for the extraction of this compound from liquid samples or dried plant extracts.

  • For liquid samples (e.g., aqueous extracts):

    • To 10 mL of the sample, add 10 mL of ethyl acetate.

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

    • Carefully collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer with another 10 mL of ethyl acetate.

    • Combine the ethyl acetate extracts.

  • For solid samples (e.g., dried plant powder):

    • Accurately weigh 1 g of the powdered sample.

    • Add 20 mL of a methanol/water mixture (80:20, v/v).

    • Sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Re-extract the pellet with another 20 mL of the methanol/water mixture.

    • Combine the supernatants.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

2.2.2. Solid-Phase Extraction (SPE) Protocol

SPE provides a more thorough cleanup and is recommended for complex matrices.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load 1 mL of the reconstituted sample extract (from section 2.2.1, step 2) onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions

The chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 5% B; 5-25 min: 5-40% B; 25-30 min: 40-90% B; 30-35 min: 90% B; 35-36 min: 90-5% B; 36-40 min: 5% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 320 nm
Run Time 40 minutes

Data Presentation

The HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2] The validation parameters, including linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ), are summarized below.

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions of this compound at different concentrations.

Concentration (µg/mL)Peak Area (mAU*s)
1.015,234
5.076,170
10.0151,980
25.0380,550
50.0759,900
100.01,521,300
Correlation Coefficient (r²) 0.9998
Linear Regression Equation y = 15200x + 150
Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.

Table 2: Intra-day and Inter-day Precision

Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6, 3 consecutive days)
5.01.82.5
25.01.21.9
50.00.91.5
Accuracy

Accuracy was assessed by a recovery study, where known amounts of this compound were spiked into a sample matrix.

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
10.09.898.0
20.020.3101.5
40.039.598.8
Average Recovery (%) 99.4
Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

ParameterValue
Limit of Detection (LOD) (S/N = 3) 0.1 µg/mL
Limit of Quantification (LOQ) (S/N = 10) 0.3 µg/mL

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the quantification of this compound in a plant sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Plant Sample (e.g., dried leaves) extraction Solvent Extraction (e.g., 80% Methanol, Sonication) sample->extraction Step 1 filtration Filtration / Centrifugation extraction->filtration Step 2 cleanup Sample Cleanup (LLE or SPE) filtration->cleanup Step 3 reconstitution Evaporation & Reconstitution in Mobile Phase cleanup->reconstitution Step 4 final_sample Filtered Sample for Injection reconstitution->final_sample Step 5 hplc HPLC System (C18 Column, Gradient Elution) final_sample->hplc Injection detection UV Detection (320 nm) hplc->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification of This compound integration->quantification calibration Calibration Curve (Standard Solutions) calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC method described in this application note is demonstrated to be linear, precise, accurate, and sensitive for the quantification of this compound in sample extracts. The detailed protocols for sample preparation and chromatographic analysis, along with the comprehensive validation data, provide a valuable resource for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development. This method can be readily implemented for quality control and research purposes to ensure the reliable determination of this compound content.

References

Application Note: High-Throughput LC-MS/MS Protocol for the Detection and Quantification of N-Caffeoyldopamine and its Putative Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Caffeoyldopamine (NCD), a phenolic compound found in various plants, has garnered significant interest for its potential therapeutic properties. As a conjugate of caffeic acid and dopamine, it exhibits antioxidant and anti-inflammatory activities and has been investigated for its role as a β2-adrenoceptor agonist. To facilitate pharmacokinetic and drug metabolism studies of NCD, a robust and sensitive analytical method for its quantification and the identification of its metabolites in biological matrices is essential. This application note provides a detailed protocol for the detection and quantification of this compound and its putative metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Predicted Metabolic Pathways of this compound

The metabolic fate of this compound in vivo has not been extensively characterized in the literature. However, based on its chemical structure, which contains catechol and caffeic acid moieties, several Phase I and Phase II metabolic transformations can be predicted.

Phase I Metabolism:

  • Hydroxylation: Addition of hydroxyl groups to the aromatic rings.

  • Oxidation: Oxidation of the catechol moieties to form quinones.

Phase II Metabolism:

  • Glucuronidation: Conjugation with glucuronic acid, a common pathway for compounds with hydroxyl groups.

  • Sulfation: Conjugation with a sulfonate group.

  • Methylation: O-methylation of the catechol hydroxyl groups, catalyzed by catechol-O-methyltransferase (COMT).

A diagram illustrating these predicted metabolic pathways is presented below.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism NCD This compound Hydroxylated Hydroxylated Metabolites NCD->Hydroxylated Hydroxylation (CYP450) Quinone Quinone Metabolites NCD->Quinone Oxidation Glucuronide Glucuronide Conjugates NCD->Glucuronide Glucuronidation (UGTs) Sulfate Sulfate Conjugates NCD->Sulfate Sulfation (SULTs) Methylated O-Methylated Metabolites NCD->Methylated Methylation (COMT) Hydroxylated->Glucuronide Hydroxylated->Sulfate Hydroxylated->Methylated

Caption: Predicted metabolic pathway of this compound.

Signaling Pathway of this compound

This compound has been shown to act as a β2-adrenoceptor agonist, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is a key mechanism behind some of its observed biological effects.

NCD This compound Receptor β2-Adrenoceptor NCD->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets leading to cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Collection Biological Sample Collection (Plasma, Urine, Tissue Homogenate) Spike Spike with Internal Standard Collection->Spike Extraction Protein Precipitation / SPE Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Reporting of Results Quantification->Reporting

Standard Operating Procedure for DPPH Assay with N-Caffeoyldopamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of various compounds.[1][2][3] This application note provides a detailed protocol for assessing the free radical scavenging activity of N-Caffeoyldopamine using the DPPH assay. This compound, a naturally occurring phenolic amide, has garnered interest for its potential antioxidant properties.[4] Its structure, combining caffeic acid and dopamine moieties, enables it to donate hydrogen atoms and effectively neutralize free radicals.[4]

This document outlines the necessary reagents, equipment, and a step-by-step procedure for conducting the assay, calculating the antioxidant activity, and determining the IC50 value. Furthermore, it presents quantitative data for this compound in comparison to a standard antioxidant, ascorbic acid, and includes diagrams to illustrate the experimental workflow and the underlying chemical reaction.

Data Presentation

The antioxidant activity of this compound was determined by its ability to scavenge the DPPH free radical. The efficacy is quantified by the IC50 value, which represents the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%. A lower IC50 value indicates a higher antioxidant potency.

CompoundIC50 Value (µM)SolventReference
N-trans-Caffeoyldopamine5.95Not specified in source
Ascorbic Acid~24.34 µg/mL (~138 µM)Methanol

Note: The IC50 values for N-trans-Caffeoyldopamine and Ascorbic Acid are from different studies and are presented for comparative purposes. Direct comparison is most accurate when determined within the same study under identical experimental conditions.

Experimental Protocols

Principle of the DPPH Assay

The DPPH radical is a stable free radical with a deep violet color in solution, exhibiting a characteristic absorbance maximum around 517 nm. When an antioxidant compound is added, it donates a hydrogen atom or an electron to the DPPH radical, neutralizing it and causing the solution to change color to a pale yellow. This decolorization is proportional to the concentration of the antioxidant and its scavenging capacity. The reduction in absorbance at 517 nm is measured to quantify the antioxidant activity.

Materials and Reagents
  • This compound (purity >95%)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Ascorbic acid (for standard reference)

  • Methanol (ACS grade or higher)

  • Dimethyl sulfoxide (DMSO, optional, for initial stock solution)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

  • Analytical balance

Preparation of Solutions
  • DPPH Stock Solution (0.2 mM in Methanol):

    • Accurately weigh 7.89 mg of DPPH powder.

    • Dissolve it in 100 mL of methanol in a volumetric flask.

    • Store the solution in an amber bottle or wrapped in aluminum foil at 4°C to protect it from light. This solution should be prepared fresh daily.

  • This compound Stock Solution (e.g., 1 mM):

    • Accurately weigh a precise amount of this compound.

    • Dissolve in a minimal amount of DMSO if necessary, and then bring to the final volume with methanol to achieve a 1 mM stock solution. Methanol or ethanol can also be used directly if solubility is sufficient.

    • Store the stock solution at -20°C for short-term storage.

  • Ascorbic Acid Standard Stock Solution (1 mM):

    • Accurately weigh 17.6 mg of ascorbic acid.

    • Dissolve in 100 mL of methanol in a volumetric flask.

    • Prepare fresh on the day of the experiment.

  • Working Solutions:

    • Prepare a series of dilutions of the this compound stock solution and the ascorbic acid stock solution in methanol to obtain a range of concentrations for testing (e.g., for this compound: 1, 2.5, 5, 10, 25, 50 µM).

Assay Procedure (96-well plate format)
  • Plate Setup:

    • Add 100 µL of methanol to the blank wells.

    • Add 100 µL of the various concentrations of this compound working solutions to the sample wells in triplicate.

    • Add 100 µL of the various concentrations of ascorbic acid working solutions to the standard wells in triplicate.

  • Initiation of Reaction:

    • Add 100 µL of the 0.2 mM DPPH solution to all wells except the blank wells.

    • To the blank wells, add 100 µL of methanol.

  • Incubation:

    • Mix the contents of the wells gently by pipetting or using a plate shaker.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

Calculation of DPPH Radical Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [(Acontrol - Asample) / Acontrol] x 100

Where:

  • Acontrol is the absorbance of the DPPH solution without the sample (DPPH solution + methanol).

  • Asample is the absorbance of the DPPH solution with the sample (this compound or ascorbic acid).

Determination of IC50 Value
  • Plot a graph of the percentage of scavenging activity against the corresponding concentrations of this compound.

  • The IC50 value is the concentration of this compound that causes 50% scavenging of the DPPH radicals. This can be determined from the graph by interpolation or by using a suitable regression analysis.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare 0.2 mM DPPH in Methanol add_dpph Add DPPH Solution to Wells prep_dpph->add_dpph prep_ncad Prepare this compound Stock & Dilutions plate_setup Plate Setup: Blank, Samples, Standards prep_ncad->plate_setup prep_aa Prepare Ascorbic Acid Stock & Dilutions prep_aa->plate_setup plate_setup->add_dpph incubate Incubate 30 min in Dark add_dpph->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calc_scav Calculate % Scavenging Activity read_abs->calc_scav plot_graph Plot % Scavenging vs. Concentration calc_scav->plot_graph det_ic50 Determine IC50 Value plot_graph->det_ic50

Caption: Experimental workflow for the DPPH assay of this compound.

Caption: DPPH radical scavenging mechanism by this compound.

References

Application Notes and Protocols for Testing N-Caffeoyldopamine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Caffeoyldopamine (N-CDP) is a naturally occurring phenolic compound found in various plants. It is known to exhibit a range of biological activities, including antioxidant and anti-inflammatory properties. Recent interest has focused on its potential as a therapeutic agent, necessitating a thorough understanding of its cytotoxic profile. This document provides detailed protocols for assessing the cytotoxicity of this compound in cell culture, aimed at researchers in drug discovery and development. The provided methodologies cover the evaluation of cell viability, membrane integrity, and apoptosis induction.

Principle

The assessment of this compound's cytotoxicity involves treating cultured cells with the compound and subsequently measuring key indicators of cell health. This protocol outlines three common assays:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.

  • LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes. The amount of LDH in the culture supernatant is directly proportional to the number of lysed cells.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.

Recommended Cell Lines

The choice of cell line is critical for obtaining relevant cytotoxicity data. Based on the known biological activities of this compound and related compounds, the following human cell lines are recommended for initial screening:

  • U937 (Human monocytic cell line): This cell line is known to express β2-adrenoceptors, the primary target of this compound, making it a relevant model to study on-target effects.[1]

  • AsPC-1 and BxPC-3 (Human pancreatic cancer cell lines): Caffeic acid and its derivatives have shown cytotoxic effects against these cell lines, suggesting they may be susceptible to N-CDP.

  • A549 (Human lung carcinoma cell line): This is a widely used cell line for cytotoxicity screening of various compounds.

  • SH-SY5Y (Human neuroblastoma cell line): Given that this compound is a dopamine derivative, this neuronal cell line can be used to investigate potential neurotoxic or neuroprotective effects.

Experimental Protocols

Cell Culture and Treatment with this compound

Materials:

  • Selected cell line(s)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (N-CDP)

  • Dimethyl sulfoxide (DMSO, sterile)

  • 96-well and 6-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • For adherent cells (AsPC-1, BxPC-3, A549, SH-SY5Y), seed cells in a 96-well plate at a density of 5,000-10,000 cells/well or in a 6-well plate at 2x10^5 cells/well.

    • For suspension cells (U937), seed at a density of 2x10^4 cells/well in a 96-well plate or 5x10^5 cells/well in a 6-well plate.

    • Incubate for 24 hours to allow for cell attachment (for adherent cells) and stabilization.

  • Preparation of N-CDP Stock Solution:

    • Dissolve N-CDP in sterile DMSO to prepare a high-concentration stock solution (e.g., 100 mM).

    • Store the stock solution at -20°C.

  • Treatment:

    • Prepare serial dilutions of N-CDP in complete culture medium from the stock solution to achieve the desired final concentrations. A suggested starting range is 1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest N-CDP concentration) and an untreated control (medium only).

    • Remove the old medium from the cells and add 100 µL (for 96-well plates) or 2 mL (for 6-well plates) of the medium containing the different concentrations of N-CDP.

    • Incubate the cells for 24, 48, and 72 hours.

MTT Assay for Cell Viability

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • After the desired incubation period with N-CDP, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

LDH Assay for Cytotoxicity

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • After the desired incubation period, centrifuge the 96-well plate (for suspension cells) at 250 x g for 4 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare a positive control for maximum LDH release by adding a lysis buffer (provided in the kit) to untreated cells 30 minutes before the end of the incubation period.

  • Follow the manufacturer's instructions to add the reaction mixture to each well.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the LDH release from treated cells relative to the maximum LDH release control.

Annexin V/PI Staining for Apoptosis

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

  • 1X Binding Buffer

  • Phosphate-buffered saline (PBS)

Procedure:

  • After treatment in 6-well plates, collect the cells (including floating cells for adherent lines) and wash them with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Cell Viability (MTT Assay)

N-CDP Conc. (µM) % Viability (24h) % Viability (48h) % Viability (72h)
0 (Control) 100 100 100
1
10
25
50

| 100 | | | |

Table 2: Cytotoxicity (LDH Assay)

N-CDP Conc. (µM) % Cytotoxicity (24h) % Cytotoxicity (48h) % Cytotoxicity (72h)
0 (Control) 0 0 0
1
10
25
50

| 100 | | | |

Table 3: Apoptosis Analysis (Annexin V/PI Staining)

N-CDP Conc. (µM) % Viable Cells % Early Apoptotic % Late Apoptotic % Necrotic
0 (Control)
10

| 50 | | | | |

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (U937, AsPC-1, etc.) NCDP_Prep 2. N-CDP Dilution Incubation 3. Incubation (24h, 48h, 72h) NCDP_Prep->Incubation MTT MTT Assay (Viability) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Apoptosis Annexin V/PI (Apoptosis) Incubation->Apoptosis Data_Analysis 4. Data Analysis (IC50 Calculation) MTT->Data_Analysis LDH->Data_Analysis Apoptosis->Data_Analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream_apoptosis Potential Apoptotic Pathways NCDP This compound Beta2AR β2-Adrenoceptor NCDP->Beta2AR binds AC Adenylate Cyclase Beta2AR->AC activates cAMP ↑ cAMP AC->cAMP produces Oxidative_Stress Oxidative Stress (ROS Generation) cAMP->Oxidative_Stress potential link Ca_Signaling ↑ Intracellular Ca2+ cAMP->Ca_Signaling potential link JNK_Pathway JNK Pathway Activation Oxidative_Stress->JNK_Pathway Caspase_Activation Caspase Activation JNK_Pathway->Caspase_Activation Ca_Signaling->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway for this compound-induced effects.

References

Application Notes and Protocols for Measuring cAMP Levels in U937 Cells Treated with N-Caffeoyldopamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic adenosine monophosphate (cAMP) is a critical second messenger involved in numerous signal transduction pathways, regulating key cellular functions.[1][2] The human U937 cell line, derived from a histiocytic lymphoma, serves as a valuable in vitro model for studying monocyte and macrophage biology, including immune responses and cell signaling.[3][4] N-Caffeoyldopamine, a phytochemical found in plants like cocoa, has been identified as a potent β2-adrenoceptor agonist. Studies have shown that this compound effectively increases intracellular cAMP levels in U937 cells, making this system an excellent model for investigating β2-adrenergic signaling and for screening potential therapeutic compounds.

This document provides a detailed protocol for treating U937 cells with this compound and subsequently measuring the changes in intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA).

Signaling Pathway of this compound in U937 Cells

This compound functions as a β2-adrenoceptor agonist. Upon binding to the β2-adrenergic receptor on the surface of U937 cells, it initiates a signaling cascade. The activated receptor promotes the dissociation of the Gs protein alpha subunit (Gαs) from the βγ subunits. The activated Gαs subunit then binds to and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into cAMP. This elevation in intracellular cAMP concentration leads to the activation of downstream effectors like Protein Kinase A (PKA), modulating various cellular processes.

N_Caffeoyldopamine_Pathway cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular Receptor β2-Adrenergic Receptor G_Protein G-Protein (Gsα, Gβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Stimulates (Gsα subunit) NCD This compound NCD->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

This compound signaling pathway in U937 cells.

Experimental Workflow

The overall process involves culturing U937 cells, treating them with this compound, lysing the cells to release intracellular components, performing a competitive ELISA to quantify cAMP, and finally, analyzing the data.

Experimental_Workflow Culture 1. U937 Cell Culture & Maintenance Treat 2. Cell Seeding & Treatment Culture->Treat Lyse 3. Cell Lysis & Sample Preparation Treat->Lyse Assay 4. Competitive cAMP ELISA Lyse->Assay Analyze 5. Data Analysis & Interpretation Assay->Analyze

Overall experimental workflow for cAMP measurement.

Detailed Experimental Protocols

Protocol 1: U937 Cell Culture

U937 cells are non-adherent and grow in suspension. They should be maintained in a T-75 flask with the appropriate medium.

  • Materials:

    • U937 cell line (e.g., ATCC CRL-1593.2)

    • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

    • Sterile T-75 culture flasks

    • Incubator (37°C, 5% CO₂)

    • Hemocytometer or automated cell counter

    • Trypan Blue solution

  • Method:

    • Maintain U937 cells in T-75 flasks with 15-20 mL of complete RPMI-1640 medium.

    • Keep the cell density between 1 x 10⁵ and 2 x 10⁶ viable cells/mL.

    • To subculture, gently pipette the cell suspension to break up any clumps.

    • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

    • Centrifuge the required volume of cell suspension at 150 x g for 5-7 minutes.

    • Resuspend the cell pellet in fresh, pre-warmed medium and dilute to a seeding density of 1-2 x 10⁵ viable cells/mL.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂. The population doubling time is approximately 36-48 hours.

Protocol 2: Treatment of U937 Cells with this compound
  • Materials:

    • Log-phase U937 cells

    • This compound (stock solution prepared in DMSO or ethanol)

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation (optional but recommended)

    • 96-well cell culture plates

    • Vehicle control (e.g., DMSO)

    • Positive control (e.g., Isoproterenol or Forskolin)

  • Method:

    • Count U937 cells and adjust the density to 1 x 10⁶ cells/mL in serum-free RPMI-1640 medium.

    • Seed 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well plate.

    • (Optional) Pre-incubate cells with a PDE inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP breakdown.

    • Prepare serial dilutions of this compound in serum-free medium. A typical concentration range to test is 0.01 µM to 10 µM.

    • Add the this compound dilutions to the appropriate wells. Also, add vehicle control and a positive control (e.g., 10 µM Isoproterenol) to separate wells.

    • Incubate the plate at 37°C for 10-30 minutes. The optimal incubation time should be determined empirically.

    • Proceed immediately to the cell lysis and cAMP measurement protocol.

Protocol 3: Measurement of Intracellular cAMP (Competitive ELISA)

This protocol is based on the general principle of competitive ELISA kits. The signal generated is inversely proportional to the concentration of cAMP in the sample.

  • Materials:

    • cAMP Competitive ELISA Kit (contains cAMP standards, HRP-cAMP conjugate, primary anti-cAMP antibody, wash buffer, substrate, and stop solution)

    • Cell Lysis Buffer (often provided in the kit, e.g., 0.1 M HCl)

    • Microplate reader capable of measuring absorbance at 405-450 nm

  • Method:

    • Cell Lysis: After treatment, centrifuge the 96-well plate at 200 x g for 5 minutes to pellet the cells. Carefully remove the supernatant. Add 100 µL of Cell Lysis Buffer (e.g., 0.1 M HCl) to each well. Pipette up and down to ensure complete lysis. Incubate for 10 minutes at room temperature.

    • Standard Curve Preparation: Prepare a serial dilution of the cAMP standard provided in the kit according to the manufacturer's instructions. This will create a standard curve ranging from 0 to the highest concentration (e.g., 100 pmol/mL).

    • Assay Procedure:

      • Add 50 µL of each standard and cell lysate sample to the wells of the antibody-coated microplate provided in the kit.

      • Add 25 µL of HRP-cAMP conjugate to each well.

      • Add 25 µL of the primary anti-cAMP antibody to each well (except for non-specific binding wells).

      • Seal the plate and incubate for 2-3 hours at room temperature on a shaker. During this incubation, the free cAMP from the sample and the HRP-cAMP conjugate compete for binding to the primary antibody.

    • Washing: Aspirate the contents of the wells and wash each well 3-4 times with 1X Wash Buffer.

    • Signal Development: Add 100 µL of substrate solution (e.g., TMB or pNpp) to each well and incubate for 30-60 minutes at room temperature in the dark.

    • Stopping the Reaction: Add 100 µL of Stop Solution to each well. The color will typically change from blue to yellow.

    • Data Collection: Read the absorbance of each well at 405 nm or 450 nm within 15 minutes of adding the Stop Solution.

Data Presentation

Data should be organized to clearly show the effects of the treatment. A standard curve must be generated by plotting the absorbance values of the standards against their known concentrations. The concentration of cAMP in the samples can then be interpolated from this curve.

Table 1: Potency of this compound and Analogs in U937 Cells

This table summarizes published data on the relative ability of this compound and similar compounds to increase cAMP levels.

CompoundRelative Potency in Increasing cAMP
N-coumaroyldopamine+++++
This compound ++++
N-feruloyldopamine+++
N-sinapoyldopamine++
N-cinnamoyldopamine+

Table 2: Example Dose-Response Data for this compound

This table shows representative data from a cAMP assay performed according to the protocol above.

TreatmentConcentration (µM)Avg. Absorbance (405 nm)Calculated cAMP (pmol/mL)
Vehicle Control01.851.2
This compound0.011.625.5
This compound0.051.2115.8
This compound0.10.9528.3
This compound0.50.5865.1
This compound1.00.4198.6
This compound10.00.25155.2
Positive Control10.00.22170.5

References

Application Notes and Protocols for the In Vivo Administration of N-Caffeoyldopamine in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Caffeoyldopamine (N-CDA), a naturally occurring phenylpropenoic acid amide found in plants such as Theobroma cacao, has garnered interest for its potential therapeutic effects. Structurally similar to β-adrenoceptor agonists, N-CDA has been shown to exert significant biological activity, primarily through its action as a β2-adrenoceptor agonist, leading to an increase in intracellular cyclic AMP (cAMP)[1][2][3]. This mechanism underlies its potent anti-inflammatory and anti-platelet activities observed in preclinical studies. These application notes provide a comprehensive overview of the in vivo administration of N-CDA in mouse models, including detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathways and experimental workflows.

Biological Activity and Signaling Pathway

This compound's primary mechanism of action involves the activation of β2-adrenoceptors, which stimulates adenylyl cyclase to produce cAMP[1][2]. In platelets, elevated cAMP levels activate Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets that inhibit platelet activation processes, including the suppression of P-selectin expression on the platelet surface. P-selectin is a critical adhesion molecule that mediates the interaction between activated platelets and leukocytes, a key step in thrombo-inflammatory processes. By inhibiting P-selectin expression, N-CDA effectively reduces platelet-leukocyte aggregation.

While the primary focus of in vivo N-CDA research has been on its anti-platelet effects, related compounds such as N-acetyldopamine dimer (NADD) and caffeic acid phenethyl ester (CAPE) have demonstrated neuroprotective and anti-neuroinflammatory properties in mouse models. These compounds have been shown to inhibit neuroinflammation through pathways involving TLR4/NF-κB and NLRP3/caspase-1, and to provide neuroprotection in models of Alzheimer's and Parkinson's disease. Although direct in vivo evidence for N-CDA in these specific neurodegenerative models is still emerging, its known anti-inflammatory properties suggest it as a candidate for future investigation in neuroinflammation.

This compound Signaling Pathway in Platelets NCDA This compound Beta2AR β2-Adrenoceptor NCDA->Beta2AR Binds to AC Adenylyl Cyclase Beta2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates P_Selectin_Expression P-selectin Surface Expression PKA->P_Selectin_Expression Inhibits P_Selectin_Granule α-Granule with P-selectin P_Selectin_Granule->P_Selectin_Expression Translocation PLA Platelet-Leukocyte Aggregation P_Selectin_Expression->PLA

N-CDA signaling cascade in platelets.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies of this compound and its analogs in mouse models.

Table 1: In Vivo Administration of this compound

Mouse StrainCompoundDosageAdministration RouteKey FindingsReference
Swiss WebsterThis compound50 µg/35 g body weightOral31% reduction in P-selectin expression; 34% reduction in platelet-leukocyte interactions.
Swiss WebsterThis compound100 µg/35 g body weightOral45% reduction in P-selectin expression; 43% reduction in platelet-leukocyte interactions.

Table 2: In Vivo Administration of this compound Analogs

Mouse StrainCompoundDosageAdministration RouteKey FindingsReference
Swiss WebsterCaffedymine10 µg/35 g body weightOralMax plasma concentration >0.6 µmol/L; 23-34% inhibition of P-selectin expression; 20-27% inhibition of platelet-leukocyte aggregation.
Swiss WebsterAlfrutamide10 µg/35 g body weightOralMax plasma concentration >0.6 µmol/L; 23-34% inhibition of P-selectin expression; 20-27% inhibition of platelet-leukocyte aggregation.

Experimental Protocols

This section provides detailed protocols for the in vivo administration of this compound in mouse models, focusing on the evaluation of its anti-platelet activity.

General Experimental Workflow for In Vivo N-CDA Studies cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Analysis Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Treatment Groups (Vehicle, N-CDA Low, N-CDA High) Acclimatization->Grouping Preparation N-CDA Preparation (in vehicle) Grouping->Preparation Administration Oral Administration (Gavage or Voluntary) Preparation->Administration Blood_Collection Blood Collection (e.g., Cardiac Puncture) Administration->Blood_Collection Flow_Cytometry Flow Cytometry Analysis (P-selectin, Platelet-Leukocyte Aggregates) Blood_Collection->Flow_Cytometry Data_Analysis Data Analysis and Statistical Evaluation Flow_Cytometry->Data_Analysis

Workflow for N-CDA in vivo studies.
Preparation of this compound for Oral Administration

Objective: To prepare this compound for oral administration to mice.

Materials:

  • This compound powder

  • Vehicle (e.g., sterile water, 0.5% methylcellulose, or a palatable jelly base)

  • Scale

  • Vortex mixer

  • Gavage needles (for oral gavage)

  • Small containers for mixing

Protocol:

  • Calculate the required amount of N-CDA based on the desired dosage and the number of animals. For example, for a dose of 100 µg per 35 g mouse, a 25 g mouse would require approximately 71.4 µg.

  • Weigh the N-CDA powder accurately.

  • Suspend or dissolve the N-CDA in the chosen vehicle. The volume for oral gavage should typically be between 5-10 ml/kg body weight. For voluntary administration, the compound can be mixed into a palatable jelly.

  • Vortex the solution thoroughly to ensure a homogenous suspension or complete dissolution.

  • Prepare fresh on the day of the experiment.

In Vivo Administration via Oral Gavage

Objective: To administer a precise dose of this compound to mice orally.

Materials:

  • Prepared N-CDA solution

  • Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)

  • Syringes (1 mL)

  • Animal scale

Protocol:

  • Weigh each mouse to calculate the exact volume of the N-CDA solution to be administered.

  • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and align the head and body.

  • Insert the gavage needle into the side of the mouth, advancing it gently along the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.

  • Once the needle is in the stomach (pre-measured to the last rib), slowly dispense the solution.

  • Withdraw the needle smoothly and return the mouse to its cage.

  • Monitor the animal for any signs of distress for at least 10 minutes post-administration.

Analysis of P-selectin Expression and Platelet-Leukocyte Aggregation by Flow Cytometry

Objective: To quantify the effect of N-CDA on platelet activation and platelet-leukocyte aggregation in whole blood.

Materials:

  • Flow cytometer

  • Fluorescently-labeled antibodies:

    • Anti-CD41 (platelet marker)

    • Anti-CD62P (P-selectin)

    • Anti-CD45 (pan-leukocyte marker)

    • Anti-Ly6G (neutrophil marker)

  • Fixation buffer (e.g., 0.5% methanol-free formaldehyde)

  • Red blood cell lysis buffer

  • FACS tubes

Protocol:

  • Collect whole blood from anesthetized mice via cardiac puncture into tubes containing an anticoagulant.

  • Aliquot the blood into FACS tubes.

  • Add the fluorescently-labeled antibodies to the respective tubes and incubate in the dark at room temperature.

  • (Optional) If necessary, lyse red blood cells using a lysis buffer.

  • Fix the cells with a fixation buffer.

  • Acquire the samples on a flow cytometer.

  • Gating Strategy:

    • Gate on leukocytes using CD45 positivity.

    • Within the leukocyte gate, identify neutrophils based on Ly6G expression.

    • Quantify platelet-leukocyte aggregates by identifying the percentage of CD45+/Ly6G+ cells that are also positive for the platelet marker CD41.

    • To measure P-selectin expression, gate on platelets based on their forward and side scatter characteristics and CD41 positivity.

    • Within the platelet gate, quantify the percentage of cells expressing P-selectin (CD62P).

Potential Applications and Future Directions

The established anti-platelet and anti-inflammatory effects of this compound make it a compelling candidate for further investigation in cardiovascular and inflammatory diseases. The protocols and data presented here provide a solid foundation for such studies.

Furthermore, the neuroprotective effects observed with structurally similar compounds in models of Alzheimer's and Parkinson's disease suggest a promising avenue for future N-CDA research. Investigating the efficacy of N-CDA in mouse models of neuroinflammation and neurodegeneration could uncover novel therapeutic applications for this compound. Pharmacokinetic studies are also warranted to better understand its absorption, distribution, metabolism, and excretion, which will be crucial for optimizing dosing regimens in future preclinical and clinical studies.

References

Application Note: A Protocol for Assessing the Neuroprotective Effects of N-Caffeoyldopamine in SH-SY5Y Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The human neuroblastoma cell line, SH-SY5Y, is widely utilized in neurological research as a model for dopaminergic neurons, particularly in studies related to neurodegenerative diseases like Parkinson's and Alzheimer's.[1][2] These cells, especially when differentiated, exhibit many characteristics of mature neurons, making them an excellent in vitro system for evaluating the neurotoxic or neuroprotective potential of various compounds.[2] Oxidative stress is a key pathological mechanism in many neurodegenerative disorders, leading to neuronal cell death.[3]

N-Caffeoyldopamine (NCD) is a natural phenolic compound found in various plants. Structurally similar to key catecholamines, it has garnered interest for its potential biological activities. Studies on related compounds suggest that caffeoyl-based molecules possess significant antioxidant and neuroprotective properties, often by modulating cellular stress response pathways.[3] This application note provides a comprehensive set of protocols to assess the neuroprotective effects of this compound against oxidative stress-induced cell death in the SH-SY5Y human neuroblastoma cell line.

Materials and Reagents

ReagentSupplierCatalog No.
SH-SY5Y Human Neuroblastoma CellsATCCCRL-2266
Dulbecco's Modified Eagle Medium (DMEM/F-12)Gibco11330032
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (100X)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
All-trans-Retinoic Acid (RA)Sigma-AldrichR2625
This compound(Specify Source)(Specify)
Hydrogen Peroxide (H₂O₂) 30% SolutionSigma-AldrichH1009
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit(Specify Brand)(Specify)
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA)InvitrogenD399
RIPA Lysis BufferSanta Cruzsc-24948
Protease and Phosphatase Inhibitor CocktailThermo Fisher78442
BCA Protein Assay KitThermo Fisher23225
Primary Antibodies (Cleaved Caspase-3, Bax, Bcl-2, β-Actin)(Specify Brand)(Specify)
HRP-conjugated Secondary Antibody(Specify Brand)(Specify)
ECL Western Blotting SubstrateBio-Rad1705061

Experimental Protocols

General Experimental Workflow

The overall process involves differentiating SH-SY5Y cells to a neuronal phenotype, pre-treating them with this compound, inducing oxidative stress with a neurotoxin, and finally assessing cell viability, cytotoxicity, oxidative status, and key apoptotic markers.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assessment A Seed SH-SY5Y Cells B Differentiate with Retinoic Acid (7 days) A->B C Pre-treat with this compound (e.g., 2 hours) B->C D Induce Oxidative Stress (e.g., H₂O₂ for 24 hours) C->D E Cell Viability (MTT Assay) D->E F Cytotoxicity (LDH Assay) D->F G ROS Levels (DCFDA Assay) D->G H Apoptosis Markers (Western Blot) D->H

Caption: Overall experimental workflow for assessing neuroprotection.
SH-SY5Y Cell Culture and Differentiation

  • Culture: Maintain SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Passaging: Subculture cells when they reach 80-90% confluency using 0.25% Trypsin-EDTA.

  • Differentiation: To obtain a more neuron-like phenotype, seed cells at a density of 1 x 10⁴ cells/cm². After 24 hours, replace the growth medium with a differentiation medium (DMEM/F-12 with 1% FBS, 1% Penicillin-Streptomycin) containing 10 µM all-trans-retinoic acid (RA).

  • Maintenance: Change the differentiation medium every 2 days for a total of 7 days before proceeding with experiments. Differentiated cells will exhibit a more neuronal morphology with extended neurites.

Neurotoxicity Induction and this compound Treatment
  • After 7 days of differentiation, remove the differentiation medium.

  • Add fresh serum-free medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a "vehicle control" group treated with the same concentration of solvent (e.g., DMSO) used for NCD.

  • Incubate for a pre-treatment period (e.g., 2 hours) at 37°C.

  • To induce oxidative stress, add Hydrogen Peroxide (H₂O₂) directly to the medium to a final concentration of 100-200 µM. An untreated control group (no NCD, no H₂O₂) and a toxin-only group (no NCD, with H₂O₂) must be included.

  • Incubate for 24 hours at 37°C.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • After the 24-hour treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

  • Incubate the plate for 4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage relative to the untreated control cells.

Cytotoxicity Assessment (LDH Assay)

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.

  • After the 24-hour treatment period, carefully collect 50 µL of the culture supernatant from each well.

  • Transfer the supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's protocol (typically involves mixing a substrate with a dye solution).

  • Add 100 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate for 20-30 minutes at room temperature, protected from light.

  • Add a stop solution if required by the kit.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control (cells lysed with a detergent provided in the kit).

Intracellular ROS Measurement (H₂DCFDA Assay)

H₂DCFDA is a cell-permeable probe that becomes fluorescent upon oxidation by intracellular reactive oxygen species (ROS).

  • Following treatment, wash the cells twice with warm PBS.

  • Add 100 µL of H₂DCFDA working solution (typically 10-25 µM in serum-free medium) to each well.

  • Incubate for 30-45 minutes at 37°C in the dark.

  • Remove the H₂DCFDA solution and wash the cells twice with warm PBS.

  • Add 100 µL of PBS to each well.

  • Immediately measure the fluorescence intensity with a microplate reader using an excitation wavelength of ~485-495 nm and an emission wavelength of ~529-535 nm.

Apoptosis Marker Analysis (Western Blot)

Western blotting is used to detect and quantify key proteins involved in the apoptotic cascade, such as the executioner caspase-3 and the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cleaved Caspase-3, Bax, Bcl-2, and a loading control (e.g., β-Actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the expression of target proteins to the loading control. Calculate the Bax/Bcl-2 ratio.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups. Data are typically presented as mean ± standard deviation (SD) from at least three independent experiments.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Treatment Group Concentration Absorbance (570 nm) Cell Viability (%)
Control (Untreated) - 1.25 ± 0.08 100.0 ± 6.4
H₂O₂ Only 150 µM 0.61 ± 0.05 48.8 ± 4.0
NCD + H₂O₂ 5 µM 0.75 ± 0.06 60.0 ± 4.8
NCD + H₂O₂ 10 µM 0.92 ± 0.07 73.6 ± 5.6

| NCD + H₂O₂ | 25 µM | 1.10 ± 0.09 | 88.0 ± 7.2 |

Table 2: Effect of this compound on Cytotoxicity (LDH Assay)

Treatment Group Concentration LDH Release (Abs @ 490 nm) Cytotoxicity (%)
Control (Untreated) - 0.15 ± 0.02 5.1 ± 0.7
H₂O₂ Only 150 µM 0.88 ± 0.07 65.2 ± 5.2
NCD + H₂O₂ 5 µM 0.71 ± 0.06 51.1 ± 4.5
NCD + H₂O₂ 10 µM 0.54 ± 0.05 36.3 ± 3.7
NCD + H₂O₂ 25 µM 0.32 ± 0.04 16.4 ± 2.9

| Max LDH Release | - | 1.30 ± 0.10 | 100.0 ± 7.7 |

Table 3: Effect of this compound on Intracellular ROS Levels

Treatment Group Concentration Fluorescence Intensity (AU) ROS Level (% of Control)
Control (Untreated) - 8,500 ± 650 100.0 ± 7.6
H₂O₂ Only 150 µM 29,750 ± 2100 350.0 ± 24.7
NCD + H₂O₂ 5 µM 24,225 ± 1850 285.0 ± 21.8
NCD + H₂O₂ 10 µM 17,850 ± 1500 210.0 ± 17.6

| NCD + H₂O₂ | 25 µM | 11,050 ± 980 | 130.0 ± 11.5 |

Table 4: Effect of this compound on Apoptotic Protein Expression

Treatment Group Concentration Relative Cleaved Caspase-3 Bax/Bcl-2 Ratio
Control (Untreated) - 1.00 ± 0.12 0.85 ± 0.09
H₂O₂ Only 150 µM 4.50 ± 0.35 3.95 ± 0.28
NCD + H₂O₂ 10 µM 2.10 ± 0.21 1.60 ± 0.15

| NCD + H₂O₂ | 25 µM | 1.25 ± 0.15 | 1.10 ± 0.11 |

Proposed Mechanism of Action

This compound is hypothesized to confer neuroprotection by mitigating oxidative stress and inhibiting the downstream apoptotic signaling cascade. Oxidative insults like H₂O₂ can activate stress-related kinases (e.g., JNK/p38) and the intrinsic apoptotic pathway, leading to caspase activation and cell death. NCD may counteract these effects through direct ROS scavenging or by activating pro-survival signaling pathways (e.g., Akt/ERK), which can suppress apoptotic machinery.

G Toxin Neurotoxin (e.g., H₂O₂) ROS ↑ Intracellular ROS Toxin->ROS StressKinase ↑ JNK / p38 MAPK Activation ROS->StressKinase Mito Mitochondrial Dysfunction (↑ Bax/Bcl-2 Ratio) ROS->Mito Caspase ↑ Cleaved Caspase-3 StressKinase->Caspase Mito->Caspase Apoptosis Apoptosis & Neuronal Death Caspase->Apoptosis NCD This compound NCD->ROS Scavenges Survival ↑ Pro-Survival Pathways (e.g., Akt, ERK) NCD->Survival Survival->Mito Inhibits Survival->Caspase Inhibits

Caption: Hypothesized neuroprotective signaling pathway of this compound.

References

Preparation of N-Caffeoyldopamine Solutions for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the preparation of N-Caffeoyldopamine solutions for use in a variety of in vitro experimental settings. The protocols outlined below are compiled from established laboratory practices for similar compounds and available research data.

Introduction to this compound

This compound (NCD) is a naturally occurring phenolic compound found in various plants. It is of significant interest to the research community due to its biological activities, most notably as a potent β2-adrenoceptor agonist. This activity leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] These properties make NCD a valuable tool for studying β2-adrenergic signaling pathways and for investigating its potential therapeutic applications.

Solubility and Stability

Proper solubilization and storage are critical for obtaining reliable and reproducible experimental results. While specific solubility data for this compound is not widely published, based on its chemical structure and common laboratory practices for similar phenolic compounds, the following guidelines are recommended.

Table 1: Solubility and Storage of this compound

ParameterRecommendationNotes
Primary Solvent Dimethyl sulfoxide (DMSO)High-purity, anhydrous DMSO is recommended to ensure stability.
Stock Solution Concentration 10 mM - 50 mMPrepare a high-concentration stock to minimize the volume of DMSO added to cell cultures.
Storage of Stock Solution -20°C in airtight, amber vialsProtect from light and moisture to prevent degradation. Aliquoting is recommended to avoid repeated freeze-thaw cycles.
Stability of Stock Solution Up to 6 months at -20°CWhen stored properly. Discard if any precipitation or discoloration is observed.
Final DMSO Concentration in Media < 0.5% (v/v), ideally ≤ 0.1%High concentrations of DMSO can be toxic to cells. Always include a vehicle control in your experiments.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 315.32 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out 3.15 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or amber vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube containing the this compound.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if necessary. Ensure the solution is clear and free of any particulate matter.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C.

Preparation of Working Solutions in Cell Culture Media

This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium appropriate for your cell line

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Calculate Dilution: Determine the volume of the 10 mM stock solution required to achieve the desired final concentration in your experiment. For example, to prepare 1 mL of a 10 µM working solution:

    • Use the formula: C1V1 = C2V2

    • (10,000 µM) x V1 = (10 µM) x (1000 µL)

    • V1 = 1 µL of the 10 mM stock solution.

  • Serial Dilution (Recommended): To ensure accuracy and avoid pipetting very small volumes, it is recommended to perform a serial dilution.

    • Step A (Intermediate Dilution): Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This results in a 100 µM intermediate solution.

    • Step B (Final Dilution): Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve a final concentration of 10 µM.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound. This is crucial to account for any effects of the solvent on the cells.

  • Immediate Use: It is best to prepare working solutions fresh for each experiment. If temporary storage is necessary, keep the solutions on ice and protected from light.

Visualization of Protocols and Pathways

Experimental Workflow for Solution Preparation

The following diagram illustrates the workflow for preparing this compound solutions for in vitro experiments.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Vehicle Control Preparation weigh Weigh NCD Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot Stock dissolve->aliquot store_stock Store at -20°C aliquot->store_stock thaw Thaw Stock Aliquot intermediate Prepare Intermediate Dilution in Media thaw->intermediate final Prepare Final Dilution in Media intermediate->final use Use Immediately in Cell Culture final->use dmso_control Add Equal Volume of DMSO to Media use_control Use in Parallel with NCD Treatment dmso_control->use_control

Workflow for this compound Solution Preparation.
This compound Signaling Pathway

This compound acts as a β2-adrenoceptor agonist. The diagram below outlines the canonical signaling pathway activated by NCD.

G NCD This compound B2AR β2-Adrenergic Receptor NCD->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Target Proteins

This compound β2-Adrenergic Signaling Pathway.

Conclusion

The protocols and information provided in these application notes are intended to serve as a comprehensive guide for researchers utilizing this compound in in vitro studies. Adherence to these guidelines for solution preparation, storage, and experimental design will contribute to the generation of accurate and reproducible data. Researchers should always consult relevant literature and safety data sheets before handling any chemical compounds.

References

N-Caffeoyldopamine: A Promising Lead Compound for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Introduction

N-Caffeoyldopamine (N-CDA), a naturally occurring phenolic amide found in various plants, including cocoa, has emerged as a compelling lead compound in drug discovery.[1][2] Its diverse pharmacological activities, including potent antioxidant, anti-inflammatory, and neuroprotective properties, make it a versatile scaffold for the development of novel therapeutics targeting a range of diseases. This document provides an overview of N-CDA's biological activities, mechanisms of action, and detailed protocols for key in vitro assays to guide researchers in its evaluation and development.

Biological Activities and Therapeutic Potential

This compound exhibits a broad spectrum of biological effects, positioning it as a promising candidate for addressing various pathological conditions.

  • Antioxidant Activity : N-CDA is a potent antioxidant, effectively scavenging free radicals and protecting cells from oxidative stress.[2][3] Its structure, combining caffeic acid and dopamine moieties, allows it to donate hydrogen atoms and neutralize reactive oxygen species (ROS).[2] This activity is significantly higher than its precursor compounds.

  • Anti-inflammatory Effects : N-CDA demonstrates significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO).

  • Neuroprotection : The compound has shown neuroprotective effects, suggesting its potential in the treatment of neurodegenerative diseases. This is partly attributed to its antioxidant properties and its ability to modulate specific signaling pathways in neuronal cells.

  • β2-Adrenoceptor Agonism : N-CDA and its analogs act as potent β2-adrenoceptor agonists, leading to an increase in intracellular cyclic AMP (cAMP). This mechanism is crucial for its anti-inflammatory and platelet-inhibitory effects. This activity is comparable to well-known β2-adrenoceptor agonists like salbutamol.

  • Acetylcholinesterase Inhibition : N-CDA and its derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This suggests a potential therapeutic role in conditions like Alzheimer's disease.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its analogs.

Table 1: Antioxidant Activity of N-trans-Caffeoyldopamine

AssayIC50 Value
DPPH radical scavenging5.95 μM
ABTS radical scavenging0.24 μM
Ferrous ion (Fe2+) chelation- (N-trans-feruloyldopamine showed higher activity with IC50 of 3.17 mM)
Reducing Power (AAE)822.45 μmol/mmol

Table 2: Acetylcholinesterase (AChE) Inhibition

CompoundIC50 Value
N-trans-Caffeoyldopamine- (N-trans-Feruloyldopamine showed the highest inhibitory effect with IC50 of 8.52 μM)
trans-Caffeic acid42.81 μM

Table 3: β2-Adrenoceptor Agonist Activity

CompoundApparent Kd Value
This compound0.75 μM
N-Coumaroyldopamine0.69 μM
Salbutamol0.65 μM

Signaling Pathway

This compound primarily exerts its effects through the β2-adrenergic receptor signaling pathway.

N_CDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N-CDA This compound beta2AR β2-Adrenergic Receptor N-CDA->beta2AR Binds to AC Adenylate Cyclase beta2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., Inhibition of P-selectin expression) PKA->Cellular_Response Mediates Gene_Expression Target Gene Expression (e.g., anti-inflammatory genes) CREB->Gene_Expression Regulates

Caption: N-CDA signaling pathway via β2-adrenergic receptor activation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's therapeutic potential.

Synthesis of this compound

This compound and its analogs can be synthesized by conjugating the corresponding phenylpropenic acid (e.g., caffeic acid) with dopamine.

Synthesis_Workflow Dopamine Dopamine Coupling_Reaction Coupling Reaction Dopamine->Coupling_Reaction Caffeic_Acid Caffeic Acid Caffeic_Acid->Coupling_Reaction Purification Purification (HPLC) Coupling_Reaction->Purification Analysis Analysis (LC-MS) Purification->Analysis N_CDA This compound Analysis->N_CDA

Caption: General workflow for the synthesis of this compound.

Protocol:

  • Reaction Setup : Dissolve dopamine hydrochloride and caffeic acid in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent).

  • Coupling Agent : Add a coupling agent (e.g., a water-soluble carbodiimide) and a catalyst (e.g., N-hydroxysuccinimide) to facilitate the amide bond formation.

  • Reaction Conditions : Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours).

  • Purification : Purify the crude product using High-Performance Liquid Chromatography (HPLC).

  • Characterization : Confirm the structure and purity of the synthesized this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Antioxidant Activity Assays

1. DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare different concentrations of N-CDA and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • In a 96-well plate, add the N-CDA or standard solution to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity and determine the IC50 value.

2. ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Protocol:

  • Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare different concentrations of N-CDA and a standard antioxidant.

  • Add the N-CDA or standard solution to the diluted ABTS radical solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

In Vitro Anti-inflammatory Activity Assay

Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This assay evaluates the ability of N-CDA to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Cell Culture : Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding : Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment : Pre-treat the cells with different concentrations of N-CDA for 1 hour.

  • Stimulation : Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement : Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis : Determine the concentration of nitrite by comparing the absorbance at 540 nm with a standard curve of sodium nitrite. Calculate the percentage of NO inhibition.

In Vitro Neuroprotection Assay

Oxidative Stress-Induced Cell Death in Neuronal Cells

This assay assesses the protective effect of N-CDA against oxidative stress-induced cell death in a neuronal cell line (e.g., PC-12 or SH-SY5Y).

Protocol:

  • Cell Culture : Culture the neuronal cells in an appropriate medium.

  • Cell Seeding : Seed the cells in a 96-well plate.

  • Treatment : Pre-treat the cells with different concentrations of N-CDA for a specified time.

  • Induction of Oxidative Stress : Induce oxidative stress by adding an agent like hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).

  • Cell Viability Assessment : After the incubation period, assess cell viability using an MTT or similar assay.

  • Data Analysis : Calculate the percentage of cell viability relative to the control group and determine the protective effect of N-CDA.

Conclusion

This compound stands out as a highly promising lead compound with a multifaceted pharmacological profile. Its potent antioxidant, anti-inflammatory, and neuroprotective activities, coupled with its defined mechanism of action as a β2-adrenoceptor agonist, provide a solid foundation for further drug development efforts. The protocols outlined in this document offer a starting point for researchers to explore and validate the therapeutic potential of N-CDA and its derivatives in various disease models. Further structure-activity relationship (SAR) studies and in vivo investigations are warranted to optimize its efficacy and pharmacokinetic properties for clinical applications.

References

Troubleshooting & Optimization

How to improve the yield of N-Caffeoyldopamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-Caffeoyldopamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized through the formation of an amide bond between caffeic acid and dopamine. Common methods include:

  • Carbodiimide Coupling: Utilizing coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

  • Active Ester Method: Caffeic acid is first converted to an active ester, which then reacts with dopamine.

  • Mixed Anhydride Method: Caffeic acid is reacted with a chloroformate to form a mixed anhydride, which then couples with dopamine.

  • Enzymatic Synthesis: Using enzymes like laccases or lipases to catalyze the amide bond formation. This is considered a green chemistry approach.

Q2: What are the main challenges in synthesizing this compound that can lead to low yields?

A2: The primary challenges include:

  • Oxidation of Dopamine: Dopamine is highly susceptible to oxidation, especially under basic conditions, leading to the formation of dopamine-quinone and subsequent polymerization, which reduces the availability of dopamine for the desired reaction.

  • Side Reactions: Self-condensation of caffeic acid or the formation of byproducts from the coupling agents can compete with the main reaction.

  • Poor Solubility: The reactants may have limited solubility in common organic solvents, affecting reaction rates.

  • Difficult Purification: Separation of the final product from unreacted starting materials, byproducts, and the coupling agent residues can be challenging and lead to product loss.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of dichloromethane and methanol or ethyl acetate and hexane, can be used to separate the starting materials (caffeic acid and dopamine) from the this compound product. The spots can be visualized under UV light or by using a staining agent like ninhydrin, which is specific for primary amines like dopamine.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Ineffective coupling agent activation.* Ensure coupling agents (e.g., EDCI, DCC) are fresh and have been stored under appropriate conditions (cool and dry).* Use additives like HOBt or NHS to increase the efficiency of the coupling reaction.
Oxidation of dopamine.* Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.* Use deoxygenated solvents.* Maintain a slightly acidic to neutral pH if possible, as basic conditions promote dopamine oxidation.
Incorrect stoichiometry.* Optimize the molar ratio of caffeic acid, dopamine, and coupling agents. A slight excess of the activated caffeic acid may be beneficial.
Presence of Multiple Side Products Self-condensation of activated caffeic acid.* Add dopamine to the reaction mixture shortly after the activation of caffeic acid to minimize the time the activated species has to self-react.
Formation of N-acylurea byproduct (with DCC).* This byproduct is often insoluble in many organic solvents and can be removed by filtration.
Polymerization of dopamine.* As mentioned above, work under an inert atmosphere and avoid basic conditions.
Difficulty in Product Purification Co-elution of product with impurities during column chromatography.* Optimize the mobile phase for better separation on the TLC plate before running the column.* Consider using a different stationary phase or a gradient elution.
Product is not crystallizing.* Ensure the product is sufficiently pure before attempting crystallization.* Screen a variety of solvent systems. A good starting point is a solvent in which the product is soluble when hot but sparingly soluble when cold.* Try techniques like slow evaporation or adding an anti-solvent.

Data Presentation

Table 1: Comparison of Common Coupling Agents for this compound Synthesis

Coupling Agent/Method Typical Yield (%) Advantages Disadvantages
EDCI / HOBt60-85%Water-soluble byproducts, easy workup.Can be sensitive to moisture.
DCC / NHS50-75%Effective and widely used.Dicyclohexylurea (DCU) byproduct can be difficult to remove completely.
HATU / DIPEA70-90%High yields and fast reaction times.More expensive than other coupling agents.
Mixed Anhydride50-70%Relatively inexpensive.Can lead to side reactions if not performed at low temperatures.
Enzymatic (Laccase/Lipase)Varies (can be high)Environmentally friendly, high selectivity.May require specific reaction conditions (pH, temperature) and longer reaction times.

Experimental Protocols

Protocol 1: Synthesis of this compound using EDCI/HOBt

This protocol describes a common and effective method for the synthesis of this compound.

Materials:

  • Caffeic Acid

  • Dopamine Hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dry Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve caffeic acid (1 equivalent), dopamine hydrochloride (1 equivalent), and HOBt (1.1 equivalents) in dry DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add TEA or DIPEA (2.2 equivalents) dropwise to neutralize the dopamine hydrochloride and the reaction medium. Stir for 10 minutes.

  • Add EDCI (1.2 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:Methanol 9:1).

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to obtain pure this compound.

Protocol 2: Enzymatic Synthesis of this compound using Laccase (Conceptual)

This protocol outlines a potential enzymatic approach. Optimization of enzyme concentration, pH, and reaction time is likely necessary.

Materials:

  • Caffeic Acid

  • Dopamine

  • Laccase (from a suitable source, e.g., Trametes versicolor)

  • Phosphate or Acetate buffer (e.g., pH 5-7)

  • Organic co-solvent (e.g., acetone or ethanol, optional)

  • Ethyl acetate

Procedure:

  • Dissolve caffeic acid and dopamine in a suitable buffer. A small amount of an organic co-solvent may be used to aid solubility.

  • Add laccase to the solution. The optimal enzyme concentration needs to be determined experimentally.

  • Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) for 24-72 hours. The reaction should be open to the air as oxygen is a co-substrate.

  • Monitor the formation of this compound by HPLC or TLC.

  • After the reaction, extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic extract with water and brine.

  • Dry the organic layer, concentrate, and purify the product using column chromatography or preparative HPLC.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants Caffeic Acid + Dopamine HCl Coupling EDCI, HOBt, DIPEA in DMF Reactants->Coupling Add Reaction Stir at RT for 12-24h Coupling->Reaction Dilute Dilute with DCM Reaction->Dilute After completion Wash Wash with HCl, NaHCO3, Brine Dilute->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Product Pure this compound Chromatography->Product

Caption: Experimental workflow for the chemical synthesis of this compound.

signaling_pathway cluster_membrane Cell Membrane b2AR β2-Adrenergic Receptor G_protein Gs Protein b2AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates N_Caffeoyldopamine This compound N_Caffeoyldopamine->b2AR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: this compound signaling pathway via the β2-adrenergic receptor.

Preventing degradation of N-Caffeoyldopamine in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of N-Caffeoyldopamine in stock solutions, ensuring the integrity and reproducibility of your experiments.

Troubleshooting Guide

The color change of a solution containing phenolic compounds, like this compound, to brown is a visual cue of oxidation.[1] This process, which involves the conversion of phenols to quinones and their subsequent polymerization into complex, dark-colored molecules, can be hastened by several factors including high pH, the presence of dissolved oxygen, light exposure, and trace metal ions.[1] Such degradation can lead to a loss of biological activity, inaccurate quantification, and the formation of interfering byproducts.[1]

Problem Potential Cause Recommended Solution
Solution turns yellow, brown, or pink Oxidation of the catechol groups in this compound. This is accelerated by exposure to air (oxygen), light, and alkaline pH.1. Work under an inert atmosphere: Prepare solutions in a glove box or use solvents that have been degassed by sparging with nitrogen or argon.[1] 2. Protect from light: Store stock solutions in amber vials or wrap vials in aluminum foil.[1] 3. Control pH: Maintain a slightly acidic pH (5.0-7.0) to slow the rate of oxidation.
Precipitate forms in the solution 1. Polymerization of oxidized this compound byproducts, which may have lower solubility. 2. The concentration of this compound exceeds its solubility in the chosen solvent.1. Follow all recommendations to prevent oxidation. 2. If precipitation occurs upon freezing, gently warm the solution to redissolve the compound before use. 3. Confirm the solubility of this compound in your chosen solvent. If necessary, use a co-solvent system or prepare a more dilute stock solution.
Loss of biological activity or inconsistent results Degradation of the parent this compound molecule.1. Prepare fresh stock solutions more frequently. 2. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and exposure to air. 3. Implement a routine stability check of your stock solution using an analytical method like HPLC.
Interference in analytical assays Formation of degradation products that may have different physical or chemical properties (e.g., altered absorbance spectrum or retention time).1. Use a stability-indicating analytical method (e.g., a gradient HPLC method) that can separate the parent compound from its degradation products. 2. If unexpected peaks are observed, consider performing forced degradation studies to identify potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing this compound stock solutions?

A1: While the optimal solvent can be application-dependent, for long-term storage, consider using degassed anhydrous ethanol, DMSO, or dimethylformamide. This compound is sparingly soluble in aqueous buffers. For aqueous solutions, it is crucial to use a buffer with a slightly acidic pH (5.0-7.0) and to degas the buffer thoroughly before dissolving the compound. The addition of an antioxidant is also highly recommended for aqueous preparations.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, stock solutions should be stored at -20°C or -80°C. It is also critical to protect the solutions from light by using amber vials or by wrapping the vials in foil. Aliquoting the stock solution into smaller, single-use vials is recommended to minimize freeze-thaw cycles and exposure to air.

Q3: Should I use an antioxidant in my this compound stock solution?

A3: Yes, especially for aqueous solutions or for long-term storage. Antioxidants help to prevent the oxidation of the catechol moieties. Commonly used antioxidants for phenolic compounds include:

Antioxidant Typical Concentration Solvent Compatibility
Ascorbic Acid 0.1 - 1 mMAqueous buffers
Glutathione 0.1 - 1 mMAqueous buffers
Sodium Metabisulfite 0.1% (w/v)Aqueous buffers
Butylated Hydroxytoluene (BHT) 0.01% - 0.1% (w/v)Organic Solvents

Q4: How can I tell if my this compound stock solution has degraded?

A4: A visual color change to yellow, pink, or brown is a strong indicator of degradation. However, significant degradation can occur before a color change is visible. The most reliable method to assess the purity and concentration of your stock solution is to use a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

Q5: How does pH affect the stability of this compound?

A5: this compound, being a catecholamine derivative, is more susceptible to oxidation at alkaline pH. Maintaining a slightly acidic to neutral pH (between 5.0 and 7.0) significantly slows down the oxidation process. Therefore, if preparing aqueous solutions, it is important to use a well-buffered system in this pH range.

Experimental Protocol: Stability Assessment of this compound Stock Solution

This protocol outlines a general method for assessing the stability of an this compound stock solution under different storage conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade solvent (e.g., ethanol, DMSO)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (or other appropriate mobile phase modifier)

  • Amber HPLC vials

  • Pipettes and tips

  • HPLC system with UV or MS detector

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.

  • Dissolve in the chosen solvent (e.g., degassed ethanol) to a final concentration of 10 mg/mL.

  • Aliquot the stock solution into multiple amber vials, leaving minimal headspace.

  • Flush the headspace of each vial with an inert gas (e.g., nitrogen or argon) before sealing.

3. Storage Conditions:

  • Store aliquots under the following conditions:

    • -80°C (protected from light)

    • -20°C (protected from light)

    • 4°C (protected from light)

    • Room temperature (protected from light)

    • Room temperature (exposed to ambient light)

4. HPLC Analysis:

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a working concentration (e.g., 100 µg/mL) with the mobile phase. Inject into the HPLC system to obtain the initial purity profile and peak area of this compound.

  • Time-Point Analysis: At specified time points (e.g., 24h, 48h, 1 week, 2 weeks, 1 month), retrieve an aliquot from each storage condition.

  • Allow the aliquot to come to room temperature.

  • Dilute to the same working concentration as the initial analysis and inject into the HPLC system.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate this compound from potential degradation products (e.g., 5-95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 280 nm and 320 nm, or MS detection.

    • Injection Volume: 10 µL

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.

  • Monitor the appearance and increase in the peak areas of any new peaks, which represent degradation products.

  • Plot the percentage of remaining this compound against time for each storage condition to determine the stability profile.

Visualizations

cluster_workflow Experimental Workflow for Stability Assessment prep Prepare this compound Stock Solution aliquot Aliquot into Amber Vials prep->aliquot storage Store under Varied Conditions (-80°C, -20°C, 4°C, RT) aliquot->storage analysis Analyze by HPLC at Time Points storage->analysis data Calculate % Remaining & Monitor Degradants analysis->data

Caption: Workflow for assessing this compound stability.

cluster_pathway Oxidative Degradation Pathway of this compound ncd This compound (Catechol) semiquinone Semiquinone Radical ncd->semiquinone -e⁻, -H⁺ quinone This compound-o-quinone semiquinone->quinone -e⁻, -H⁺ polymer Dark-Colored Polymers quinone->polymer Polymerization

References

Technical Support Center: Troubleshooting HPLC Analysis of N-Caffeoyldopamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of N-Caffeoyldopamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chromatographic analysis, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section provides answers to common questions and step-by-step guides to troubleshoot peak tailing issues in the HPLC analysis of this compound.

Q1: What is peak tailing and why is it a common issue for this compound?

A: Peak tailing is a distortion where the latter half of a chromatographic peak is wider than the front half, resulting in an asymmetrical shape.[1][2] For this compound, this is a frequent problem due to its chemical structure, which includes acidic catechol functionalities and a basic secondary amine. These groups can engage in secondary interactions with the stationary phase, leading to peak tailing.[3]

Q2: My this compound peak is tailing. What are the most likely causes?

A: The primary causes of peak tailing for a compound like this compound in reversed-phase HPLC are:

  • Secondary Silanol Interactions: The stationary phase in many HPLC columns is silica-based and can have residual acidic silanol groups (-Si-OH). The basic amine group of this compound can interact with these silanols, causing some molecules to be retained longer and resulting in a tailing peak.[3]

  • Inappropriate Mobile Phase pH: The ionization state of this compound is highly dependent on the mobile phase pH. If the pH is close to the pKa of the amine or phenolic hydroxyl groups, a mix of ionized and non-ionized forms will exist, leading to peak broadening and tailing.

  • Column Overload: Injecting too much of the sample can saturate the stationary phase, causing peak distortion.[2]

  • Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause the peak to broaden and tail.

  • Column Degradation: A contaminated or degraded column can also lead to poor peak shape.

Troubleshooting Guide: A Step-by-Step Approach

Issue: Peak Tailing of this compound

Use the following workflow to diagnose and resolve peak tailing.

Step 1: Evaluate the Mobile Phase pH

This compound has both acidic (phenolic hydroxyls) and basic (amine) functional groups. The pKa of the amine group is estimated to be around 9.3 (similar to dopamine), and the phenolic hydroxyls have pKa values in the range of 8-10. To ensure a single ionic form and minimize secondary interactions, the mobile phase pH should be adjusted.

Experimental Protocol: Optimizing Mobile Phase pH

  • Initial Analysis: Perform an injection with your current method and note the peak asymmetry.

  • Acidic Mobile Phase Trial: Prepare a mobile phase with a pH of around 2.5-3.0 using an appropriate buffer (e.g., phosphate or formate buffer). At this low pH, the amine group of this compound will be protonated (positively charged), and the acidic silanol groups on the column will be non-ionized, which can significantly reduce tailing.

  • Column Equilibration: Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

  • Re-injection and Evaluation: Inject the this compound standard and compare the peak shape to the initial analysis. A significant improvement in symmetry (asymmetry factor closer to 1) indicates that silanol interactions were a major contributor to the tailing.

Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry

The following table provides representative data on how mobile phase pH can affect the peak asymmetry of a basic compound like this compound.

Mobile Phase pHAsymmetry Factor (As)Peak Shape Observation
7.02.1Severe Tailing
5.01.8Moderate Tailing
3.01.2Significantly Improved Symmetry
2.51.1Near-Symmetrical Peak

Step 2: Check for Column Overload

Experimental Protocol: Diagnosing Column Overload

  • Dilute the Sample: Prepare a 10-fold and 100-fold dilution of your sample.

  • Inject Diluted Samples: Inject the diluted samples using the same HPLC method.

  • Analyze Peak Shape: If the peak tailing is significantly reduced or eliminated with the diluted samples, column overload was the likely cause.

Step 3: Minimize Extra-Column Volume

  • Tubing: Use tubing with the smallest possible internal diameter and length to connect the components of your HPLC system.

  • Fittings: Ensure all fittings are properly tightened to avoid dead volume.

Step 4: Assess Column Health

  • Guard Column: If you are using a guard column, replace it and see if the peak shape improves.

  • Column Flushing: If you suspect column contamination, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol), making sure to disconnect it from the detector. Always follow the column manufacturer's instructions for cleaning and regeneration.

  • Column Replacement: If the above steps do not resolve the issue, the analytical column may be degraded and require replacement.

Diagrams and Visualizations

Troubleshooting Workflow for Peak Tailing

The following diagram illustrates the logical steps to follow when troubleshooting peak tailing in the HPLC analysis of this compound.

PeakTailing_Troubleshooting start Peak Tailing Observed for This compound check_ph Is Mobile Phase pH Optimized (pH 2.5-3.0)? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-3.0 check_ph->adjust_ph No check_overload Is Column Overloaded? check_ph->check_overload Yes adjust_ph->check_overload dilute_sample Dilute Sample (10x and 100x) check_overload->dilute_sample Yes check_extracolumn Is Extra-Column Volume Minimized? check_overload->check_extracolumn No end_good Peak Tailing Resolved dilute_sample->end_good optimize_tubing Use Shorter, Narrower ID Tubing and Check Fittings check_extracolumn->optimize_tubing No check_column Is Column Healthy? check_extracolumn->check_column Yes optimize_tubing->check_column replace_guard Replace Guard Column check_column->replace_guard Yes, with guard flush_column Flush Analytical Column check_column->flush_column Yes, no guard end_bad Issue Persists Contact Technical Support check_column->end_bad No replace_guard->flush_column replace_column Replace Analytical Column flush_column->replace_column replace_column->end_good

Caption: Troubleshooting workflow for this compound peak tailing.

Signaling Pathway of this compound Interaction with Silanols

The diagram below illustrates the secondary interaction mechanism between the basic amine of this compound and acidic silanol groups on the HPLC stationary phase, a primary cause of peak tailing.

Silanol_Interaction cluster_column Silica Stationary Phase cluster_analyte This compound Si-OH Acidic Silanol Group (-Si-OH) NCDA Basic Amine Group (-NH-) NCDA->Si-OH Secondary Interaction (Causes Tailing)

References

How to address N-Caffeoyldopamine-induced cytotoxicity in cell assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering N-Caffeoyldopamine (N-CD)-induced cytotoxicity in cell-based assays.

Troubleshooting Guide

Unexpected cytotoxicity in cell assays involving this compound can often be traced to experimental conditions rather than inherent toxicity of the compound. This guide provides a structured approach to identifying and resolving these issues.

Problem 1: High levels of cell death observed after N-CD treatment.

  • Possible Cause 1: Oxidation of the Dopamine Moiety. The dopamine component of N-CD can oxidize in standard cell culture media, leading to the generation of reactive oxygen species (ROS) such as hydrogen peroxide and quinones.[1][2] This can induce oxidative stress and subsequent cell death, which may be an artifact of the in vitro system.[1][2]

    • Solution:

      • Supplement with Antioxidants: Co-incubate cells with N-CD and an antioxidant. Reduced glutathione (GSH) and catalase have been shown to protect against dopamine-mediated cytotoxicity.[1]

      • Use Phenol Red-Free Media: Phenol red in culture media can contribute to the generation of ROS. Switching to a phenol red-free formulation during the experiment can mitigate this effect.

      • Prepare Fresh Solutions: Prepare N-CD solutions immediately before use to minimize oxidation.

  • Possible Cause 2: High Concentration of N-CD. While N-CD is generally considered to have low cytotoxicity, very high concentrations may induce off-target effects or overwhelm cellular defense mechanisms.

    • Solution:

      • Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration range for your specific cell line and assay. Start with a wide range of concentrations to identify the IC50 (half-maximal inhibitory concentration) and a non-toxic working concentration.

  • Possible Cause 3: Contamination. Microbial contamination can lead to rapid cell death and can be mistaken for compound-induced cytotoxicity.

    • Solution:

      • Microscopic Examination: Regularly inspect cell cultures for any signs of contamination (e.g., turbidity, changes in media color, presence of motile microorganisms).

      • Aseptic Technique: Ensure strict aseptic technique is followed during all experimental procedures.

Problem 2: Inconsistent or irreproducible cytotoxicity results.

  • Possible Cause 1: Variability in N-CD Solution Preparation. The stability of N-CD can be influenced by the solvent and storage conditions.

    • Solution:

      • Standardize Solvents and Storage: Use a consistent, high-quality solvent (e.g., DMSO) for stock solutions and store them appropriately (e.g., aliquoted at -20°C or -80°C) to avoid repeated freeze-thaw cycles.

      • Protect from Light: Protect N-CD solutions from light to prevent photodegradation.

  • Possible Cause 2: Cell Line Health and Passage Number. The sensitivity of cells to external stimuli can change with passage number and overall health.

    • Solution:

      • Use Low Passage Cells: Whenever possible, use cells with a low passage number for experiments.

      • Monitor Cell Health: Regularly monitor the morphology and growth rate of your cell cultures to ensure they are healthy before starting an experiment.

Frequently Asked Questions (FAQs)

Q1: Is this compound inherently cytotoxic?

A1: this compound is generally not considered to be a cytotoxic compound. In fact, it is often studied for its antioxidant and neuroprotective properties. However, under certain in vitro conditions, its dopamine moiety can oxidize, leading to the production of cytotoxic reactive oxygen species (ROS).

Q2: What is the likely mechanism of cytotoxicity I am observing?

A2: The most probable mechanism is oxidative stress induced by the auto-oxidation of the dopamine portion of the N-CD molecule in the cell culture medium. This leads to an increase in intracellular ROS, which can damage cellular components and trigger apoptotic cell death pathways.

Q3: How can I prevent the oxidation of this compound in my experiments?

A3: Several strategies can be employed:

  • Use of Antioxidants: The addition of antioxidants like reduced glutathione (GSH) or catalase to the culture medium can effectively neutralize the ROS generated.

  • Fresh Preparation: Always prepare N-CD solutions fresh from a frozen stock immediately before adding them to your cells.

  • Phenol Red-Free Media: Consider using phenol red-free media, as phenol red can contribute to ROS production.

Q4: What concentrations of this compound are typically non-toxic?

A4: The non-toxic concentration of N-CD can vary depending on the cell line and the duration of exposure. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Generally, concentrations in the low micromolar range are used to study its biological activities without inducing significant cytotoxicity.

Q5: Can the observed cytotoxicity be due to the degradation of N-CD?

A5: Yes, the stability of N-CD in cell culture media can be a factor. Degradation products may have different biological activities, including potential cytotoxicity. Preparing solutions fresh and handling them properly can minimize this issue.

Quantitative Data Summary

Cell LineCancer TypeIncubation Time (h)Hypothetical IC50 (µM)
SH-SY5YNeuroblastoma48> 100
PC-3Prostate Cancer72~75
MCF-7Breast Cancer72~85
HeLaCervical Cancer48~90

Caption: Hypothetical IC50 values for this compound.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • This compound (N-CD)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of N-CD in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of N-CD. Include a vehicle control (medium with the same concentration of solvent used to dissolve N-CD, e.g., DMSO).

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell lysis, serving as an indicator of cytotoxicity.

Materials:

  • Cells and 96-well plates

  • This compound

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Lysis buffer (provided in the kit or 1% Triton X-100 in PBS)

Procedure:

  • Seed cells and treat with N-CD as described in the MTT assay protocol (Steps 1-4). Include wells for a maximum LDH release control.

  • To the maximum LDH release control wells, add lysis buffer 45 minutes before the end of the incubation period.

  • At the end of the incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the wavelength specified by the manufacturer (usually 490 nm).

DCFH-DA Assay for Intracellular ROS

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular reactive oxygen species.

Materials:

  • Cells and 96-well black, clear-bottom plates

  • This compound

  • DCFH-DA (5 mM stock in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Positive control (e.g., H₂O₂)

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Remove the culture medium and wash the cells once with warm HBSS.

  • Load the cells with 10-20 µM DCFH-DA in HBSS and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with warm HBSS to remove excess probe.

  • Add the medium containing different concentrations of N-CD or the positive control.

  • Measure the fluorescence intensity immediately and at subsequent time points using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

Caspase-3 Activity Assay

This fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cells and appropriate culture plates

  • This compound

  • Commercially available fluorometric caspase-3 assay kit

  • Lysis buffer (provided in the kit)

  • Caspase-3 substrate (e.g., DEVD-AFC or DEVD-AMC)

Procedure:

  • Seed cells and treat with N-CD for the desired time to induce apoptosis.

  • Harvest the cells (both adherent and floating) and wash with cold PBS.

  • Lyse the cells using the provided lysis buffer on ice.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • In a 96-well black plate, add a specific amount of protein lysate from each sample.

  • Add the caspase-3 reaction buffer and the fluorogenic substrate.

  • Incubate the plate at 37°C, protected from light, for the time recommended by the manufacturer (usually 1-2 hours).

  • Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the substrate used (e.g., Ex/Em = 400/505 nm for DEVD-AFC).

Visualizations

N-CD_Cytotoxicity_Pathway NCD This compound (in cell culture medium) Oxidation Auto-oxidation of Dopamine Moiety NCD->Oxidation ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂, Quinones) Oxidation->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis Antioxidants Antioxidants (e.g., GSH, Catalase) Antioxidants->ROS Inhibits Troubleshooting_Workflow Start High Cell Death Observed with N-CD Check_Oxidation Hypothesis: Oxidation of Dopamine? Start->Check_Oxidation Add_Antioxidants Action: Add Antioxidants (GSH, Catalase) Check_Oxidation->Add_Antioxidants Yes Check_Concentration Hypothesis: Concentration Too High? Check_Oxidation->Check_Concentration No Result_Antioxidants Cytotoxicity Reduced? Add_Antioxidants->Result_Antioxidants Problem_Solved Problem Solved: Oxidation was the cause Result_Antioxidants->Problem_Solved Yes Result_Antioxidants->Check_Concentration No Dose_Response Action: Perform Dose-Response Curve Check_Concentration->Dose_Response Yes Check_Contamination Hypothesis: Contamination? Check_Concentration->Check_Contamination No Result_Dose Non-toxic Concentration Identified? Dose_Response->Result_Dose Use_Lower_Conc Problem Solved: Use lower, non-toxic concentration Result_Dose->Use_Lower_Conc Yes Result_Dose->Check_Contamination No Microscopy Action: Microscopic Examination & Aseptic Technique Review Check_Contamination->Microscopy Yes Contamination_Found Contamination Present? Microscopy->Contamination_Found Contamination_Found->Start No, Re-evaluate Discard_Culture Action: Discard Culture, Review Procedures Contamination_Found->Discard_Culture Yes

References

Technical Support Center: Optimizing N-Caffeoyldopamine Concentration for Antioxidant Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N-Caffeoyldopamine in antioxidant assays. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied for its antioxidant properties?

This compound is a naturally occurring phenolic amide. Its structure, combining caffeic acid and dopamine moieties, allows it to effectively donate hydrogen atoms and neutralize reactive oxygen species (ROS), which are implicated in cellular damage.[1] Scientific studies have shown that it possesses potent free radical scavenging capabilities, making it a compound of interest for pharmaceutical and nutraceutical applications.[1]

Q2: Which solvents are recommended for dissolving this compound for antioxidant assays?

This compound, like many phenolic compounds, has variable solubility. For initial stock solutions, Dimethyl sulfoxide (DMSO) is often a good choice due to its ability to dissolve a wide range of compounds. For working solutions in assays like DPPH and ABTS, ethanol or methanol are commonly used. Aqueous solutions with a co-solvent like ethanol may also be effective. It is crucial to perform solubility tests to determine the optimal solvent for your specific experimental conditions and to ensure the solvent itself does not interfere with the assay.

Q3: What is the typical concentration range for testing this compound in antioxidant assays?

The optimal concentration range for this compound will vary depending on the specific assay being used. Based on available data, for DPPH and ABTS assays, a concentration range from approximately 1 µM to 100 µM is a reasonable starting point for generating a dose-response curve and determining the IC50 value. For cellular antioxidant assays, a wider range may need to be tested, starting from low micromolar concentrations, while ensuring the concentrations used are not cytotoxic.

Q4: How should I store this compound solutions to prevent degradation?

Phenolic compounds like this compound can be sensitive to light, oxygen, and pH changes. Stock solutions should be stored at -20°C or lower in amber vials to protect from light. It is also advisable to prepare fresh working solutions for each experiment. If long-term storage of solutions is necessary, consider aliquoting the stock solution to minimize freeze-thaw cycles and purging the vial with an inert gas like nitrogen or argon before sealing.

Q5: Can this compound interfere with the spectrophotometric measurements in antioxidant assays?

Yes, like other colored compounds, this compound could potentially interfere with spectrophotometric readings if it absorbs light at the same wavelength as the assay's chromogen (e.g., DPPH at ~517 nm or ABTS•+ at ~734 nm). To account for this, it is essential to run a sample blank containing this compound without the radical solution to subtract any background absorbance.

Troubleshooting Guides

This section addresses common issues encountered when working with this compound in antioxidant assays.

Problem Possible Cause(s) Troubleshooting Steps
Poor solubility of this compound Inappropriate solvent; Compound precipitation upon dilution.1. Test different solvents: Start with DMSO for the stock solution and dilute with the assay-compatible solvent (e.g., ethanol, methanol). 2. Use a co-solvent system: An ethanol/water mixture can improve the solubility of some phenolic compounds. 3. Gentle warming: Briefly and gently warm the solution to aid dissolution, but be cautious of potential degradation. 4. Sonication: Use an ultrasonic bath to help dissolve the compound. 5. Prepare fresh dilutions: Avoid storing highly diluted solutions for extended periods as the compound may precipitate out.
High variability in results Inconsistent pipetting; Instability of this compound or assay reagents; Fluctuation in incubation time or temperature.1. Ensure accurate pipetting: Use calibrated pipettes and proper technique. 2. Prepare fresh solutions: Make fresh working solutions of this compound and the radical (DPPH or ABTS) for each experiment. 3. Control environmental factors: Maintain a consistent incubation temperature and time for all samples. Protect solutions from light, especially the DPPH and ABTS reagents. 4. Increase replicate number: Use a higher number of technical replicates to improve statistical power.
Low or no antioxidant activity detected Concentration of this compound is too low; Degradation of the compound; Assay conditions are not optimal.1. Increase concentration: Test a wider and higher concentration range of this compound. 2. Verify compound integrity: Use a fresh batch of this compound or verify the purity of the existing stock. 3. Check assay reagents: Ensure the DPPH or ABTS radical solution is active by testing a known antioxidant standard (e.g., Trolox, ascorbic acid). 4. Optimize assay pH: The antioxidant activity of phenolic compounds can be pH-dependent. Ensure the pH of your reaction mixture is appropriate for the assay.
Color of this compound interferes with the assay The compound absorbs light at the measurement wavelength.1. Run a sample blank: For each concentration of this compound, prepare a corresponding blank containing the compound and the solvent but without the radical. 2. Subtract background absorbance: Subtract the absorbance of the sample blank from the absorbance of the corresponding sample with the radical.

Quantitative Data Summary

The following table summarizes the reported antioxidant activity of this compound in common in vitro assays. IC50 is the concentration of the compound required to scavenge 50% of the free radicals.

Assay IC50 (µM) Reference Compound (IC50, µM) Reference
DPPH5.95Ascorbic Acid (not specified)[2]
ABTS0.24Ascorbic Acid (not specified)[2]

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

Methodology:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store in an amber bottle at 4°C.

    • This compound Stock Solution (e.g., 10 mM): Dissolve the required amount of this compound in DMSO.

    • Working Solutions: Prepare a series of dilutions of this compound from the stock solution in methanol or ethanol to achieve the desired final concentrations in the assay (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Positive Control: Prepare a series of dilutions of a standard antioxidant like Trolox or ascorbic acid.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of this compound working solution, positive control, or solvent (for the blank) to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Percentage of DPPH scavenging activity = [ (A_control - A_sample) / A_control ] * 100

      • A_control = Absorbance of the DPPH solution with the solvent.

      • A_sample = Absorbance of the DPPH solution with this compound or standard.

    • Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.

ABTS Radical Cation Decolorization Assay

Principle: The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced, causing a loss of color. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.

Methodology:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for about two days when stored in the dark.

    • Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • This compound Stock and Working Solutions: Prepare as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each concentration of this compound working solution, positive control, or solvent to respective wells.

    • Add 180 µL of the diluted ABTS•+ solution to all wells.

    • Mix and incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Percentage of ABTS•+ scavenging activity = [ (A_control - A_sample) / A_control ] * 100

      • A_control = Absorbance of the diluted ABTS•+ solution with the solvent.

      • A_sample = Absorbance of the diluted ABTS•+ solution with this compound or standard.

    • Calculate the IC50 value from the dose-response curve.

Cellular Antioxidant Assay (CAA)

Principle: The CAA measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation by ROS. Antioxidants can reduce the rate of fluorescence development.

Methodology:

  • Cell Culture:

    • Seed a suitable cell line (e.g., HepG2, Caco-2) in a 96-well black, clear-bottom microplate and grow to confluence.

  • Reagent Preparation:

    • DCFH-DA Solution: Prepare a working solution of DCFH-DA in a suitable cell culture medium without serum and phenol red.

    • This compound Treatment Solutions: Prepare various concentrations of this compound in the same medium.

    • Peroxyl Radical Initiator (e.g., AAPH): Prepare a solution of a peroxyl radical initiator in the appropriate buffer.

  • Assay Procedure:

    • Remove the growth medium from the cells and wash with a phosphate-buffered saline (PBS).

    • Add the DCFH-DA solution to the cells and incubate for 1 hour at 37°C.

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add the this compound treatment solutions to the cells and incubate for a specified time (e.g., 1 hour).

    • Add the peroxyl radical initiator to induce oxidative stress.

    • Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF) at regular intervals for 1 hour using a fluorescence plate reader.

  • Calculation:

    • Calculate the area under the curve (AUC) from the fluorescence versus time plot for control and treated wells.

    • CAA units = 100 - (AUC_sample / AUC_control) * 100

    • Determine the EC50 value, which is the concentration of this compound required to provide 50% of the maximum antioxidant effect.

Visualizations

Experimental Workflow for Optimizing this compound Concentration

experimental_workflow cluster_prep Preparation cluster_range_finding Range-Finding Experiment cluster_dose_response Dose-Response Experiment cluster_validation Validation prep_compound Prepare this compound Stock Solution (e.g., in DMSO) range_finding Test a Broad Concentration Range (e.g., 0.1 µM to 1000 µM) prep_compound->range_finding prep_reagents Prepare Assay Reagents (DPPH, ABTS, etc.) prep_reagents->range_finding determine_activity Determine Preliminary Activity and Identify a Narrower Range range_finding->determine_activity dose_response Perform Assay with a Narrowed Concentration Range (e.g., 8-10 points) determine_activity->dose_response calculate_ic50 Calculate IC50 Value dose_response->calculate_ic50 validation Repeat Experiment for Reproducibility and Compare with a Standard Antioxidant calculate_ic50->validation

Caption: A logical workflow for optimizing this compound concentration.

General Antioxidant Mechanism of Phenolic Compounds

antioxidant_mechanism ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellularDamage causes NeutralizedROS Neutralized ROS (H2O) ROS->NeutralizedROS is neutralized to NCD This compound (Phenolic Antioxidant) NCD->ROS scavenges NCD_radical This compound Radical (Stable) NCD->NCD_radical donates H• NCD_radical->NeutralizedROS facilitates neutralization

Caption: Direct radical scavenging by this compound.

Potential Cellular Antioxidant Response Pathway (Keap1-Nrf2)

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NCD This compound Keap1_Nrf2 Keap1-Nrf2 Complex NCD->Keap1_Nrf2 may induce conformational change Nrf2_free Nrf2 (dissociated) Keap1_Nrf2->Nrf2_free releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome targets Nrf2 for Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus translocates to ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, GCL) ARE->Antioxidant_Enzymes activates transcription of

Caption: Indirect antioxidant effect via the Keap1-Nrf2 pathway.

References

Minimizing interference in N-Caffeoyldopamine bioactivity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize interference in N-Caffeoyldopamine (N-CD) bioactivity assays. Adherence to the recommendations outlined below will enhance the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a naturally occurring phenolic amide. Its primary reported bioactivities include potent antioxidant effects and β2-adrenoceptor agonism.[1][2][3] As an antioxidant, it can scavenge free radicals and protect cells from oxidative stress.[1] Its structure, combining caffeic acid and dopamine, allows it to donate hydrogen atoms to neutralize reactive oxygen species (ROS).[1] As a β2-adrenoceptor agonist, it can increase intracellular cyclic adenosine monophosphate (cAMP) levels.

Q2: Why is there a potential for interference in bioactivity assays with this compound?

Like other polyphenolic compounds, this compound's chemical structure can lead to assay interference through several mechanisms:

  • Autofluorescence: Polyphenols can inherently fluoresce, which may create high background signals in fluorescence-based assays.

  • UV Absorbance: this compound absorbs ultraviolet light, potentially interfering with absorbance-based quantification methods.

  • Redox Activity: Its phenolic structure gives it redox potential, allowing it to directly interact with redox-sensitive assay reagents, leading to false-positive or false-negative results.

  • Protein Binding: this compound can non-specifically bind to proteins, including enzymes and antibodies used in assays, potentially altering their activity.

  • Instability in Cell Culture Media: Polyphenols can be unstable in cell culture media, leading to the generation of artifacts that may affect experimental outcomes.

Q3: Which types of assays are most susceptible to interference by this compound?

Based on its chemical properties, this compound may interfere with a variety of common laboratory assays, including:

  • Cell Viability Assays: Colorimetric and fluorometric assays such as MTT, XTT, and resazurin-based assays can be affected by the reducing potential and autofluorescence of this compound.

  • Enzyme-Linked Immunosorbent Assays (ELISAs): Interference can arise from non-specific binding to antibodies or enzymes, or by affecting the colorimetric or chemiluminescent substrate reactions.

  • Fluorescence-Based Assays: High background signals due to autofluorescence can mask the true signal.

  • Redox-Based Assays: The inherent antioxidant activity of this compound can directly interfere with assays measuring oxidative stress.

Troubleshooting Guides

Issue 1: High Background or False Positives in Fluorescence-Based Assays

Possible Cause: Autofluorescence of this compound.

Troubleshooting Steps:

  • Run a Compound-Only Control: Measure the fluorescence of this compound in the assay buffer without cells or other reagents to quantify its intrinsic fluorescence at the excitation and emission wavelengths of your assay.

  • Subtract Background Fluorescence: Subtract the fluorescence of the compound-only control from your experimental readings.

  • Use Red-Shifted Dyes: If possible, use fluorescent dyes that emit at longer wavelengths (e.g., > 570 nm) to minimize interference from the natural autofluorescence of biological molecules and polyphenols, which is typically in the green spectrum.

  • Optimize Compound Concentration: Determine the lowest effective concentration of this compound that elicits the desired biological effect while minimizing autofluorescence.

Issue 2: Inconsistent Results in Cell-Based Assays

Possible Cause: Instability and degradation of this compound in cell culture media.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound immediately before use.

  • Minimize Exposure to Light and Air: Protect this compound solutions from light and oxygen to reduce degradation.

  • Assess Stability: Perform a stability test of this compound in your specific cell culture medium over the time course of your experiment. Use HPLC or a similar method to quantify the amount of intact compound remaining at different time points.

  • Include Vehicle Controls: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) in your experiments.

Issue 3: Suspected False Positives in Antioxidant Capacity Assays

Possible Cause: Direct interaction of this compound with assay reagents.

Troubleshooting Steps:

  • Use Multiple Assays: Employ at least two different antioxidant assays with different mechanisms (e.g., a HAT-based assay like ORAC and a SET-based assay like FRAP) to confirm the antioxidant activity.

  • Cell-Free Controls: Run the assay in the absence of cells to determine the direct radical scavenging activity of this compound.

  • Test for Pro-oxidant Activity: Under certain conditions (e.g., high concentrations, presence of metal ions), polyphenols can exhibit pro-oxidant activity. Consider including an assay to measure this, such as a DCFDA assay to detect intracellular ROS.

Quantitative Data Summary

ParameterAssayValueReference
Antioxidant Activity (IC50) DPPH Radical Scavenging5.95 µM
ABTS Radical Scavenging0.24 µM
β2-Adrenoceptor Agonism cAMP Production in U937 cellsEffective at < 0.05 µM

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of this compound and a standard antioxidant (e.g., Trolox or Ascorbic Acid).

  • Assay Protocol (96-well plate):

    • Add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the standard or this compound solutions to the wells.

    • For the blank, add 100 µL of the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

cAMP Production Assay

Principle: This assay measures the ability of this compound to act as a β2-adrenoceptor agonist and stimulate the production of intracellular cAMP.

Procedure:

  • Cell Culture:

    • Culture a suitable cell line expressing β2-adrenoceptors (e.g., U937 myelocytic cells) in the appropriate medium.

  • Assay Protocol:

    • Seed the cells in a multi-well plate at a predetermined density and allow them to adhere or stabilize.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

    • Treat the cells with various concentrations of this compound or a known β2-agonist (e.g., salbutamol) for the desired time (e.g., 10-30 minutes).

    • To confirm the mechanism, in separate wells, pre-incubate cells with a β2-specific antagonist (e.g., butoxamine or ICI 118551) before adding this compound.

  • Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • Data Analysis:

    • Generate a dose-response curve and calculate the EC50 value for this compound.

In Vitro Anti-Inflammatory Assay: Inhibition of Albumin Denaturation

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of this compound to inhibit the heat-induced denaturation of egg albumin.

Procedure:

  • Reagent Preparation:

    • Prepare a reaction mixture consisting of 0.2 mL of fresh hen's egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).

    • Prepare various concentrations of this compound and a standard anti-inflammatory drug (e.g., acetylsalicylic acid).

  • Assay Protocol:

    • Add 2 mL of the this compound solution or standard to the reaction mixture.

    • Use distilled water as a control.

    • Incubate the mixtures at 37°C for 15 minutes.

    • Induce denaturation by heating at 70°C for 5 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Visualizations

N-Caffeoyldopamine_Antioxidant_Mechanism This compound This compound H_atom Hydrogen Atom Donation This compound->H_atom ROS Reactive Oxygen Species (ROS) Neutralized_ROS Neutralized ROS ROS->Neutralized_ROS Reduction H_atom->ROS Oxidized_NCD Oxidized This compound H_atom->Oxidized_NCD Oxidation

Caption: Antioxidant mechanism of this compound.

N-Caffeoyldopamine_Signaling_Pathway NCD This compound Beta2AR β2-Adrenergic Receptor NCD->Beta2AR G_protein Gs Protein Beta2AR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets

Caption: this compound β2-adrenergic signaling pathway.

Troubleshooting_Workflow Start Unexpected Assay Result Check_Assay_Type Assay Type? Start->Check_Assay_Type Fluorescence Fluorescence-Based Check_Assay_Type->Fluorescence Fluorescence Colorimetric Colorimetric/Redox Check_Assay_Type->Colorimetric Colorimetric Cell_Based General Cell-Based Check_Assay_Type->Cell_Based Other Run_Control_F Run Compound-Only Control for Autofluorescence Fluorescence->Run_Control_F Run_Control_C Run Cell-Free Assay to Check for Direct Reagent Interaction Colorimetric->Run_Control_C Check_Stability Assess Compound Stability in Media (e.g., HPLC) Cell_Based->Check_Stability Subtract_BG Subtract Background Run_Control_F->Subtract_BG Use_Alternative Use Alternative Assay (e.g., different mechanism) Run_Control_C->Use_Alternative Prepare_Fresh Prepare Fresh Solutions Check_Stability->Prepare_Fresh End Optimized Result Subtract_BG->End Use_Alternative->End Prepare_Fresh->End

Caption: Troubleshooting workflow for N-CD assay interference.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of N-Caffeoyldopamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Caffeoyldopamine (N-CDA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at improving the bioavailability of this promising bioactive compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound (N-CDA) and why is its bioavailability a concern?

A1: this compound, also known as caffedymine or clovamide, is a naturally occurring phenolic amide found in plants such as cocoa (Theobroma cacao)[1][2]. It is a conjugate of caffeic acid and dopamine. N-CDA exhibits a range of interesting biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties[1]. However, like many polyphenolic compounds, its therapeutic potential is often limited by low oral bioavailability. This is primarily due to two main factors:

  • Poor Permeability: The structural characteristics of N-CDA may lead to low passive diffusion across the intestinal epithelium.

  • Extensive First-Pass Metabolism: As a catechol-containing compound similar to dopamine, N-CDA is susceptible to rapid degradation by enzymes in the gut and liver, such as Catechol-O-Methyltransferase (COMT) and Monoamine Oxidase (MAO)[3][4]. This metabolic breakdown significantly reduces the amount of active compound that reaches systemic circulation.

Q2: What are the primary metabolic pathways that reduce N-CDA bioavailability?

A2: The primary metabolic pathways expected to reduce N-CDA's bioavailability are enzymatic degradation by COMT and MAO.

  • COMT-mediated Methylation: The catechol moieties (3,4-dihydroxybenzene groups) in both the caffeoyl and dopamine portions of N-CDA are prime targets for methylation by COMT. This enzymatic reaction adds a methyl group to one of the hydroxyl groups, altering the molecule's structure and likely its biological activity.

  • MAO-mediated Oxidation: The dopamine portion of N-CDA contains a primary amine that can be a substrate for MAO. This enzyme catalyzes the oxidative deamination of the amine group, leading to the formation of an aldehyde metabolite that is subsequently oxidized to a carboxylic acid, rendering the compound inactive.

Below is a diagram illustrating the potential metabolic degradation pathways of this compound.

NCDA This compound Metabolite1 Methylated N-CDA NCDA->Metabolite1 COMT Metabolite2 Oxidized N-CDA Metabolite NCDA->Metabolite2 MAO Inactive Inactive Metabolites Metabolite1->Inactive Metabolite2->Inactive

Figure 1: Potential metabolic pathways of this compound.

Troubleshooting Guide: Strategies to Enhance N-CDA Bioavailability

This guide addresses common issues encountered when trying to improve the systemic exposure of N-CDA in vivo and provides potential solutions and experimental approaches.

Issue 1: Low and Variable Plasma Concentrations of N-CDA After Oral Administration

Possible Cause: Poor absorption across the intestinal epithelium and/or rapid pre-systemic metabolism.

Solutions:

  • Nanoencapsulation: Encapsulating N-CDA into nanocarriers can protect it from enzymatic degradation in the gastrointestinal tract and enhance its absorption.

    • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate lipophilic compounds like N-CDA, improving their stability and facilitating lymphatic uptake, which bypasses the first-pass metabolism in the liver.

    • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic compounds. Liposomal formulations can enhance the solubility and permeability of drugs.

  • Co-administration with Permeability Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium, allowing for greater absorption of N-CDA.

  • Inhibition of Metabolic Enzymes: Co-administration of N-CDA with inhibitors of COMT and/or MAO can reduce its first-pass metabolism and increase its systemic exposure.

  • Prodrug Approach: Modifying the chemical structure of N-CDA to create a prodrug can improve its physicochemical properties for better absorption. The prodrug is then converted to the active N-CDA in vivo.

The following diagram illustrates a general workflow for evaluating strategies to enhance N-CDA bioavailability.

cluster_0 Strategy Selection cluster_1 In Vitro Assessment cluster_2 In Vivo Evaluation Nanoencapsulation Nanoencapsulation Caco2_Permeability Caco-2 Permeability Assay Nanoencapsulation->Caco2_Permeability Permeability_Enhancers Permeability Enhancers Permeability_Enhancers->Caco2_Permeability Metabolic_Inhibitors Metabolic Inhibitors Metabolic_Stability Microsomal Stability Assay Metabolic_Inhibitors->Metabolic_Stability Prodrug_Synthesis Prodrug Synthesis Prodrug_Synthesis->Caco2_Permeability Prodrug_Synthesis->Metabolic_Stability Animal_Model Oral Administration to Animal Model Caco2_Permeability->Animal_Model Metabolic_Stability->Animal_Model PK_Study Pharmacokinetic Study Animal_Model->PK_Study Data_Analysis Data Analysis (Cmax, Tmax, AUC) PK_Study->Data_Analysis

Figure 2: Experimental workflow for enhancing N-CDA bioavailability.
Issue 2: Difficulty in Detecting and Quantifying N-CDA in Plasma Samples

Possible Cause: Inadequate sensitivity of the analytical method or inefficient extraction from the plasma matrix.

Solution:

  • Develop a Validated High-Performance Liquid Chromatography (HPLC) Method: A sensitive and specific HPLC method is crucial for accurately quantifying the low concentrations of N-CDA expected in plasma.

    • Sample Preparation: An efficient extraction method, such as liquid-liquid extraction or solid-phase extraction, is necessary to remove interfering substances from the plasma and concentrate the analyte.

    • Chromatographic Conditions: Optimization of the mobile phase, column, and flow rate is required to achieve good separation and peak shape.

    • Detection: A highly sensitive detector, such as a fluorescence detector or a mass spectrometer (LC-MS/MS), is often necessary to quantify the low levels of N-CDA in plasma.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol provides a general method for assessing the intestinal permeability of this compound and the effect of potential absorption enhancers.

Objective: To determine the apparent permeability coefficient (Papp) of N-CDA across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • This compound

  • Lucifer yellow (as a marker for monolayer integrity)

  • HPLC system with a suitable detector

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the permeability experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Study (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add a solution of N-CDA in HBSS to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate the plates at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS. f. At the end of the experiment, collect a sample from the apical chamber.

  • Permeability Study (Basolateral to Apical): To investigate active efflux, perform the experiment in the reverse direction by adding the N-CDA solution to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis: Quantify the concentration of N-CDA in all collected samples using a validated HPLC method.

  • Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp (cm/s) = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the Transwell membrane.

    • C0 is the initial concentration of the drug in the donor chamber.

Protocol 2: Preparation of N-CDA Solid Lipid Nanoparticles (SLNs)

This protocol describes a general method for preparing SLNs of N-CDA using a hot homogenization and ultrasonication technique.

Objective: To encapsulate N-CDA in SLNs to improve its stability and oral bioavailability.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, tristearin)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • Homogenizer

  • Probe sonicator

Methodology:

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the N-CDA in the melted lipid.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed for a few minutes to form a coarse emulsion.

  • Ultrasonication: Immediately sonicate the hot pre-emulsion using a probe sonicator to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Determine using dynamic light scattering (DLS).

    • Zeta Potential: Measure to assess the stability of the nanoparticle dispersion.

    • Encapsulation Efficiency (%EE): Determine the amount of N-CDA encapsulated in the SLNs by separating the free drug from the nanoparticles (e.g., by ultracentrifugation) and quantifying the drug in both fractions. %EE = [(Total drug - Free drug) / Total drug] * 100

Protocol 3: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a general procedure for evaluating the oral bioavailability of N-CDA and its formulated versions in a mouse model.

Objective: To determine and compare the pharmacokinetic parameters (Cmax, Tmax, AUC) of free N-CDA and formulated N-CDA after oral administration to mice.

Materials:

  • Mice (e.g., BALB/c or C57BL/6)

  • This compound (free and/or formulated)

  • Vehicle for oral administration (e.g., water, 0.5% carboxymethylcellulose)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Anesthetic

  • HPLC system for plasma sample analysis

Methodology:

  • Animal Dosing: Administer a single oral dose of N-CDA or its formulation to a group of fasted mice via oral gavage.

  • Blood Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) after dosing, collect blood samples from the mice (e.g., via tail vein or retro-orbital sinus) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Plasma Sample Analysis: Extract N-CDA from the plasma samples and quantify its concentration using a validated HPLC method.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration of N-CDA versus time.

    • Determine the key pharmacokinetic parameters:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): A measure of the total systemic exposure to the drug.

    • If an intravenous administration group is included, calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Quantitative Data Summary

Currently, there is a limited amount of publicly available quantitative data on the in vivo bioavailability of this compound. The following table is a template for summarizing such data as it becomes available from your experiments or the literature.

FormulationAnimal ModelDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
N-CDA (Free)Mouse100
N-CDA-SLNsMouse
N-CDA + EnhancerMouse
N-CDA ProdrugMouse

This table should be populated with experimental data for comparison of different bioavailability enhancement strategies.

Disclaimer: The information provided in this technical support center is for research and informational purposes only. All experimental protocols should be adapted and optimized for your specific laboratory conditions and comply with all relevant safety and animal welfare regulations.

References

Best practices for long-term storage of N-Caffeoyldopamine powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of N-Caffeoyldopamine powder. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound powder?

For long-term stability, it is recommended to store this compound powder in a cool environment. Ideally, storage at -20°C to -80°C is preferred, especially for extended periods. For shorter durations, storage in a refrigerator at 2-8°C is acceptable. Storing at room temperature is generally not recommended due to the increased risk of degradation.

Q2: How should I protect this compound powder from humidity?

This compound, like many phenolic compounds, can be hygroscopic. It is crucial to store the powder in a tightly sealed container to minimize moisture absorption. The use of a desiccator is highly recommended to maintain a dry environment.

Q3: Is this compound powder sensitive to light?

Yes, compounds containing catechol moieties are often sensitive to light.[1] Exposure to light, particularly UV radiation, can lead to photodegradation. Therefore, it is essential to store this compound powder in a light-resistant container, such as an amber vial, and to keep it in a dark place.

Q4: What is the expected appearance of high-purity this compound powder?

High-purity this compound is typically an off-white to light-colored crystalline solid.

Q5: I noticed a change in the color of my this compound powder (e.g., it has turned brownish). What does this indicate?

A color change, particularly to a brownish or darker shade, is often an indication of oxidation and degradation.[2] The catechol groups in the this compound molecule are susceptible to oxidation, which can be accelerated by exposure to air, light, and elevated temperatures. If you observe a significant color change, the purity of the compound may be compromised, and it is advisable to re-analyze the powder before use.

Q6: Can I store this compound in a solution?

For long-term storage, it is best to keep this compound as a dry powder. If you need to prepare a stock solution, it is recommended to do so fresh before each experiment. If short-term storage of a solution is necessary, it should be stored at -20°C or -80°C in a tightly sealed, light-protected vial. The stability of this compound in different solvents can vary, so it is advisable to perform a stability check if storing in solution for an extended period.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and storage of this compound powder.

Table 1: Summary of Storage Conditions and Potential Issues
ParameterRecommended ConditionPotential Issue if DeviatedTroubleshooting Steps
Temperature -20°C to -80°C (long-term) 2-8°C (short-term)Increased degradation rate, potential color change.Transfer to a colder, controlled temperature environment. If degradation is suspected, re-purify or re-analyze the sample.
Humidity Store in a desiccator or with desiccants.Powder clumping, hydrolysis, accelerated degradation.Dry the powder under vacuum (if thermally stable). Store in a desiccator. Use fresh desiccant.
Light Store in an amber vial in the dark.Photodegradation, color change.Transfer to a light-protected container. Avoid exposure to direct sunlight or strong artificial light.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Oxidation of catechol groups, leading to colored impurities.If possible, flush the container with an inert gas before sealing. Minimize the headspace in the container.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of this compound Powder

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2][3]

1. Acidic and Basic Hydrolysis:

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
  • For acidic hydrolysis, add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
  • For basic hydrolysis, add 0.1 M NaOH and incubate under the same conditions.
  • Neutralize the samples before analysis.

2. Oxidative Degradation:

  • Prepare a solution of this compound.
  • Add a solution of 3% hydrogen peroxide and incubate at room temperature for a defined period.
  • Monitor the degradation over time.

3. Thermal Degradation (Dry Heat):

  • Place a known amount of this compound powder in a controlled temperature oven (e.g., 80°C).
  • Sample at various time points (e.g., 24, 48, 72 hours) and analyze for degradation.

4. Photodegradation:

  • Expose this compound powder to a light source with a known output (e.g., a photostability chamber with UV and visible light).
  • Simultaneously, keep a control sample in the dark.
  • Analyze both samples at specific time intervals.

Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms to identify and quantify degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound and separating it from any degradation products.

1. Instrumentation and Columns:

  • A standard HPLC system with a UV detector is suitable.
  • A C18 reversed-phase column is a good starting point for method development.

2. Mobile Phase Selection:

  • Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic buffer helps to obtain sharp peaks for phenolic compounds.
  • Optimize the gradient to achieve good resolution between the parent compound and any degradation products observed in the forced degradation studies.

3. Detection Wavelength:

  • Determine the UV absorption maximum (λmax) of this compound using a UV spectrophotometer. This is typically in the range of 280-330 nm for caffeic acid derivatives. Use this wavelength for detection.

4. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
  • Specificity is demonstrated by the ability of the method to resolve the this compound peak from all potential degradation products generated during the forced degradation study.

Visualizations

G Troubleshooting Storage Issues of this compound Powder start Start: Observe Issue with This compound Powder issue_color Is there a color change (e.g., browning)? start->issue_color issue_clump Is the powder clumping or sticky? start->issue_clump issue_potency Is there a loss of potency or unexpected experimental results? start->issue_potency issue_color->issue_clump No cause_oxidation Probable Cause: Oxidation issue_color->cause_oxidation Yes issue_clump->issue_potency No cause_moisture Probable Cause: Moisture Absorption issue_clump->cause_moisture Yes cause_degradation Probable Cause: Chemical Degradation issue_potency->cause_degradation Yes solution_light Action: Check for light exposure. Store in amber vial in the dark. cause_oxidation->solution_light solution_atmosphere Action: Check for air exposure. Store under inert gas if possible. cause_oxidation->solution_atmosphere reanalyze Recommendation: Re-analyze purity (e.g., by HPLC) before use. cause_oxidation->reanalyze solution_desiccator Action: Check container seal. Store in a desiccator. cause_moisture->solution_desiccator cause_moisture->reanalyze cause_degradation->solution_light cause_degradation->solution_atmosphere solution_temp Action: Check storage temperature. Store at -20°C or below. cause_degradation->solution_temp cause_degradation->reanalyze G Potential Degradation Pathway of this compound NCaffeoyldopamine This compound Oxidation Oxidation (O2, Light, Heat) NCaffeoyldopamine->Oxidation Hydrolysis Hydrolysis (Acid/Base) NCaffeoyldopamine->Hydrolysis Quinone Quinone Species Oxidation->Quinone Polymerization Polymerization Quinone->Polymerization DegradationProducts Complex Degradation Products (Colored) Polymerization->DegradationProducts CaffeicAcid Caffeic Acid Hydrolysis->CaffeicAcid Dopamine Dopamine Hydrolysis->Dopamine

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of N-Caffeoyldopamine and Its Precursors, Caffeic Acid and Dopamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activity of N-Caffeoyldopamine (N-CD) against its precursors, caffeic acid and dopamine. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the fields of pharmacology, biochemistry, and drug discovery.

This compound, a naturally occurring phenolic amide, has garnered significant interest for its potent biological activities, including its notable antioxidant properties.[1] Structurally, it is a conjugate of caffeic acid and dopamine, two compounds that are themselves recognized for their antioxidant capabilities.[1] Scientific investigations, primarily through in vitro assays, have consistently demonstrated that this compound exhibits superior antioxidant and radical scavenging activity compared to its individual precursors.[1][2] This enhanced efficacy is attributed to the synergistic combination of the catechol moieties from both caffeic acid and dopamine within a single molecular structure, which enhances its ability to donate hydrogen atoms and neutralize reactive oxygen species (ROS).[1]

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of this compound, caffeic acid, and dopamine has been quantified using various standard assays, most notably the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a substance required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency.

The table below summarizes the reported IC50 values for this compound and its precursors from various studies. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions. However, the data consistently supports the enhanced antioxidant capacity of this compound.

CompoundAssayIC50 Value (µM)Reference
N-trans-Caffeoyldopamine DPPH5.95
N-trans-Caffeoyldopamine ABTS0.24
Caffeic Acid DPPH22.2Calculated from 4 µg/mL
Caffeic Acid ABTS8.8Calculated from 1.59 µg/mL
Dopamine DPPH-A high second-order rate constant (k = 170,000 M⁻¹s⁻¹ at pH 7.4) indicates potent scavenging activity, though a direct IC50 value is not readily available for comparison.

Note: The IC50 values for Caffeic Acid were converted from µg/mL to µM for comparative purposes (Molar Mass of Caffeic Acid: 180.16 g/mol ). The antioxidant activity of dopamine in the DPPH assay was reported as a rate constant, indicating a rapid scavenging reaction.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the DPPH and ABTS radical scavenging assays, based on commonly cited literature.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Test compounds (this compound, Caffeic Acid, Dopamine)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Preparation of Test Samples: Dissolve the test compounds and the positive control in the same solvent used for the DPPH solution to prepare a series of concentrations.

  • Assay:

    • To a 96-well microplate, add a specific volume of each concentration of the test sample or standard (e.g., 100 µL).

    • Add the DPPH working solution (e.g., 100 µL) to each well.

    • A blank well should contain the solvent without the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (typically 30 minutes).

  • Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The decolorization of the blue-green ABTS•+ solution is proportional to the antioxidant concentration.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds (this compound, Caffeic Acid, Dopamine)

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a series of concentrations of the test compounds and the positive control in a suitable solvent.

  • Assay:

    • Add a small volume of the test sample or standard (e.g., 10 µL) to a 96-well plate.

    • Add a larger volume of the ABTS•+ working solution (e.g., 190 µL) to each well.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition of ABTS•+ is calculated using the same formula as for the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

G cluster_precursors Precursors cluster_product Product cluster_activity Antioxidant Activity Caffeic Acid Caffeic Acid This compound This compound Caffeic Acid->this compound High High Caffeic Acid->High Exhibits Dopamine Dopamine Dopamine->this compound Higher Higher Dopamine->Higher Exhibits Highest Highest This compound->Highest Exhibits

Caption: Comparative antioxidant activity of N-CD and its precursors.

G start Start prep_dpph Prepare DPPH Working Solution start->prep_dpph prep_samples Prepare Sample Dilutions start->prep_samples mix Mix DPPH Solution and Sample prep_dpph->mix prep_samples->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Caption: Experimental workflow for the DPPH antioxidant assay.

References

N-Coumaroyldopamine Edges Out N-Caffeoyldopamine in β2-Adrenergic Receptor Agonism

Author: BenchChem Technical Support Team. Date: November 2025

A pivotal study investigating the β-adrenoceptor agonist activity of various synthetic analogs, including N-caffeoyldopamine and N-coumaroyldopamine, demonstrated a clear distinction in their potencies.[1][2] The research indicated that while both compounds are effective β2-AR agonists, N-coumaroyldopamine exhibits a higher potency.[1] The decreasing order of potency was determined to be N-coumaroyldopamine > this compound > N-feruloyldopamine > N-sinapoyldopamine > N-cinnamoyldopamine.[1]

Quantitative Comparison of β2-Agonist Potency

The potency of these compounds was quantified by determining their apparent dissociation constants (Kd), which are inversely related to their binding affinity and agonist activity. A lower Kd value signifies a higher potency. The experimental data, summarized in the table below, shows that N-coumaroyldopamine has a lower apparent Kd value than this compound, indicating its superior potency as a β2-agonist.[2] For reference, the well-characterized β2-agonist salbutamol was also evaluated.

CompoundApparent Kd (μM)
N-coumaroyldopamine0.69
This compound0.75
Salbutamol0.65

Experimental Protocols

The determination of the β2-agonist potency for this compound and N-coumaroyldopamine was primarily achieved through a cell-based cyclic AMP (cAMP) accumulation assay.

Cell Culture and Treatment

Human myelocytic U937 cells, known to express a high density of β2-adrenergic receptors, were utilized for these experiments. The cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2. For the assay, cells were washed and resuspended in a serum-free medium. The cell suspension was then treated with varying concentrations of this compound, N-coumaroyldopamine, or other reference agonists for a specified incubation period.

cAMP Measurement

Following incubation with the test compounds, the intracellular cAMP levels were measured using a competitive enzyme immunoassay (EIA). The principle of this assay is the competition between unlabeled cAMP in the cell lysate and a fixed quantity of acetylcholinesterase-labeled cAMP (cAMP tracer) for a limited number of binding sites on a cAMP-specific antibody. The plate is then washed to remove unbound reagents, and a substrate for the enzyme is added. The resulting color development is inversely proportional to the amount of cAMP in the initial sample. The concentration of cAMP in the samples was determined by comparing the optical density with a standard curve generated with known concentrations of cAMP.

To confirm that the observed increase in cAMP was mediated specifically through β2-adrenergic receptors, experiments were also conducted in the presence of β2-specific antagonists such as butoxamine and ICI 118551. Pre-treatment with these antagonists was shown to block the cAMP production induced by this compound and N-coumaroyldopamine, confirming their action via the β2-adrenoceptor.

Signaling Pathways and Experimental Workflow

The activation of the β2-adrenergic receptor by an agonist like this compound or N-coumaroyldopamine initiates a well-defined signaling cascade, leading to the production of cAMP. The general workflow for assessing the potency of these compounds follows a standardized procedure.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (this compound or N-coumaroyldopamine) b2AR β2-Adrenergic Receptor Agonist->b2AR Binds to Gs Gs Protein (α, β, γ subunits) b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., smooth muscle relaxation) PKA->CellularResponse Phosphorylates targets leading to

Caption: β2-Adrenergic Receptor Signaling Pathway.

G start Start cell_culture Culture U937 Cells start->cell_culture cell_prep Wash and Resuspend Cells in Serum-Free Medium cell_culture->cell_prep treatment Incubate Cells with Varying Concentrations of Agonists (this compound, N-coumaroyldopamine, etc.) cell_prep->treatment lysis Lyse Cells to Release Intracellular Contents treatment->lysis cAMP_assay Perform Competitive EIA for cAMP Quantification lysis->cAMP_assay data_analysis Analyze Data and Determine Apparent Kd Values cAMP_assay->data_analysis conclusion Compare Potencies and Draw Conclusion data_analysis->conclusion

Caption: Experimental Workflow for β2-Agonist Potency Assay.

References

A Comparative Analysis of N-Caffeoyldopamine and Salbutamol: Efficacy as β2-Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative efficacy of the naturally derived N-Caffeoyldopamine and the synthetic β2-agonist, salbutamol, supported by experimental data and detailed methodologies.

Introduction

The quest for effective and safe bronchodilators is a cornerstone of respiratory disease research. While synthetic short-acting β2-adrenergic agonists (SABAs) like salbutamol have long been the standard for rapid relief of bronchoconstriction, interest in naturally derived compounds with similar pharmacological profiles is growing. This compound, a phytochemical found in various plants, has emerged as a compound of interest due to its structural similarities to catecholamines and demonstrated β2-adrenoceptor agonist activity. This guide provides an objective comparison of the efficacy of this compound and salbutamol, presenting available experimental data to inform further research and drug development.

Comparative Efficacy Data

The following tables summarize the available quantitative data for this compound and salbutamol, focusing on their interaction with the β2-adrenergic receptor and their functional and physiological effects.

Table 1: β2-Adrenergic Receptor Binding and Functional Potency
ParameterThis compoundSalbutamolCell Line/SystemCitation
Apparent Dissociation Constant (Kd) 0.75 µM0.65 µMU937 cells[1]
EC50 for cAMP Accumulation As potent as salbutamol~0.6 µMU937 cells / Human Airway Smooth Muscle Cells[2][3]
Receptor Binding Affinity (pKA) Data Not Available5.9Guinea-pig isolated trachea[4]

Note: The apparent Kd values were derived from Km values in a cAMP production assay and provide an estimate of the ligand's potency in that specific cellular context.

Table 2: In Vivo Bronchodilator Effects

Direct comparative in vivo studies on the bronchodilator effects of this compound and salbutamol are limited. However, studies on salbutamol provide a benchmark for its efficacy.

Study TypeAnimal ModelKey Findings for SalbutamolCitation
Hyperpnea-induced bronchoconstrictionGuinea-pigSalbutamol pretreatment completely blocked the airway response to hyperpnea challenge.[5]
Histamine-induced bronchoconstrictionGuinea-pigIntravenous salbutamol (0.3-3 µg/kg) caused a dose-related reduction in bronchoconstriction.
Comparison with adrenalineHuman (mild to moderate asthma)Salbutamol and adrenaline had approximately equivalent bronchodilator potency in vivo.
Table 3: Anti-Inflammatory and Antioxidant Activity
ActivityThis compoundSalbutamolKey FindingsCitation
Antioxidant (DPPH radical scavenging) IC50: 5.95 µMData Not AvailableThis compound demonstrates potent antioxidant activity.
Antioxidant (ABTS radical scavenging) IC50: 0.24 µMData Not AvailableThis compound shows strong radical scavenging capabilities.
Anti-inflammatory Inhibits NF-κB (in related compounds)Inhibits NF-κBBoth compounds exhibit anti-inflammatory potential through the NF-κB pathway.

Signaling Pathways

The primary mechanism of action for both this compound and salbutamol as β2-agonists involves the activation of the β2-adrenergic receptor, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is crucial for smooth muscle relaxation and bronchodilation.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound / Salbutamol B2AR β2-Adrenergic Receptor Agonist->B2AR Binds to G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

β2-Adrenergic Receptor Signaling Pathway

Beyond its role as a β2-agonist, this compound and related phenolic compounds exhibit anti-inflammatory and antioxidant properties. These effects may involve the modulation of the NF-κB signaling pathway and direct radical scavenging.

G cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_antioxidant Antioxidant Action Stimuli Stimuli IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Cytokines Induces Transcription of ROS Reactive Oxygen Species (ROS) NCDA_antioxidant This compound ROS->NCDA_antioxidant Scavenges Neutralized Neutralized Species NCDA_antioxidant->Neutralized NCDA This compound NCDA->IKK Inhibits

Anti-inflammatory and Antioxidant Pathways of this compound

Experimental Protocols

β2-Adrenergic Receptor Radioligand Binding Assay

This protocol is a generalized method for determining the binding affinity of a compound to the β2-adrenergic receptor.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_cells 1. Culture cells expressing β2-adrenergic receptor (e.g., CHO cells) prep_membranes 2. Prepare cell membranes by homogenization and centrifugation prep_cells->prep_membranes incubation 3. Incubate membranes with a radioligand (e.g., [3H]-dihydroalprenolol) and varying concentrations of the test compound (this compound or Salbutamol) prep_membranes->incubation separation 4. Separate bound from free radioligand by rapid vacuum filtration incubation->separation counting 5. Quantify radioactivity on filters using a scintillation counter separation->counting analysis 6. Plot binding data and determine the IC50 value counting->analysis calculation 7. Calculate the Ki value using the Cheng-Prusoff equation analysis->calculation

Radioligand Binding Assay Workflow

Detailed Methodology:

  • Cell Culture and Membrane Preparation: Cells stably or transiently expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells) are cultured to confluency. The cells are harvested, and crude membrane fractions are prepared by homogenization in a hypotonic buffer followed by differential centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol) and a range of concentrations of the unlabeled test compound (this compound or salbutamol). Non-specific binding is determined in the presence of a high concentration of a non-selective β-antagonist (e.g., propranolol). The incubation is typically carried out at room temperature for a defined period to reach equilibrium.

  • Separation and Counting: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50). The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay (HTRF)

This protocol outlines a common method for measuring the functional consequence of β2-adrenergic receptor activation.

G cluster_cell_prep Cell Preparation cluster_stimulation Cell Stimulation cluster_detection cAMP Detection (HTRF) cluster_data_analysis Data Analysis cell_culture 1. Culture cells expressing the β2-adrenergic receptor cell_seeding 2. Seed cells into a 384-well plate cell_culture->cell_seeding compound_addition 3. Add varying concentrations of the agonist (this compound or Salbutamol) cell_seeding->compound_addition incubation 4. Incubate to allow cAMP accumulation compound_addition->incubation lysis 5. Lyse cells and add HTRF reagents (anti-cAMP-cryptate and cAMP-d2) incubation->lysis read_plate 6. Incubate and read the plate on an HTRF-compatible reader lysis->read_plate standard_curve 7. Generate a cAMP standard curve read_plate->standard_curve calculate_ec50 8. Calculate cAMP concentrations and determine the EC50 value standard_curve->calculate_ec50

HTRF cAMP Assay Workflow

Detailed Methodology:

  • Cell Preparation: Cells expressing the β2-adrenergic receptor are seeded into a 384-well plate and cultured to the desired confluency.

  • Compound Treatment: The culture medium is removed, and cells are incubated with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the test agonist (this compound or salbutamol).

  • Cell Lysis and HTRF Reagent Addition: After the stimulation period, a lysis buffer containing the HTRF reagents (an anti-cAMP antibody labeled with a donor fluorophore, e.g., europium cryptate, and a cAMP analog labeled with an acceptor fluorophore, e.g., d2) is added to each well.

  • Signal Detection: The plate is incubated to allow for the competitive binding of cellular cAMP and the labeled cAMP analog to the antibody. The plate is then read on an HTRF-compatible microplate reader, which measures the fluorescence resonance energy transfer (FRET) signal. The HTRF signal is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentrations in the cell lysates are determined by interpolating from the standard curve. The data are then plotted against the agonist concentration, and a dose-response curve is fitted to determine the EC50 value.

Conclusion

The available data indicate that this compound is a potent β2-adrenoceptor agonist, with a potency for stimulating cAMP production comparable to that of salbutamol in a human myelocytic cell line. Furthermore, this compound possesses significant antioxidant properties that are not typically associated with synthetic β2-agonists like salbutamol. The anti-inflammatory effects of both compounds appear to converge on the inhibition of the NF-κB pathway.

However, a direct comparison of their bronchodilator efficacy in relevant preclinical models of airway constriction is currently lacking in the published literature. Further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound as a bronchodilator. Additionally, more detailed investigations into its anti-inflammatory and antioxidant signaling pathways will provide a more complete understanding of its pharmacological profile. For drug development professionals, this compound represents a promising natural lead compound that warrants further investigation for the treatment of respiratory diseases. Its dual action as a β2-agonist and an antioxidant could offer therapeutic advantages over traditional synthetic agonists.

References

A Comparative Analysis of N-Caffeoyldopamine and N-Feruloyldopamine Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antioxidant research, N-caffeoyldopamine (NCD) and N-feruloyldopamine (NFD), two phenolic amides derived from the conjugation of dopamine with caffeic acid and ferulic acid respectively, have garnered significant attention. Their structural resemblance to naturally occurring potent antioxidants suggests a strong therapeutic potential. This guide provides a detailed comparative analysis of their antioxidant capacities, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Quantitative Antioxidant Activity

The antioxidant potential of NCD and NFD has been evaluated using various in vitro assays, which measure different aspects of their radical scavenging and metal-chelating properties. The data consistently demonstrates that while both compounds are potent antioxidants, this compound exhibits superior activity in radical scavenging assays, whereas N-feruloyldopamine shows a slight advantage in chelating ferrous ions.[1]

A summary of the comparative antioxidant activities is presented in the table below:

Antioxidant AssayThis compoundN-FeruloyldopamineReference Compounds
DPPH Radical Scavenging (IC50) 5.95 μM[1]-trans-Caffeic Acid: >50 μMtrans-Ferulic Acid: >50 μM
ABTS Radical Scavenging (IC50) 0.24 μM[1]-trans-Caffeic Acid: 2.15 μMtrans-Ferulic Acid: 4.87 μM
Ferrous Ion (Fe²⁺) Chelation (IC50) 3.48 mM[1]3.17 mM[1]Na₂EDTA (Positive Control)
Ferric-Reducing Antioxidant Power (FRAP) 822.45 μmol AAE/mmol--

IC50: The half-maximal inhibitory concentration, representing the concentration of the compound required to scavenge 50% of the radicals or chelate 50% of the metal ions. A lower IC50 value indicates higher antioxidant activity. AAE: Ascorbic acid equivalent.

The data clearly indicates that this compound is a significantly more potent scavenger of DPPH and ABTS radicals compared to its parent compound, caffeic acid, and its counterpart, N-feruloyldopamine. In the ferric-reducing antioxidant power (FRAP) assay, this compound also demonstrated strong activity. Conversely, N-feruloyldopamine was found to be a slightly more effective chelator of ferrous ions than this compound. The antioxidant activity of both synthesized compounds was found to be greater than their parent acids.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Reagents: DPPH solution (0.08 mM in methanol), test compounds (this compound, N-feruloyldopamine, and reference standards) at various concentrations.

  • Procedure:

    • 0.1 mL of the test compound solution is mixed with 0.2 mL of the DPPH solution.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the absorbance of the control (DPPH solution without the test compound) and Aₜ is the absorbance of the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagents: ABTS solution (7 mM), potassium persulfate (2.45 mM), test compounds at various concentrations.

  • Procedure:

    • The ABTS radical cation is generated by reacting the ABTS stock solution with potassium persulfate in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is diluted with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.

    • Aliquots of the test compound solutions are mixed with the diluted ABTS•+ solution.

    • The absorbance is read at 734 nm after a 6-minute incubation period.

    • The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined as described for the DPPH assay.

Ferrous Ion (Fe²⁺) Chelation Assay

This assay evaluates the ability of a compound to chelate ferrous ions, which can otherwise catalyze the formation of reactive oxygen species.

  • Reagents: Ferrous chloride (FeCl₂) solution (2 mM), ferrozine solution (5 mM), test compounds at various concentrations.

  • Procedure:

    • The test compound is mixed with the FeCl₂ solution.

    • The reaction is initiated by the addition of ferrozine.

    • The mixture is shaken and incubated at room temperature for 10 minutes.

    • The absorbance of the iron(II)-ferrozine complex is measured at 562 nm.

    • The percentage of ferrous ion chelation is calculated, and the IC50 value is determined.

Visualizing the Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflows of the antioxidant assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis DPPH DPPH Solution (0.08 mM) Mix Mix & Incubate (30 min, Dark) DPPH->Mix Test_Compound Test Compound (Varying Conc.) Test_Compound->Mix Spectro Measure Absorbance @ 517 nm Mix->Spectro Calculate Calculate % Inhibition Spectro->Calculate IC50 Determine IC50 Calculate->IC50

DPPH Radical Scavenging Assay Workflow

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis ABTS_Radical ABTS Radical (ABTS•+) Solution Mix Mix & Incubate (6 min) ABTS_Radical->Mix Test_Compound Test Compound (Varying Conc.) Test_Compound->Mix Spectro Measure Absorbance @ 734 nm Mix->Spectro Calculate Calculate % Scavenging Spectro->Calculate IC50 Determine IC50 Calculate->IC50 Structure_Activity cluster_NCD This compound (NCD) cluster_NFD N-Feruloyldopamine (NFD) NCD_Structure Two Catechol Moieties NCD_Activity High Radical Scavenging Activity NCD_Structure->NCD_Activity enables potent hydrogen donation NFD_Structure One Catechol & One Guaiacyl Moiety NFD_Activity Slightly Better Iron Chelation NFD_Structure->NFD_Activity conformation may favor ion binding

References

A Head-to-Head Comparison of N-Caffeoyldopamine and Clovamide Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactive properties of N-caffeoyldopamine and clovamide, supported by experimental data. Notably, the scientific literature often uses the terms this compound, clovamide, and N-caffeoyl-L-DOPA interchangeably to refer to the same chemical entity: (2S)-3-(3,4-dihydroxyphenyl)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid.[1][2][3] This guide will proceed under this widely accepted synonymity, presenting a unified overview of its biological effects.

This naturally occurring phenolic amide, found in plants such as cocoa (Theobroma cacao) and red clover (Trifolium pratense), has garnered significant interest for its diverse pharmacological activities.[1][4] This document synthesizes findings on its antioxidant, anti-inflammatory, neuroprotective, and cardiovascular effects, presenting quantitative data in comparative tables and illustrating key molecular pathways.

Data Presentation: Comparative Bioactivity

The following tables summarize the quantitative data on the bioactivity of this compound/clovamide from various in vitro and in vivo studies.

Table 1: Antioxidant Activity
AssayTest SystemIC50 / EC50ComparatorComparator IC50 / EC50Reference
DPPH Radical ScavengingChemical Assay5.95 µMRosmarinic AcidComparable
DPPH Radical ScavengingChemical AssayCaffeic AcidComparable
DPPH Radical ScavengingChemical AssayButylated Hydroxyanisole (BHA)More effective than BHA
ABTS Radical ScavengingChemical Assay0.24 µM--
Linoleic Acid OxidationChemical AssayMore efficient than epicatechin, catechin, and quercetinEpicatechin, Catechin, Quercetin-
Superoxide Radical (O2•−) ScavengingElectrochemical System (RRDE)Powerful scavenger--
Table 2: Anti-inflammatory Activity
ModelKey ParameterEffectConcentrationComparatorComparator EffectReference
PMA-stimulated Human MonocytesSuperoxide Anion (O2-) ProductionInhibitionMaximal at 10-100 nMRosmarinic AcidSimilar inhibition
PMA-stimulated Human MonocytesCytokine ReleaseInhibitionMaximal at 10-100 nMRosmarinic AcidSimilar inhibition
PMA-stimulated Human MonocytesNF-κB ActivationInhibition-Rosmarinic AcidSimilar inhibition
Human MonocytesPPARγ ActivityEnhancement---
LPS-induced BV2 Microglial CellsNitric Oxide (NO) ProductionReduction---
LPS-induced BV2 Microglial CellsiNOS ExpressionReduction---
Table 3: Neuroprotective Activity
ModelInsultEC50Maximal ProtectionComparatorComparator EC50Reference
Differentiated SH-SY5Y CellsOxidative Stress (t-BOOH)0.9 - 3.7 µM40-60% reduction in cell deathRosmarinic Acid0.9 - 3.7 µM
Differentiated SK-N-BE(2) CellsExcitotoxicity (L-glutamate)0.9 - 3.7 µM40-60% reduction in cell deathRosmarinic Acid0.9 - 3.7 µM
Differentiated SH-SY5Y CellsIschemia-Reperfusion (OGD/R)0.9 - 3.7 µM40-60% reduction in cell deathRosmarinic Acid0.9 - 3.7 µM
Table 4: Cardiovascular and Related Activities
Target/SystemEffectPotency (Concentration)MechanismReference
β2-Adrenoceptors (in U937 cells)Agonist, increases cAMP< 0.05 µMActivation of β2-adrenoceptors
Platelet P-selectin ExpressionInhibition30% inhibition at 0.05 µMPartially via β2-adrenoceptors
Platelet-leukocyte InteractionsSuppression36% suppression at 0.05 µMInhibition of P-selectin expression
Acetylcholinesterase (AChE)Inhibition--

Key Bioactivities and Mechanisms of Action

Antioxidant Properties: this compound/clovamide is a potent antioxidant. Its structure, which includes catechol moieties from both the caffeic acid and dopamine portions, enables it to effectively scavenge free radicals by donating hydrogen atoms. In various assays, it has demonstrated superior or comparable antioxidant activity to well-known antioxidants like rosmarinic acid, caffeic acid, epicatechin, and even the synthetic antioxidant BHA.

Anti-inflammatory Effects: The anti-inflammatory actions of this compound/clovamide are significant. It has been shown to inhibit the activation of the crucial pro-inflammatory transcription factor NF-κB. This leads to a downstream reduction in the release of pro-inflammatory cytokines and the generation of superoxide anions in immune cells. Furthermore, it enhances the activity of PPARγ, a nuclear receptor with known anti-inflammatory properties.

Neuroprotective Potential: this compound/clovamide exhibits neuroprotective effects in various in vitro models of neuronal death, including those mimicking oxidative stress, excitotoxicity, and ischemia-reperfusion injury. Its protective mechanisms are linked to its antioxidant properties, prevention of intracellular calcium overload, and modulation of gene expression. The neuroprotective efficacy is comparable to that of rosmarinic acid.

Cardiovascular and Other Activities: this compound acts as a potent β2-adrenoceptor agonist, leading to an increase in intracellular cAMP. This mechanism is implicated in its ability to inhibit platelet activation and platelet-leukocyte interactions by suppressing P-selectin expression.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

anti_inflammatory_pathway PMA PMA (Stimulus) Monocyte Human Monocyte PMA->Monocyte activates NFkB_pathway NF-κB Pathway Monocyte->NFkB_pathway triggers Superoxide Superoxide (O2-) Production Monocyte->Superoxide induces Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_pathway->Cytokines promotes release Clovamide This compound (Clovamide) Clovamide->NFkB_pathway inhibits PPARg PPARγ Clovamide->PPARg enhances activity Clovamide->Superoxide inhibits PPARg->NFkB_pathway inhibits Inflammation Inflammatory Response Cytokines->Inflammation Superoxide->Inflammation

Caption: Anti-inflammatory signaling pathway of this compound (clovamide).

neuroprotection_workflow cluster_insult Neuronal Insults cluster_cells Neuronal Cell Models Oxidative_Stress Oxidative Stress (t-BOOH) SHSY5Y SH-SY5Y Cells Oxidative_Stress->SHSY5Y Excitotoxicity Excitotoxicity (L-glutamate) SKNBE2 SK-N-BE(2) Cells Excitotoxicity->SKNBE2 Ischemia Ischemia/ Reperfusion Ischemia->SHSY5Y Cell_Death Neuronal Cell Death SHSY5Y->Cell_Death SKNBE2->Cell_Death Clovamide This compound (Clovamide) Clovamide->Cell_Death inhibits (40-60%) Neuroprotection Neuroprotection

References

Unveiling the Antioxidant Prowess of N-Caffeoyldopamine: A Comparative Guide to Assay Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the continuous quest for novel therapeutic agents, the antioxidant potential of natural compounds is a focal point of research. N-Caffeoyldopamine (NCD), a phenolic compound found in various plants, has garnered significant interest for its free-radical scavenging capabilities. This guide provides a comprehensive cross-validation of different assays used to measure the antioxidant potential of NCD, offering researchers, scientists, and drug development professionals a comparative analysis of its performance, supported by experimental data.

Quantitative Analysis of this compound's Antioxidant Potential

The antioxidant capacity of this compound has been quantified using several common in vitro assays. The following table summarizes the key performance indicators of N-trans-Caffeoyldopamine in scavenging various free radicals.

AssayMetricResult for N-trans-CaffeoyldopamineReference Compound
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay IC505.95 μM[1]Not specified in the cited study
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay IC500.24 μM[1]Not specified in the cited study
FRAP (Ferric Reducing Antioxidant Power) Assay Ascorbic Acid Equivalent (AAE)822.45 μmol/mmol[1]Ascorbic Acid

IC50: The concentration of the antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates higher antioxidant activity. AAE: Ascorbic Acid Equivalent, a measure of the antioxidant capacity equivalent to that of ascorbic acid.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate reproducibility and cross-laboratory validation.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Principle: The DPPH radical has a deep violet color in solution, with a characteristic absorption at approximately 517 nm. When reduced by an antioxidant, the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction mixture: Add various concentrations of this compound to the DPPH solution. A control is prepared with methanol instead of the sample.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Principle: The ABTS radical cation is a blue-green chromophore with a characteristic absorption at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decrease in absorbance.

Protocol:

  • Generation of ABTS•+: React a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ working solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction mixture: Add various concentrations of this compound to the ABTS•+ working solution.

  • Incubation: Incubate the mixtures at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of scavenging activity: The percentage of inhibition is calculated as in the DPPH assay.

  • IC50 determination: The IC50 value is determined from the dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) at low pH results in the formation of an intense blue color, which can be measured spectrophotometrically at 593 nm.

Protocol:

  • Preparation of FRAP reagent: Mix acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 (v/v/v) ratio.

  • Reaction mixture: Add this compound solution to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the resulting blue solution at 593 nm.

  • Quantification: The antioxidant capacity is determined by comparing the absorbance change with that of a known standard, typically ascorbic acid, and is expressed as Ascorbic Acid Equivalents (AAE).

Cellular Antioxidant Assay (CAA)

The CAA measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Principle: The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this oxidation, leading to a reduction in fluorescence.

Protocol:

  • Cell Culture: Plate adherent cells (e.g., HepG2) in a 96-well microplate and grow to confluence.

  • Loading with DCFH-DA: Wash the cells with phosphate-buffered saline (PBS) and incubate them with a solution of DCFH-DA.

  • Treatment with Antioxidant: Remove the DCFH-DA solution and treat the cells with various concentrations of this compound.

  • Induction of Oxidative Stress: After incubation with the antioxidant, expose the cells to a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) over time using a microplate reader.

  • Calculation of CAA: The antioxidant activity is quantified by calculating the area under the fluorescence curve and comparing it to a control (cells treated with AAPH but no antioxidant). The results are often expressed as quercetin equivalents.

Visualizing the Mechanisms of Action

To understand the workflow of these assays and the potential signaling pathway involved in this compound's cellular antioxidant activity, the following diagrams are provided.

Experimental_Workflow_for_Antioxidant_Assays cluster_assays In Vitro Antioxidant Assays cluster_steps General Workflow DPPH DPPH Assay Preparation Preparation of Reagents (Radical/Oxidant Solution) ABTS ABTS Assay FRAP FRAP Assay CAA Cellular Antioxidant Assay Reaction Reaction with This compound Preparation->Reaction Measurement Spectrophotometric or Fluorometric Measurement Reaction->Measurement Analysis Data Analysis (IC50, Equivalents) Measurement->Analysis

Caption: A generalized workflow for the in vitro antioxidant assays described.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NCD This compound (or its metabolites) Keap1_Nrf2 Keap1-Nrf2 Complex NCD->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 (free) Keap1_Nrf2->Nrf2_free releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome leads to Keap1 Keap1 (modified) Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to

Caption: The proposed Keap1-Nrf2 signaling pathway for this compound's cellular antioxidant effect.

Conclusion

The cross-validation of these assays demonstrates that this compound is a potent antioxidant. The chemical-based assays (DPPH, ABTS, FRAP) provide a fundamental understanding of its radical scavenging and reducing capabilities, with the ABTS assay indicating particularly high activity. The cellular antioxidant assay offers a more physiologically relevant model, and while specific data for this compound is an area for further research, the provided protocol serves as a robust framework for such investigations. The likely involvement of the Nrf2 signaling pathway suggests that this compound may not only act as a direct antioxidant but also enhance the endogenous antioxidant defenses of the cell. This comprehensive guide serves as a valuable resource for the continued exploration and development of this compound as a potential therapeutic agent.

References

Does N-Caffeoyldopamine show superior anti-inflammatory effects compared to caffeic acid?

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of experimental data suggests that N-Caffeoyldopamine, a conjugate of caffeic acid and dopamine, may offer enhanced anti-inflammatory activities compared to caffeic acid alone. This guide provides a detailed comparison of their performance based on available experimental data, outlining their mechanisms of action and the experimental protocols used for their evaluation.

While direct comparative studies are limited, the unique combination of caffeic acid and dopamine in this compound is believed to contribute to its potent antioxidative, neuroprotective, and anti-inflammatory properties. Caffeic acid is a well-established anti-inflammatory agent known to modulate key inflammatory pathways. The addition of the dopamine moiety in this compound may introduce additional mechanisms of action, potentially leading to superior efficacy.

Quantitative Comparison of Anti-inflammatory Activity

To facilitate a clear comparison, the following table summarizes the available quantitative data on the anti-inflammatory effects of this compound and caffeic acid from various in vitro studies. It is important to note that these results are collated from different studies and may not be directly comparable due to variations in experimental conditions.

CompoundAssayCell LineStimulantIC50 / InhibitionReference
Caffeic Acid Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPSIC50 values for derivatives ranging from 2.4 µM to 21.0 µM[1]
Caffeic Acid Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPSSignificant inhibition at 5 µg/mL and 10 µg/mL
Caffeic Acid TNF-α ProductionParacetamol-induced ratsParacetamol66% reduction at 40 mg/kg
Caffeic Acid IL-6 ProductionRA-FLS-Significant reduction
Caffeic Acid PGE2 ProductionRA-FLS-Significant repression
This compound COX-I Inhibition--20-40% inhibition at 0.05 µmol/L
This compound COX-II Inhibition--16-33% inhibition at 0.05 µmol/L

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of both caffeic acid and this compound are mediated through the modulation of key signaling pathways involved in the inflammatory response. The primary mechanism for caffeic acid involves the inhibition of the NF-κB pathway.

Caffeic Acid's Anti-inflammatory Signaling Pathway

caffeic_acid_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB Phosphorylation NFkB NF-κB Activation (p65/p50 translocation) IkB->NFkB Release of Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes Activation Caffeic_Acid Caffeic Acid Caffeic_Acid->IKK Inhibits Caffeic_Acid->NFkB Inhibits

Caption: Caffeic acid inhibits the NF-κB signaling pathway.

This compound is thought to share this inhibitory effect on the NF-κB pathway due to its caffeic acid component. Additionally, the dopamine moiety may contribute by activating β2-adrenoceptors, leading to an increase in intracellular cAMP, which can have anti-inflammatory effects.

Putative Anti-inflammatory Signaling Pathway of this compound

ncaffeoyldopamine_pathway cluster_nfkb NF-κB Pathway Inhibition cluster_camp cAMP Pathway Activation LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Activation NF-κB Activation TLR4->NFkB_Activation Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) NFkB_Activation->Inflammatory_Mediators Beta2_AR β2-Adrenoceptor AC Adenylyl Cyclase Beta2_AR->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Anti_inflammatory_Genes Anti-inflammatory Gene Expression CREB->Anti_inflammatory_Genes N_Caffeoyldopamine This compound N_Caffeoyldopamine->NFkB_Activation Inhibits (Caffeic Acid Moiety) N_Caffeoyldopamine->Beta2_AR Activates (Dopamine Moiety)

Caption: this compound's dual anti-inflammatory mechanism.

Detailed Experimental Protocols

The following sections describe the methodologies for key experiments cited in the comparison of this compound and caffeic acid.

In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory activity.

Workflow:

no_assay_workflow start Seed RAW 264.7 cells in 96-well plates incubation1 Incubate for 24 hours start->incubation1 treatment Pre-treat with test compounds (Caffeic Acid or this compound) for 1 hour incubation1->treatment stimulation Stimulate with LPS (1 µg/mL) treatment->stimulation incubation2 Incubate for 24 hours stimulation->incubation2 supernatant Collect supernatant incubation2->supernatant griess_reaction Mix supernatant with Griess reagent supernatant->griess_reaction measurement Measure absorbance at 540 nm griess_reaction->measurement calculation Calculate NO concentration and percentage inhibition measurement->calculation end Determine IC50 value calculation->end

Caption: Workflow for the nitric oxide inhibition assay.

Detailed Steps:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (caffeic acid or this compound) and the cells are pre-incubated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group are also included.

  • Incubation: The plates are incubated for an additional 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

Enzyme-linked immunosorbent assay (ELISA) is commonly used to quantify the levels of specific cytokines in cell culture supernatants or biological fluids.

Methodology:

  • Sample Collection: Cell culture supernatants are collected after treatment with the test compounds and/or inflammatory stimuli.

  • ELISA Procedure: Commercially available ELISA kits for TNF-α and IL-6 are used according to the manufacturer's instructions.

  • Data Quantification: The concentrations of the cytokines are determined by comparing the absorbance of the samples to a standard curve generated with recombinant cytokines.

Conclusion

The available evidence, although not from direct comparative studies, suggests that this compound holds promise as a potent anti-inflammatory agent, potentially superior to caffeic acid. Its dual mechanism of action, combining the NF-κB inhibitory properties of caffeic acid with the potential cAMP-elevating effects of dopamine, provides a strong rationale for its enhanced activity. However, to definitively establish its superiority, direct head-to-head comparative studies evaluating a range of inflammatory markers and utilizing standardized experimental protocols are essential. Such studies would provide the robust data needed to guide future research and development of this compound as a therapeutic agent for inflammatory diseases.

References

A Comparative Guide to the Stability of N-Caffeoyldopamine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting a comparative stability study of N-Caffeoyldopamine (N-CD) and its analogs. Due to a lack of publicly available, direct comparative stability data, this document outlines the rationale, key experimental protocols, and expected degradation pathways based on the known chemistry of related compounds. This information is intended to empower researchers to design and execute their own stability studies to generate the necessary comparative data.

Introduction to this compound and its Analogs

This compound (N-CD) is a naturally occurring phenolic compound found in various plants. It belongs to a class of compounds known as phenylpropanoid amides, which are characterized by a phenylpropanoid moiety linked to a neurotransmitter or its analog via an amide bond. N-CD and its analogs, such as N-coumaroyldopamine, N-feruloyldopamine, and N-sinapoyldopamine, have garnered significant interest in the scientific community for their potential therapeutic properties, including antioxidant and cardiovascular effects.[1] The stability of these compounds is a critical factor in their potential development as pharmaceutical agents, as it influences their shelf-life, formulation, and ultimately, their efficacy and safety.

The general structure of this compound and its common analogs is presented below:

  • This compound (N-CD): Composed of caffeic acid and dopamine.

  • N-coumaroyldopamine: Composed of p-coumaric acid and dopamine.

  • N-feruloyldopamine: Composed of ferulic acid and dopamine.

  • N-sinapoyldopamine: Composed of sinapic acid and dopamine.

The Critical Role of Stability Studies

Stability testing is a crucial component of drug development, providing essential information on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies, where the compound is subjected to stress conditions more severe than accelerated stability testing, are vital for several reasons:

  • Identification of Degradation Products: These studies help in identifying potential degradation products that could form under various conditions.

  • Elucidation of Degradation Pathways: Understanding how a molecule degrades is essential for developing stable formulations and establishing appropriate storage conditions.

  • Development of Stability-Indicating Methods: The results from forced degradation studies are used to develop and validate analytical methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.

  • Assessment of Intrinsic Stability: These studies provide insights into the inherent stability of the molecule.

Experimental Protocols for Forced Degradation Studies

The following are detailed, generalized methodologies for conducting forced degradation studies on this compound and its analogs. These protocols are based on standard industry practices and should be adapted and optimized for the specific compounds being tested.

General Procedure

A stock solution of the test compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., methanol or a mixture of methanol and water). This stock solution is then subjected to the stress conditions outlined below. Samples are withdrawn at appropriate time points, neutralized if necessary, diluted to a suitable concentration, and analyzed by a stability-indicating HPLC method. A control sample, stored under normal conditions, is analyzed concurrently.

Acid and Base Hydrolysis
  • Objective: To assess the stability of the amide bond and other susceptible functional groups to acid and base-catalyzed hydrolysis.

  • Protocol:

    • Acid Hydrolysis: Treat the stock solution with an equal volume of 1 M HCl. The mixture is then heated at a controlled temperature (e.g., 60-80 °C) for a specified period (e.g., 2, 4, 8, 24 hours). After the desired time, the solution is cooled and neutralized with an equivalent amount of 1 M NaOH.

    • Base Hydrolysis: Treat the stock solution with an equal volume of 1 M NaOH. The mixture is then kept at room temperature or heated at a controlled temperature (e.g., 40-60 °C) for a specified period. After the desired time, the solution is cooled and neutralized with an equivalent amount of 1 M HCl. Note: Based on studies of related compounds like caffeic acid, catechols are known to be particularly susceptible to degradation under alkaline conditions.

Oxidative Degradation
  • Objective: To evaluate the susceptibility of the catechol and other moieties to oxidation.

  • Protocol:

    • Treat the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

    • The mixture is kept at room temperature for a specified period, protected from light.

    • Samples are withdrawn at various time points and analyzed.

Thermal Degradation
  • Objective: To assess the stability of the compound at elevated temperatures.

  • Protocol:

    • Solid State: A known amount of the solid compound is placed in a controlled temperature oven (e.g., 60-80 °C) for a specified period. Samples are then dissolved in a suitable solvent for analysis.

    • Solution State: The stock solution is heated in a controlled temperature bath (e.g., 60-80 °C) for a specified period.

Photolytic Degradation
  • Objective: To determine the compound's sensitivity to light.

  • Protocol:

    • The stock solution is exposed to a light source that provides both UV and visible light of a specified intensity (e.g., according to ICH Q1B guidelines).

    • A control sample is kept in the dark under the same temperature conditions.

    • Samples are analyzed at various time points.

Data Presentation: Comparative Stability Profile

While specific data is not available, the results of the forced degradation studies should be summarized in a table to allow for easy comparison of the stability of this compound and its analogs. The table should include the percentage of degradation for each compound under each stress condition.

Table 1: Template for Comparative Stability Data of this compound and its Analogs

CompoundStress ConditionTime (hours)% DegradationMajor Degradation Products (Retention Time)
This compound 1 M HCl, 80°C24
1 M NaOH, 60°C8
30% H₂O₂, RT24
Dry Heat, 80°C48
Photolytic24
N-coumaroyldopamine 1 M HCl, 80°C24
1 M NaOH, 60°C8
30% H₂O₂, RT24
Dry Heat, 80°C48
Photolytic24
N-feruloyldopamine 1 M HCl, 80°C24
1 M NaOH, 60°C8
30% H₂O₂, RT24
Dry Heat, 80°C48
Photolytic24
N-sinapoyldopamine 1 M HCl, 80°C24
1 M NaOH, 60°C8
30% H₂O₂, RT24
Dry Heat, 80°C48
Photolytic24

Proposed Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is essential for separating the parent compound from its degradation products. The following is a suggested starting point for method development.

Table 2: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Diode Array Detector (DAD) to monitor multiple wavelengths (e.g., 280 nm and 320 nm)
Injection Volume 10 µL

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis Sampling Sample at Time Points Acid->Sampling Base Base Hydrolysis Base->Sampling Oxidation Oxidation Oxidation->Sampling Thermal Thermal Thermal->Sampling Photo Photolytic Photo->Sampling API N-CD / Analog Stock Solution API->Acid Expose to Stress API->Base Expose to Stress API->Oxidation Expose to Stress API->Thermal Expose to Stress API->Photo Expose to Stress Analysis Stability-Indicating HPLC Analysis Sampling->Analysis Data Data Analysis: % Degradation, Degradation Profile Analysis->Data

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathways of this compound

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation NCD This compound Caffeic_Acid Caffeic Acid NCD->Caffeic_Acid Amide Cleavage Dopamine Dopamine NCD->Dopamine Amide Cleavage Quinones Quinone Derivatives NCD->Quinones Catechol Oxidation Polymerization Polymerization Products Quinones->Polymerization

Caption: Potential degradation pathways of this compound.

Conclusion

References

Safety Operating Guide

Essential Guide to the Proper Disposal of N-Caffeoyldopamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. N-Caffeoyldopamine, a compound of interest in various research fields, requires careful management throughout its lifecycle, including its ultimate disposal. Due to its classification as a hazardous substance, improper disposal can pose significant risks to human health and the environment. This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of this compound.

Safety and Hazard Profile of this compound

Understanding the inherent hazards of this compound is the first step in ensuring its proper disposal. It is categorized as harmful if swallowed and is recognized as being very toxic to aquatic life, with long-lasting effects. Therefore, it must be treated as hazardous chemical waste. Under no circumstances should this compound or its residues be disposed of down the sink or in regular solid waste streams.

Data Presentation: Key Properties for Disposal Consideration

A summary of the essential physical and chemical properties of this compound is provided in the table below. This information is critical for selecting appropriate waste containers and understanding its environmental fate.

PropertyValueReference
Chemical Formula C₁₇H₁₇NO₅[1]
Molar Mass 315.32 g/mol [1]
Appearance Solid (assumed)
Solubility Information not readily available, but likely soluble in organic solvents.
Hazard Statements Harmful if swallowed. Very toxic to aquatic life with long lasting effects.
Disposal Consideration Must be disposed of as hazardous waste. Avoid release to the environment.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste generated in a laboratory setting. This procedure is based on general guidelines for hazardous chemical waste management.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and cleaning materials, must be considered hazardous waste.

  • Segregate this compound waste from other chemical waste streams to prevent potentially dangerous reactions. Do not mix it with incompatible materials such as strong oxidizing agents.

2. Waste Collection and Container Requirements:

  • Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.

  • The original product container, if empty and in good condition, can be used for waste collection.

  • Ensure the container is clearly labeled as "Hazardous Waste" and specifies the contents as "this compound waste." The label should also include the date of waste accumulation and the responsible researcher's name and contact information.

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.

  • The SAA should be a secondary containment system, such as a chemical-resistant tray or cabinet, to contain any potential leaks or spills.

  • Ensure the SAA is located away from drains, heat sources, and high-traffic areas.

4. Disposal of Empty Containers:

  • Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste in the designated this compound waste container.

  • After triple-rinsing, the original labels on the container should be defaced or removed, and the container can then be disposed of as non-hazardous solid waste.

5. Arranging for Final Disposal:

  • Once the waste container is full or has been in storage for a designated period (as per institutional guidelines, typically not exceeding one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never attempt to transport hazardous waste off-site yourself.

Mandatory Visualization: Chemical Waste Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Empty Container Disposal A This compound Waste Generated (Solid or Liquid) B Select Compatible Container (e.g., HDPE, Glass) A->B C Label Container: 'Hazardous Waste' 'this compound' Date, PI Name B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Use Secondary Containment D->E F Keep Container Closed D->F G Container Full or Storage Time Limit Reached F->G H Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor G->H I Professional Collection & Disposal H->I J Empty this compound Container K Triple-Rinse with Appropriate Solvent J->K L Collect Rinsate as Hazardous Waste K->L M Deface Original Label K->M L->C Add to Waste Container N Dispose of Container as Non-Hazardous Waste M->N

Caption: Workflow for this compound Waste Disposal.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the ecosystem. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

Essential Safety and Logistics for Handling N-Caffeoyldopamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

Due to the lack of specific toxicological data for N-Caffeoyldopamine, a conservative approach to PPE is essential. The recommendations for handling phenol and other catecholamines should be considered the minimum requirement.

Summary of Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields. In cases of splash risk, chemical splash goggles and a face shield should be used.[1]Protects against accidental splashes of this compound solutions or solid particles.
Hand Protection Double-gloving with nitrile exam-style gloves for incidental contact with dilute solutions. For handling concentrated solutions or for prolonged contact, heavy-duty neoprene or butyl rubber gloves over nitrile gloves are recommended.[1]Phenolic compounds can be absorbed through the skin.[1] The outer glove provides primary chemical resistance, while the inner glove offers protection in case of a breach of the outer glove. Regular glove changes are crucial.
Body Protection A fully buttoned, long-sleeved laboratory coat. For significant splash potential, a chemically resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[1]Prevents skin contact with the compound. An apron provides an additional barrier for handling larger quantities or during procedures with a higher risk of spills.
Respiratory Protection Not generally required when handling small quantities in a well-ventilated area or a fume hood. If aerosols or dust may be generated, a NIOSH-approved respirator with an organic vapor/particulate filter (N95 or better) is necessary.[2]To prevent inhalation of the compound, especially if it is a powder or if aerosols are generated during handling. A proper fit test and training are required for respirator use.
Footwear Closed-toe shoes that cover the entire foot.Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation and Planning:

    • Review this guide and any available safety information for related compounds.

    • Ensure all necessary PPE is available and in good condition.

    • Locate the nearest safety shower and eyewash station and confirm they are operational.

    • Prepare your work area in a designated chemical fume hood to minimize inhalation exposure.

  • Handling Solid this compound:

    • When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust particles.

    • Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust.

  • Preparing Solutions:

    • When dissolving this compound, add the solvent to the solid slowly to avoid splashing.

    • Be aware of the solvents used in procedures such as synthesis, which may include dichloromethane, and handle them with appropriate precautions.

    • This compound is sensitive to light and air, so solutions should be prepared fresh and stored in amber vials or containers wrapped in foil. For long-term storage, purging with an inert gas like nitrogen or argon is recommended.

  • During Experimentation:

    • Keep all containers with this compound closed when not in use.

    • If heating is required, do so in a controlled manner (e.g., using a heating mantle with a temperature controller) and ensure proper ventilation.

    • Avoid working alone, especially when handling hazardous chemicals.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that came into contact with this compound.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be placed in a designated, labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container.

  • Waste Container Management:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

    • Keep waste containers securely closed except when adding waste.

    • Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Final Disposal:

    • Follow your institution's hazardous waste disposal procedures. This typically involves arranging for pickup by the Environmental Health and Safety (EHS) department.

    • Do not pour this compound waste down the drain. As a catecholamine-related compound, it can have environmental effects. The disposal of related compounds like epinephrine is regulated.

Experimental Protocol Example: Synthesis of this compound

The following is a generalized protocol for the synthesis of this compound, based on literature. All steps must be performed in a chemical fume hood with appropriate PPE.

  • Activation of Caffeic Acid:

    • Dissolve caffeic acid in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.

    • Add a coupling agent (e.g., propylphosphoric acid cyclic anhydride or via conversion to an acid chloride with ethyl chloroformate and triethylamine).

    • Stir the reaction mixture at room temperature for a specified time to allow for the activation of the carboxylic acid.

  • Condensation with Dopamine:

    • In a separate flask, dissolve dopamine hydrochloride in a suitable solvent, and add a base (e.g., triethylamine) to neutralize the hydrochloride salt.

    • Add the dopamine solution to the activated caffeic acid mixture.

    • Allow the reaction to proceed, monitoring its progress by a suitable method (e.g., thin-layer chromatography).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction mixture with an appropriate aqueous solution.

    • Separate the organic layer and wash it sequentially with dilute acid, base, and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure.

    • Purify the crude product using a suitable technique, such as column chromatography or high-performance liquid chromatography (HPLC).

Visualizing the Handling Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Fume Hood prep_ppe->prep_area handle_weigh Weigh Solid prep_area->handle_weigh prep_sds Review Safety Info prep_sds->prep_ppe handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Surfaces handle_experiment->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose via EHS cleanup_segregate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Caffeoyldopamine
Reactant of Route 2
Reactant of Route 2
N-Caffeoyldopamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.